2-Amino benzamidoxime
説明
特性
IUPAC Name |
2-amino-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHYRNQLHEHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936828 | |
| Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16348-49-5 | |
| Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino Benzamidoxime: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Amino benzamidoxime (B57231) (CAS Number: 16348-49-5). A versatile synthetic intermediate, this compound is of significant interest in medicinal chemistry and for the development of novel bioconjugation strategies. This document details its physicochemical properties, a proposed synthetic protocol, and its characteristic reactivity. All quantitative data is presented in a structured format for clarity and ease of comparison.
Chemical Properties and Structure
2-Amino benzamidoxime, also known by its IUPAC name 2-amino-N'-hydroxybenzenecarboximidamide, is a small molecule featuring a benzamidine (B55565) core with an amino group at the ortho position of the phenyl ring and a hydroxyl group on the oxime nitrogen. Its structure lends itself to a variety of chemical transformations, making it a valuable building block in organic synthesis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-N'-hydroxybenzenecarboximidamide | [1] |
| CAS Number | 16348-49-5 | [2][3][4][5][6][7] |
| Molecular Formula | C₇H₉N₃O | [2][3] |
| Molecular Weight | 151.17 g/mol | [1] |
| Melting Point | 71-75 °C | [4] |
| Boiling Point | 385.5 °C (predicted) | [2] |
| Solubility | DMSO: 5 mg/mLDMF: 5 mg/mLEthanol (B145695): 5 mg/mLPBS (pH 7.2): 2 mg/mL | [3][6] |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Polar Surface Area | 84.6 Ų | [1] |
| UV max (λ) | 208, 239, 312 nm | [3][6] |
Structural Information
The chemical structure of this compound is depicted below. The presence of the amino group, the amidoxime (B1450833) functionality, and the aromatic ring are key to its reactivity and potential applications.
Caption: Chemical structure of this compound.
Synthesis Protocol (Proposed)
Materials and Reagents
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
Experimental Procedure
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (0.6 equivalents) in a mixture of ethanol and water. Stir the solution at room temperature for 15-20 minutes to liberate free hydroxylamine.
-
Reaction Mixture: To the hydroxylamine solution, add 2-aminobenzonitrile (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization or column chromatography.
Spectral Characterization (Expected)
While specific spectral data for this compound is not available, the following are the expected characteristic signals based on its functional groups:
-
¹H NMR: Aromatic protons would appear in the range of δ 6.5-8.0 ppm. The protons of the amino group (both the ring -NH₂ and the amidoxime -NH₂) and the hydroxyl group (-OH) would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: Aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon of the C=NOH group would appear further downfield.
-
IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the oxime (a broad band around 3200-3600 cm⁻¹), C=N stretching (around 1640-1690 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
Reactivity Profile: Reaction with Aldehydes
A key reactive property of this compound is its rapid reaction with aldehydes in aqueous solutions to form stable 1,2-dihydroquinazoline 3-oxides. This reaction proceeds through a two-step mechanism.
Reaction Mechanism
The reaction is initiated by the formation of a Schiff base, which is the rate-determining step. This is followed by a rapid intramolecular cyclization to yield the final product. The reaction rate is pH-dependent, suggesting the involvement of a protonated benzamidoxime species that acts as an internal general acid to facilitate the formation of the Schiff base.
Caption: Reaction of this compound with an aldehyde.
This reactivity makes this compound a valuable tool for bioconjugation, the development of fluorescent probes, and the post-translational diversification of genetic coding libraries.
Safety and Handling
This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][4]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile chemical intermediate with a rich reactivity profile. Its well-defined chemical and physical properties, coupled with its potential for straightforward synthesis, make it an attractive molecule for researchers in drug discovery and chemical biology. The rapid and stable conjugation with aldehydes, in particular, opens up numerous possibilities for its application in creating complex molecular architectures and functionalized biomolecules. Further research into its biological activities and the development of optimized synthetic protocols will undoubtedly expand its utility in the scientific community.
References
- 1. 2-Aminobenzamidoxime | C7H9N3O | CID 3633478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzamidoxime | 16348-49-5 | RAA34849 | Biosynth [biosynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2-Aminobenzamidoxime, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound - CAS:16348-49-5 - KKL Med Inc. [m.kklmed.com]
- 6. This compound | CAS 16348-49-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. scbt.com [scbt.com]
Synthesis of 2-Amino Benzamidoxime from 2-Aminobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-amino benzamidoxime (B57231) from 2-aminobenzonitrile (B23959). This document details the chemical transformation, experimental protocols, and potential applications of the resulting compound, with a focus on its utility in biomedical research and drug development.
Introduction
2-Amino benzamidoxime is a valuable synthetic intermediate and a functional molecule in its own right. The presence of both an amino group and an amidoxime (B1450833) moiety on the benzene (B151609) ring imparts unique chemical properties, making it a versatile building block for the synthesis of various heterocyclic compounds. Furthermore, amidoxime derivatives have garnered significant interest due to their reported antimicrobial and anti-tumor activities.[1][2] More recently, this compound has been highlighted for its rapid and stable reaction with aldehydes, positioning it as a useful tool for bioconjugation and the development of fluorescent probes for biological imaging.[3][4]
This guide focuses on the direct synthesis of this compound from the readily available precursor, 2-aminobenzonitrile, through its reaction with hydroxylamine (B1172632).
Reaction Scheme and Data Presentation
The synthesis involves the nucleophilic addition of hydroxylamine to the nitrile group of 2-aminobenzonitrile.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Aminobenzonitrile | C₇H₆N₂ | 118.14 | Yellow solid | 45-48 | 267-268 | Soluble in common organic solvents, insoluble in water.[5][6] |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | White crystalline solid | 155-157 | Decomposes | Soluble in water and ethanol |
| This compound | C₇H₉N₃O | 151.17 | Crystalline solid | Not specified | Not specified | Soluble in DMSO, DMF, and Ethanol.[7][8] |
Table 2: Summary of a Representative Synthesis Protocol
| Parameter | Value |
| Reactants | |
| 2-Aminobenzonitrile | 1.0 eq |
| Hydroxylamine Hydrochloride | 1.5 eq |
| Base (e.g., Sodium Bicarbonate) | 1.5 eq |
| Solvent | Ethanol/Water mixture (e.g., 1:1 v/v) |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 4-8 hours |
| Purification Method | Recrystallization |
| Expected Yield | Moderate to high |
Experimental Protocol
This protocol is a generalized procedure adapted from established methods for the synthesis of benzamidoximes. Optimization may be required to achieve the highest yield and purity.
Materials:
-
2-Aminobenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (or another suitable base like sodium carbonate)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 equivalent) in a suitable volume of ethanol.
-
Addition of Reagents: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) in deionized water. The base is added to neutralize the HCl released from hydroxylamine hydrochloride.
-
Reaction Initiation: Add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the ethanolic solution of 2-aminobenzonitrile.
-
Heating and Reflux: Heat the reaction mixture to 60-80 °C with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion and Work-up: Once the reaction is complete (typically after 4-8 hours, as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Product Isolation: If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent volume can be reduced under reduced pressure to induce crystallization.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application as a Fluorescent Probe for Aldehyde Detection
This compound (ABAO) can react with aldehydes to form a fluorescent dihydroquinazoline (B8668462) derivative.[3][4] This property can be exploited for the detection of aldehydes in biological systems.
Caption: Workflow for aldehyde detection using this compound.
Conclusion
The synthesis of this compound from 2-aminobenzonitrile provides a straightforward route to a versatile chemical entity. This guide offers a foundational protocol and highlights the compound's potential in both synthetic chemistry and as a tool in chemical biology. The unique reactivity of this compound with aldehydes opens up exciting possibilities for the development of novel diagnostic and research tools. Further optimization of the synthetic protocol and exploration of the biological activities of its derivatives are promising areas for future research.
References
- 1. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(2-Amino-5-chlorobenzoyl)benzamidoxime Derivatives Inhibit Human Leukemia Cell Growth | Anticancer Research [ar.iiarjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzonitrile(1885-29-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2-Aminobenzonitrile | 1885-29-6 [chemicalbook.com]
- 7. This compound | CAS 16348-49-5 | Cayman Chemical | Biomol.com [biomol.com]
- 8. caymanchem.com [caymanchem.com]
2-Amino Benzamidoxime: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino benzamidoxime (B57231), a key synthetic intermediate, has garnered significant attention in medicinal chemistry and drug development. This technical guide provides an in-depth overview of its discovery, history, chemical properties, and synthesis. It further details its crucial role in the development of novel therapeutic agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways.
Introduction: Discovery and Historical Context
The specific first synthesis of 2-amino benzamidoxime is not well-documented in readily available literature. However, its discovery is intrinsically linked to the broader history of amidoximes. The first amidoxime (B1450833), formamidoxime, was synthesized by Lossen and Schigerdecker in 1873.[1][2] The fundamental chemical structure of amidoximes was later elucidated by Tiemann in 1884.[1][2][3] The most prevalent and historically significant method for synthesizing amidoximes involves the nucleophilic attack of hydroxylamine (B1172632) on a nitrile functional group.[1][2][3] It is highly probable that this compound was first prepared using this established methodology from its corresponding nitrile precursor, 2-aminobenzonitrile (B23959).
In recent years, this compound and its derivatives have emerged as important pharmacophores in the discovery of new drugs, including treatments for malaria and various inflammatory diseases.[4]
Chemical and Physical Properties
This compound is a crystalline solid with the chemical formula C₇H₉N₃O.[5] Its structure features an amidoxime group (-C(=NOH)NH₂) and an amino group (-NH₂) attached to a benzene (B151609) ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | PubChem |
| Molecular Weight | 151.17 g/mol | PubChem |
| CAS Number | 16348-49-5 | MedChemExpress, Cayman Chemical |
| Melting Point | 53 °C | ResearchGate |
| Boiling Point | 263 °C | ResearchGate |
| Appearance | Crystalline solid | Scientist.com |
| Solubility | Soluble in DMF (5 mg/ml), DMSO (5 mg/ml), Ethanol (B145695) (5 mg/ml), and PBS (pH 7.2, 2 mg/ml) | Cayman Chemical, Biomol.com |
Key Chemical Reactions: The Aldehyde Coupling
A defining characteristic of this compound is its rapid and efficient reaction with aldehydes in aqueous solutions to form stable 1,2-dihydroquinazoline 3-oxides. This reaction is a cornerstone of its application in bioconjugation and chemical probe development.
The reaction mechanism proceeds through two key steps:
-
Schiff Base Formation: This is the rate-determining step where the amino group of the benzamidoxime reacts with the aldehyde.
-
Intramolecular Cyclization: A rapid subsequent step where the oxime nitrogen attacks the imine carbon, leading to the formation of the stable heterocyclic product.
The reaction rate is pH-dependent, with protonated benzamidoxime acting as an internal generalized acid to facilitate the formation of the Schiff base.
Caption: Reaction pathway of this compound with an aldehyde.
Experimental Protocols
Synthesis of this compound from 2-Aminobenzonitrile
This protocol is based on the well-established general method for amidoxime synthesis.
Materials:
-
2-Aminobenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-aminobenzonitrile in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Add the hydroxylamine solution to the ethanolic solution of 2-aminobenzonitrile.
-
Heat the reaction mixture at 60-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
This compound serves as a versatile building block for the synthesis of various heterocyclic compounds with significant biological activities. Its derivatives have shown promise in several therapeutic areas.
NOD1 Inhibitors
Derivatives of the closely related 2-aminobenzimidazole (B67599) have been identified as selective inhibitors of Nucleotide-binding oligomerization domain-containing protein 1 (NOD1).[3] NOD1 is a key protein in the innate immune response, and its dysregulation is associated with inflammatory conditions such as asthma and inflammatory bowel disease.[3] The development of NOD1 inhibitors is a promising therapeutic strategy for these diseases.
Antimalarial Agents
Recent studies have focused on 2-aminobenzimidazole derivatives as potent antimalarials. These compounds have demonstrated high efficacy against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Anticancer Activity
Benzamidoxime derivatives have also been investigated for their potential as anticancer agents. They have been shown to inhibit the growth of human leukemia cells, suggesting a role in the development of new cancer therapies.
Caption: Applications of this compound in drug discovery.
Conclusion
This compound, a molecule with a rich history rooted in the fundamental discoveries of amidoxime chemistry, has evolved into a critical component in modern drug discovery and chemical biology. Its unique reactivity and synthetic accessibility make it an invaluable tool for researchers. The continued exploration of its derivatives holds significant promise for the development of novel therapeutics to address a range of unmet medical needs.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. "The Development of a One Pot, Two Reaction Synthetic Preparation of 1," by Austin J. Carter [ir.library.illinoisstate.edu]
- 5. Berichte der Deutschen Chemischen Gesellschaft - Google 圖書 [books.google.com.hk]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino Benzamidoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2-Amino benzamidoxime (B57231) (ABAO) and its derivatives. It covers the core chemical reactivity, biological activities, and the methodologies used to elucidate these functions.
Core Chemical Mechanism: Reaction with Aldehydes
The primary and most well-characterized mechanism of action for 2-Amino benzamidoxime is its rapid and specific reaction with aldehydes in aqueous solutions. This bioorthogonal reaction results in the formation of stable 1,2-dihydroquinazoline 3-oxides.[1]
The reaction proceeds in a two-step manner:
-
Schiff Base Formation: The process begins with the formation of a Schiff base between the aromatic amine of ABAO and the aldehyde. This step is the rate-determining step of the overall reaction.[2][3]
-
Intramolecular Cyclization: Following the formation of the Schiff base, a rapid intramolecular cyclization occurs, leading to the stable dihydroquinazoline (B8668462) product.[2][3]
The reaction rate is pH-dependent, with optimal rates observed at a pH of 4.5.[2][3] This is because a protonated benzamidoxime acts as an internal general acid in the formation of the Schiff base. Furthermore, the reaction is accelerated by electron-donating substituents on the aromatic ring of ABAO, which increase the basicity of the aromatic amine.[2][3]
The speed of this reaction, with rates up to 40 M⁻¹ s⁻¹, categorizes it among the fastest known bioorthogonal reactions.[2][3] This reactivity makes ABAO and its derivatives valuable tools for bioconjugation, the development of fluorescent probes, and the modification of proteins that are terminated with an aldehyde group.[1]
References
Spectroscopic Analysis of Amino-Substituted Benzene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
2-Amino benzamidoxime (B57231) (CAS 16348-49-5) is a molecule of interest in medicinal chemistry and drug development. Its chemical formula is C₇H₉N₃O, and its IUPAC name is 2-amino-N'-hydroxybenzenecarboximidamide. Spectroscopic analysis is crucial for the structural elucidation and characterization of such compounds. However, a thorough search of scientific literature and spectral databases did not yield publicly available experimental NMR, IR, and MS spectra for 2-Amino benzamidoxime.
Therefore, this guide focuses on the spectroscopic data of 2-aminobenzamide (B116534) (CAS 88-68-6), a structurally analogous compound. The data presented herein provides a strong comparative basis for predicting and interpreting the spectral features of this compound.
Spectroscopic Data for 2-Aminobenzamide
The following tables summarize the key spectroscopic data for 2-aminobenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 2-Aminobenzamide [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.12 | br s | 1H | NH |
| 7.76 | d, J = 8.8 Hz | 2H | Aromatic CH |
| 7.62 | d, J = 7.7 Hz | 1H | Aromatic CH |
| 7.38 | d, J = 8.8 Hz | 2H | Aromatic CH |
| 7.21 | t, J = 7.7 Hz | 1H | Aromatic CH |
| 6.76 | d, J = 7.7 Hz | 1H | Aromatic CH |
| 6.59 | t, J = 7.7 Hz | 1H | Aromatic CH |
| 6.40 | br s | 2H | NH₂ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Data for 2-Aminobenzamide [1]
| Chemical Shift (δ) ppm | Assignment |
| 168.4 | C=O |
| 150.3 | C-NH₂ |
| 138.8 | Aromatic C |
| 132.8 | Aromatic CH |
| 129.2 | Aromatic CH |
| 128.9 | Aromatic CH |
| 127.5 | Aromatic CH |
| 122.5 | Aromatic C |
| 116.9 | Aromatic CH |
| 115.4 | Aromatic CH |
| 115.2 | Aromatic CH |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for 2-Aminobenzamide [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3463 | N-H stretch (asymmetric) |
| 3364 | N-H stretch (symmetric) |
| 3285 | N-H stretch (amide) |
| 1638 | C=O stretch (Amide I) |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Aminobenzamide [1]
| m/z | Relative Intensity (%) | Assignment |
| 246 | 73.85 | [M]⁺ (for a chloro-derivative) |
| 216 | 6.25 | |
| 165 | 10.94 | |
| 109 | 25.00 | |
| 74 | 43.08 | |
| 30 | 100 |
Note: The provided mass spectrum is for a chloro-derivative of 2-aminobenzamide, as a spectrum for the parent compound was not explicitly available in the cited source. The molecular ion peak [M]⁺ would be expected at m/z 136 for 2-aminobenzamide.
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for aromatic amides.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used.[1] Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[1]
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.
Visualizing the Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the typical stages involved in the spectroscopic characterization of a chemical compound.
Conclusion
This technical guide has provided a summary of the available spectroscopic information for 2-aminobenzamide as a proxy for the less-documented this compound. The presented NMR, IR, and MS data, along with generalized experimental protocols, offer a solid foundation for researchers and scientists in the field of drug development. The included workflow diagram provides a clear visual representation of the analytical process. It is anticipated that this guide will be a valuable resource for the characterization of this class of compounds.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability of 2-Amino Benzamidoxime (B57231)
This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino benzamidoxime (ABAO), a key synthetic intermediate in pharmaceutical development. The information is compiled from various sources to assist researchers in handling, formulating, and analyzing this compound.
Physicochemical Properties
This compound, with the formal name 2-amino-N-hydroxy-benzenecarboximidamide, is a crystalline solid.[1][2]
Solubility
The solubility of this compound has been determined in various common laboratory solvents. The data indicates its solubility in polar organic solvents and aqueous buffer systems. For challenging formulations, co-solvent systems may be employed to achieve higher concentrations.
Solubility Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent System | Concentration | Remarks | Source |
| Dimethylformamide (DMF) | 5 mg/mL | - | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL | - | [1][2] |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened solvent. | [3] |
| Ethanol | 5 mg/mL | - | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 2 mg/mL | - | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (33.08 mM) | Clear solution. Saturation unknown. | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (33.08 mM) | Clear solution. Saturation unknown. Use with caution for dosing periods over half a month. | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (33.08 mM) | Clear solution. | [3] |
Experimental Protocols for Solubility Determination
Protocol 1: Standard Solubility Assessment
This protocol is a general method for determining the solubility of this compound in a specific solvent.
-
Preparation: Add a pre-weighed amount of this compound solid to a known volume of the test solvent (e.g., DMSO, Ethanol) at a specific temperature.
-
Dissolution: Agitate the mixture using a vortex mixer or magnetic stirrer. Sonication can be applied to aid dissolution, particularly for achieving high concentrations in solvents like DMSO.[3]
-
Equilibration: Allow the solution to equilibrate for a set period (e.g., 24 hours) to ensure saturation is reached.
-
Separation: Centrifuge the suspension to pellet any undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
Figure 1: Experimental workflow for solubility determination.
Protocol 2: Preparation of a Co-Solvent Formulation
This protocol details the preparation of a stock solution using a multi-component solvent system, as described by MedChemExpress.[3]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Solvent Addition: In a separate vessel, prepare the desired formulation vehicle. For example, for the SBE-β-CD formulation, prepare a 20% SBE-β-CD solution in saline.
-
Mixing: Add the DMSO stock solution to the formulation vehicle. For a 1 mL working solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline.
-
Homogenization: Mix the solution thoroughly until it is clear and homogenous.
Stability
The stability of this compound is a critical factor for its storage, handling, and use in experimental settings. The available data suggests good long-term stability when stored under appropriate conditions. However, its chemical structure points to potential degradation pathways under specific environmental stresses.
Stability Data Summary
| Condition | Duration | Remarks | Source |
| Storage at -20°C (Solid) | ≥ 4 years | Recommended storage condition for the solid compound. | [2] |
| Stock Solution at -80°C | 6 months | Protect from light. | [3] |
| Stock Solution at -20°C | 1 month | Protect from light. | [3] |
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively published, its structure suggests susceptibility to the following pathways, common for related benzamide (B126) and aniline (B41778) compounds:
-
Hydrolysis: The amidoxime (B1450833) and amide functionalities could be susceptible to hydrolysis under strongly acidic or basic conditions. The reaction rate of ABAO with aldehydes is known to be pH-dependent, indicating the molecule's reactivity is influenced by pH.[3][4][5] The optimal pH for stability is likely to be in the neutral range (pH 6-8).[6]
-
Oxidation: The 2-amino group on the aromatic ring makes the molecule susceptible to oxidation, which could be accelerated by exposure to air and light. This can often lead to the formation of colored degradation products.[6]
-
Reaction with Aldehydes: this compound reacts rapidly with aldehydes in aqueous solutions to form stable 1,2-dihydroquinazoline 3-oxides.[3] This is a key reactive property but also a stability concern if the compound is exposed to aldehydic impurities or reagents. The reaction involves the formation of a Schiff base as the rate-determining step, followed by rapid intramolecular cyclization.[4][5]
Figure 2: pH-dependent reaction pathway with aldehydes.
Experimental Protocol for Stability Assessment (Forced Degradation)
A forced degradation study is essential to identify potential degradation products and pathways. This protocol provides a general framework.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., PBS or a co-solvent mixture).
-
Stress Conditions: Expose the solutions to a range of stress conditions in parallel with a control sample protected from the stressor:
-
Acidic: Add HCl to adjust pH to 1-2.
-
Basic: Add NaOH to adjust pH to 12-13.
-
Oxidative: Add a small percentage of hydrogen peroxide (e.g., 3% H₂O₂).
-
Photolytic: Expose the solution in a quartz cuvette to a calibrated UV/Vis light source. A control sample should be wrapped in aluminum foil.[6]
-
Thermal: Heat the solution at an elevated temperature (e.g., 60-80°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (LC-MS) can be used to identify the mass of degradation products.
References
- 1. This compound | CAS 16348-49-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
The Biological Versatility of 2-Amino Benzamidoxime and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino benzamidoxime (B57231) scaffold is a compelling starting point in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, primarily investigated in the realms of anticancer and antimicrobial research. This technical guide provides an in-depth overview of the current scientific literature on the biological activities of 2-amino benzamidoxime and its related derivatives, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.
Anticancer Activity of N-(2-amino-5-chlorobenzoyl)benzamidoxime Derivatives
A notable area of investigation for benzamidoxime derivatives is their potential as anticancer agents. Studies have shown that N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs can inhibit the growth of human leukemia cell lines.[1][2][3]
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of these derivatives have been quantified against Jurkat (T-cell lymphoma) and HL-60RG (human leukemia) cell lines, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Compound ID | Derivative | Cell Line | IC50 (µM) | Reference |
| IIIa | N-(2-aminobenzoyl)benzamidoxime (no chloride) | Jurkat | 65 | [2][3] |
| HL-60RG | 59 | [2][3] | ||
| IIIc | N-(2-amino-5-chlorobenzoyl)benzamidoxime | Jurkat | 19 | [2][3] |
| HL-60RG | 6.9 | [2][3] |
These results indicate that the presence of a chloride substituent on the 2-aminobenzoyl ring enhances the cytotoxic potency of these benzamidoxime derivatives against leukemia cells.[2][3]
Experimental Protocol: MTT Assay for Cell Viability
The anticancer activity of the N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Objective: To determine the concentration at which the compounds inhibit 50% of cell growth (IC50).
Methodology:
-
Cell Culture: Jurkat and HL-60RG cells were cultured in appropriate growth medium.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the benzamidoxime derivatives for 24 hours.[2]
-
MTT Addition: After the incubation period, MTT solution was added to each well.
-
Formazan (B1609692) Solubilization: Following a further incubation period, the resulting formazan crystals were dissolved in a solubilization agent.
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined from dose-response curves.
Caption: Workflow for determining the anticancer activity of benzamidoxime derivatives using the MTT assay.
Putative Mechanism of Anticancer Action
The anticancer activity of N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives appears to be mediated through the induction of cell cycle delay and apoptosis.[1][2] At lower concentrations (below the IC50), the compounds cause a transient delay in the cell cycle, while at higher concentrations (above the IC50), they induce cell death.[1][2] This is evidenced by an increase in the sub-G1 cell population, a hallmark of apoptosis, observed through flow cytometry.[2]
While the precise signaling pathways for these specific benzamidoxime derivatives have not been fully elucidated, related benzamide (B126) and benzimidazole (B57391) compounds are known to exert their anticancer effects through various mechanisms, including:
-
Histone Deacetylase (HDAC) Inhibition: Many 2-aminobenzamide (B116534) derivatives are known to be potent inhibitors of class I HDACs.[4][5][6][7][8] Inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can result in cell cycle arrest and apoptosis.
-
Modulation of Apoptotic and Cell Cycle Pathways: Structurally similar compounds have been shown to influence key signaling pathways such as the NF-κB, PI3K/Akt, and MAPK/ERK pathways, which are critical for cell survival and proliferation.[9]
Caption: A logical diagram illustrating the concentration-dependent effects and potential mechanisms of action of N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives.
Antimicrobial Activity of 2-Aminobenzamide Derivatives
Structurally related 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties against a panel of bacterial and fungal strains.[10][11][12]
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial activity was assessed by measuring the zone of inhibition. The data for selected compounds are presented below.
| Compound ID | R-Group | B. subtilis (mm) | S. aureus (mm) | P. aeruginosa (mm) | E. coli (mm) | S. cerevisiae (mm) | A. fumigatus (mm) | C. albicans (mm) | Reference |
| 1 | 4-fluorophenyl | 13 | 12 | 11 | 11 | 12 | 13 | 12 | [11] |
| 2 | 4-chlorophenyl | 14 | 13 | 12 | 12 | 13 | 14 | 13 | [11] |
| 3 | 4-carboxymethylphenyl | 12 | 11 | 10 | 10 | 11 | 12 | 11 | [11] |
| 5 | 3,4-dimethoxyphenyl | 18 | 17 | 16 | 16 | 20 | 22 | 18 | [11] |
| 7 | 4-methylphenyl | 15 | 14 | 13 | 13 | 14 | 15 | 14 | [11] |
| Standard | Streptomycin (Antibacterial) | 24 | 22 | 20 | 20 | - | - | - | [11] |
| Standard | Clotrimazole (Antifungal) | - | - | - | - | 22 | 20 | 20 | [11] |
Compound 5 , with a 3,4-dimethoxyphenyl substituent, demonstrated the most significant antimicrobial activity, notably showing potent antifungal activity against Aspergillus fumigatus, exceeding that of the standard drug Clotrimazole.[10]
Experimental Protocol: Agar (B569324) Well Diffusion Method
The antimicrobial screening of the 2-aminobenzamide derivatives was performed using the agar well diffusion method.[10]
Objective: To qualitatively assess the antimicrobial activity of the synthesized compounds by measuring the zone of inhibition.
Methodology:
-
Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.
-
Inoculation: The agar plates were uniformly inoculated with the respective microbial suspensions.
-
Well Preparation: Wells were created in the agar plates using a sterile borer.
-
Compound Loading: A solution of each test compound (at a specified concentration, e.g., 25 µg/mL) was added to the wells.[10]
-
Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified duration (e.g., 24 hours for bacteria, 48-72 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, was measured in millimeters.
Caption: Workflow for the agar well diffusion method to screen for antimicrobial activity.
Putative Mechanism of Antimicrobial Action
The precise molecular targets for the antimicrobial activity of these 2-aminobenzamide derivatives are not yet fully understood. However, the general mechanisms of action for related antimicrobial compounds often involve:
-
Enzyme Inhibition: Interference with essential bacterial or fungal enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Disruption of Cell Membrane Integrity: Compromising the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Some 2-aminobenzimidazole (B67599) derivatives have been shown to inhibit the formation of bacterial biofilms, which are crucial for chronic infections.[13]
Conclusion
This compound and its derivatives represent a promising scaffold in drug discovery, with demonstrated potential in both oncology and infectious diseases. The N-(2-amino-5-chlorobenzoyl)benzamidoxime series shows encouraging anticancer activity, likely through the induction of apoptosis. The 2-aminobenzamide derivatives exhibit a broad spectrum of antimicrobial activity.
Further research is warranted to fully elucidate the mechanisms of action and specific molecular targets of these compounds. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these derivatives for their respective biological targets. The development of more targeted derivatives and a deeper understanding of their engagement with cellular signaling pathways will pave the way for their potential translation into clinical candidates.
References
- 1. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(2-Amino-5-chlorobenzoyl)benzamidoxime Derivatives Inhibit Human Leukemia Cell Growth | Anticancer Research [ar.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reaction of 2-Amino Benzamidoxime with Aldehydes: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the reactivity between 2-Amino benzamidoxime (B57231) (ABAO) and aldehydes. This reaction is distinguished by its high speed and specificity, yielding stable, fluorescent 1,2-dihydroquinazoline 3-oxide derivatives. We will detail the underlying reaction mechanism, provide representative experimental protocols, summarize key quantitative data, and illustrate the reaction's utility in bio-orthogonal chemistry, particularly for the modification of proteins and the development of fluorogenic probes.
Core Reaction Mechanism
The reaction of 2-Amino benzamidoxime with an aldehyde proceeds rapidly in aqueous solutions through a two-step mechanism. The process involves the initial formation of a Schiff base, which is the rate-determining step, followed by a swift intramolecular cyclization to form the final product.[1]
The ABAO molecule is uniquely structured for this reaction, combining an aniline (B41778) moiety, which activates the aldehyde for nucleophilic attack, and an adjacent nucleophilic oxime group that enables the subsequent ring closure.[1]
Key Mechanistic Steps:
-
Schiff Base Formation (Rate-Limiting): The primary amine of ABAO performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The overall rate of this step, and thus the entire reaction, is pH-dependent. Studies suggest that a protonated form of the benzamidoxime acts as an internal general acid, facilitating this stage.[1]
-
Intramolecular Cyclization: The nucleophilic oxygen of the oxime group in the Schiff base intermediate rapidly attacks the imine carbon. This intramolecular ring-closure is energetically favorable and results in the formation of the stable 1,2-dihydroquinazoline 3-oxide heterocyclic system.[1]
The reaction rate is enhanced by electron-donating substituents on the aromatic ring of the ABAO derivative, as these increase the basicity and nucleophilicity of the aromatic amine.[1]
References
Fluorescent Properties of 2-Aminobenzamidoxime Reaction Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-aminobenzamidoxime (ABAO) and its derivatives with aldehydes yields highly fluorescent dihydroquinazoline (B8668462) products. This fluorogenic reaction has garnered significant interest for its application in the sensitive and selective detection of aldehydes, which are important biomarkers in various biological processes and disease states. This technical guide provides a comprehensive overview of the fluorescent properties of these reaction products, detailed experimental protocols, and the underlying reaction mechanisms.
Core Reaction and Mechanism
2-Aminobenzamidoxime possesses both an amino group and a benzamidoxime (B57231) moiety. The reaction with an aldehyde proceeds via an intramolecular cyclization. The initial step involves the formation of a Schiff base between the amino group of ABAO and the aldehyde. This is followed by a rapid intramolecular ring closure, leading to the formation of a stable and fluorescent dihydroquinazoline derivative. The reaction is notably efficient in aqueous solutions under mild acidic conditions (pH 4.5).
The reaction rate is significantly influenced by substituents on the aromatic ring of ABAO. Electron-donating groups, such as a methoxy (B1213986) group at the 5-position (5-methoxy-2-aminobenzamidoxime, PMA), have been shown to accelerate the reaction. For instance, the reaction of PMA with an electron-rich aldehyde has a reported rate of up to 40 M⁻¹s⁻¹ at pH 4.5.[1]
Below is a diagram illustrating the general reaction mechanism:
Fluorescent Properties of Reaction Products
The dihydroquinazoline products of the reaction between ABAO derivatives and aldehydes exhibit significant fluorescence. The spectral properties are dependent on the specific ABAO derivative and the aldehyde reactant.
Key Fluorescent Probe: 5-Methoxy-2-aminobenzamidoxime (PMA)
Research has highlighted 5-methoxy-2-aminobenzamidoxime (PMA) as a particularly effective fluorogenic probe. The reaction product of PMA with aldehydes shows a nearly 20-fold enhancement in fluorescence intensity compared to the product from the unsubstituted ABAO.[2]
| Property | Value | Reference |
| Excitation Wavelength (λex) | 405 nm | [2] |
| Emission Wavelength (λem) | 535 nm | [2] |
| Fluorescence Enhancement | ~20-fold (compared to ABAO) | [2] |
It is important to note that the emission wavelength can vary. For instance, another study reports a fluorescence emission at 490 nm for a dihydroquinazoline derivative formed from an ABAO reaction.[1] This variation may be attributed to differences in the aldehyde substrate and the solvent environment.
Photophysical Data of Structurally Related Compounds
| Compound Class | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference |
| 2,3-Dihydroquinazolin-4(1H)-one derivatives | Varies with solvent | Varies with solvent | [3] |
| Quinazoline-based fluorophores | Up to 87.59% | 3.29 to 8.36 ns | [4] |
| Quinoline-fused dihydro/spiro-quinazolinones | Calculated for specific derivatives | Not Reported | [5] |
| 5-Aminobiphenyl-substituted[3][4][5]triazoloquinazolines | Up to 97% | Not Reported | [6] |
Experimental Protocols
Synthesis of 5-Methoxy-2-aminobenzamidoxime (PMA)
A direct, detailed protocol for the synthesis of 5-methoxy-2-aminobenzamidoxime is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of related compounds. A key precursor, 2-amino-5-methoxybenzoic acid, can be synthesized, which can then be converted to the corresponding benzamidoxime.
Step 1: Synthesis of 2-Amino-5-methoxybenzoic acid
A reported method for the synthesis of this precursor is the hydrogenation of 5-methoxy-2-nitrobenzoic acid.
-
Reactants: 5-methoxy-2-nitrobenzoic acid, Palladium on carbon (10% Pd/C), Tetrahydrofuran (THF), Hydrogen gas.
-
Procedure: 5-methoxy-2-nitrobenzoic acid is dissolved in THF, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature for approximately 18 hours. The catalyst is then removed by filtration, and the solvent is evaporated to yield 2-amino-5-methoxybenzoic acid.
Step 2: Conversion to 5-Methoxy-2-aminobenzamidoxime (General Procedure)
The conversion of a 2-aminobenzoic acid to a 2-aminobenzamidoxime typically involves the activation of the carboxylic acid group, followed by reaction with hydroxylamine (B1172632).
-
General Reactants: 2-amino-5-methoxybenzoic acid, a coupling agent (e.g., carbodiimide), hydroxylamine.
-
General Procedure: The 2-amino-5-methoxybenzoic acid would be reacted with a coupling agent to form an activated intermediate. This intermediate is then reacted with hydroxylamine to form the desired 2-aminobenzamidoxime.
General Protocol for Fluorescence Measurements
The following is a general protocol for characterizing the fluorescent properties of the reaction products.
-
Instrumentation: A fluorescence spectrophotometer capable of measuring excitation and emission spectra, and ideally, fluorescence quantum yields and lifetimes.
-
Sample Preparation:
-
Prepare stock solutions of the 2-aminobenzamidoxime derivative and the aldehyde of interest in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, mix the ABAO derivative and the aldehyde in a reaction buffer (e.g., 100 mM sodium acetate, pH 4.5).
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
-
Fluorescence Spectroscopy:
-
Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at the wavelength of maximum emission.
-
Record the emission spectrum by exciting the sample at the wavelength of maximum excitation and scanning a range of emission wavelengths.
-
-
Quantum Yield Measurement (Relative Method):
-
Use a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
Use a time-resolved fluorometer (e.g., using Time-Correlated Single Photon Counting - TCSPC).
-
Excite the sample with a pulsed light source.
-
Measure the decay of the fluorescence intensity over time.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
-
Application Workflow: Detection of Aldehydes in Biological Samples
The primary application of the fluorogenic reaction of 2-aminobenzamidoxime derivatives is the detection and quantification of aldehydes in complex biological samples, such as detecting formylated nucleobases in DNA.
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature to suggest that the fluorescent dihydroquinazoline products of the 2-aminobenzamidoxime-aldehyde reaction are directly involved in modulating specific cellular signaling pathways. Their primary role described is that of a bioanalytical tool for the detection of aldehydes, which themselves can be products or modulators of various signaling cascades. Future research may explore the potential for these fluorescent products to interact with cellular components and influence signaling events.
Conclusion
The reaction of 2-aminobenzamidoxime and its derivatives, particularly 5-methoxy-2-aminobenzamidoxime, with aldehydes provides a robust and highly sensitive method for the fluorescent detection of these important molecules. The resulting dihydroquinazoline products exhibit favorable photophysical properties, including a significant increase in fluorescence upon formation. While more detailed quantitative data on quantum yields and fluorescence lifetimes are needed for a complete photophysical characterization, the existing information strongly supports the utility of this fluorogenic reaction in chemical biology and diagnostics. The provided protocols and reaction mechanism diagrams offer a foundational guide for researchers and professionals in the field to utilize and further explore the potential of these versatile fluorescent probes.
References
- 1. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and quantitative detection of aldehydes in DNA with 2-amino benzamidoxime derivative [html.rhhz.net]
- 3. scholarexchange.furman.edu [scholarexchange.furman.edu]
- 4. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05701K [pubs.rsc.org]
- 5. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elar.urfu.ru [elar.urfu.ru]
The Potential of 2-Amino Benzamidoxime in Bioconjugation Strategies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation demands robust and efficient chemical strategies for the precise modification of biomolecules. Among the emerging bioorthogonal reactions, the ligation of 2-Amino benzamidoxime (B57231) (ABAO) with aldehydes presents a compelling approach for forging stable covalent bonds under mild, aqueous conditions. This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and potential applications of ABAO-based bioconjugation, serving as a resource for researchers in chemical biology, drug development, and diagnostics.
Core Principles of 2-Amino Benzamidoxime Ligation
This compound and its derivatives are bifunctional molecules that undergo a rapid and selective reaction with aldehydes to form a stable 1,2-dihydroquinazoline 3-oxide.[1][2] This transformation is a powerful tool for bioconjugation due to its bioorthogonality, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.
The reaction mechanism involves two key steps:
-
Schiff Base Formation: The reaction initiates with the formation of a Schiff base between the aromatic amine of ABAO and the aldehyde. This step is the rate-determining step of the overall process.[1][2][3]
-
Intramolecular Cyclization: Following the formation of the Schiff base, a rapid intramolecular cyclization occurs, leading to the stable dihydroquinazoline (B8668462) product.[1][2][3]
A critical feature of this reaction is its pH dependence. The rate of Schiff base formation, and thus the overall reaction rate, is significantly influenced by the pH of the medium, with optimal rates typically observed under mildly acidic conditions (around pH 4.5).[3] This is attributed to the protonation of the benzamidoxime, which acts as an internal general acid to catalyze the dehydration step of Schiff base formation.[2][3]
Furthermore, the reactivity of ABAO can be tuned by introducing substituents on the aromatic ring. Electron-donating groups, such as a methoxy (B1213986) group, increase the basicity of the aromatic amine, thereby accelerating the reaction rate.[2][3] One such derivative, 5-methoxy-2-aminobenzamidoxime (PMA), has demonstrated particularly favorable kinetics and has been utilized as a fluorescent probe for detecting aldehydes in DNA.[4][5]
Quantitative Data Presentation
The efficiency and speed of a bioconjugation reaction are critical parameters for its practical application. The following tables summarize the available quantitative data for ABAO-based ligations.
Table 1: Reaction Kinetics of this compound Derivatives
| This compound Derivative | Aldehyde Substrate | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 5-methoxy-ABAO (PMA) | Electron-rich aldehyde | 4.5 | up to 40 | [3] |
Table 2: Comparison with Other Bioorthogonal Reactions
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| ABAO-Aldehyde Ligation | This compound + Aldehyde | up to 40 | Bioorthogonal, stable product, tunable kinetics, fluorescent product | Optimal at acidic pH |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne + Azide | ~0.1 - 1 | Copper-free, highly bioorthogonal | Slower kinetics than some other reactions |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + trans-Cyclooctene | ~10³ - 10⁶ | Exceptionally fast kinetics | Stability of reactants can be a concern |
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | ~10⁻³ - 10⁻² | Bioorthogonal, stable bond | Generally slow kinetics without catalysis |
Table 3: Fluorescence Properties of Dihydroquinazoline Product
| Property | Value | Conditions | Reference |
| Fluorescence Emission Maximum | ~490 nm | - | [3] |
| Application | Fluorogenic aldehyde-reactive probes | Labeling aldehydes in DNA | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Protocol for Protein Labeling with an ABAO Derivative
This protocol describes the general steps for labeling a protein containing a genetically encoded or chemically introduced aldehyde group.
Materials:
-
Aldehyde-modified protein of interest
-
This compound (ABAO) derivative (e.g., 5-methoxy-ABAO)
-
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5
-
Quenching solution (optional, e.g., an excess of a small molecule aldehyde)
-
Purification column (e.g., size-exclusion chromatography)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Prepare a solution of the aldehyde-modified protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
ABAO Derivative Preparation: Prepare a stock solution of the ABAO derivative in a compatible solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.
-
Ligation Reaction: Add the ABAO derivative stock solution to the protein solution to achieve a final molar excess of the ABAO derivative (typically 10-50 fold excess).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically.
-
Quenching (Optional): To consume any unreacted ABAO derivative, a quenching solution can be added and incubated for an additional 30 minutes.
-
Purification: Purify the labeled protein from excess reagents using a suitable chromatography method, such as size-exclusion chromatography, exchanging the buffer to the desired Storage Buffer.
-
Characterization: Characterize the labeled protein using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.
Protocol for Labeling Aldehyde-Terminated Phage Libraries with a Biotin-ABAO Derivative
This protocol is adapted from the finding that a reaction between an M13 phage-displayed peptide library with an aldehyde moiety and a biotin-ABAO derivative reaches completion in 1 hour at pH 4.5.[3]
Materials:
-
Aldehyde-terminated M13 phage library
-
Biotin-ABAO derivative
-
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5
-
Phosphate-buffered saline with Tween-20 (PBST) for washing
-
Streptavidin-coated magnetic beads
Procedure:
-
Phage Preparation: Resuspend the aldehyde-terminated phage library in the Reaction Buffer.
-
Biotin-ABAO Preparation: Prepare a 1 mM solution of the biotin-ABAO derivative in the Reaction Buffer.
-
Labeling Reaction: Mix the phage library with the biotin-ABAO solution and incubate for 1 hour at room temperature.
-
Phage Washing: Pellet the phage by precipitation (e.g., with PEG/NaCl) and wash several times with PBST to remove unreacted biotin-ABAO.
-
Capture and Elution: The biotinylated phage can then be captured using streptavidin-coated magnetic beads for subsequent panning and elution steps according to standard phage display protocols.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of this compound bioconjugation.
Caption: A generalized experimental workflow for protein bioconjugation using this compound.
Caption: The two-step reaction mechanism of this compound with an aldehyde.
Caption: A logical diagram illustrating the diverse potential applications of ABAO-based bioconjugation strategies.
Conclusion and Future Outlook
This compound-based bioconjugation offers a valuable addition to the toolbox of chemical biologists and drug development professionals. Its rapid kinetics, formation of a stable product, and the fluorescent nature of the resulting conjugate make it an attractive strategy for a variety of applications. The ability to tune the reactivity through synthetic modification of the ABAO scaffold provides a further avenue for optimization.
Future research in this area will likely focus on expanding the scope of ABAO derivatives with enhanced properties, such as improved water solubility, faster reaction rates at neutral pH, and distinct fluorescent properties. The application of this chemistry to the development of novel antibody-drug conjugates, targeted drug delivery systems, and sensitive diagnostic tools holds significant promise. As our understanding of this powerful ligation reaction grows, so too will its impact on advancing biological research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
2-Aminobenzamidoxime as a Bioorthogonal Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-aminobenzamidoxime (ABAO) and its derivatives as potent bioorthogonal probes. It covers the core chemistry, reaction kinetics, detailed experimental protocols, and key applications, offering a comprehensive resource for professionals in chemical biology and drug development.
Introduction to Bioorthogonal Chemistry and 2-Aminobenzamidoxime
Bioorthogonal chemistry encompasses chemical reactions that can occur within a living system without interfering with or being influenced by native biochemical processes. Coined in 2003, this concept has revolutionized the study of biomolecules in their native environments, enabling real-time visualization and manipulation of glycans, proteins, and lipids. A successful bioorthogonal reaction must be highly selective, biocompatible, and possess fast kinetics at low concentrations under physiological conditions.
Within this landscape, 2-aminobenzamidoxime (ABAO) has emerged as a valuable tool. ABAO is a synthetic intermediate that possesses unique reactive properties, making it a versatile platform for developing novel bioconjugation strategies and fluorescent probes. Its ability to react selectively and rapidly with aldehydes under mild aqueous conditions forms the basis of its utility as a bioorthogonal probe.
Core Chemistry: The ABAO-Aldehyde Ligation
The primary bioorthogonal function of ABAO is its rapid and specific ligation with aldehydes. This reaction proceeds in aqueous solutions to form a highly stable, fluorescent 1,2-dihydroquinazoline 3-oxide derivative.
Reaction Mechanism
The reaction mechanism is a two-step process. The rate-determining step is the formation of a Schiff base intermediate, which is then followed by a rapid and irreversible intramolecular cyclization to yield the final product. The ABAO scaffold is uniquely designed, combining an aniline (B41778) moiety for iminium-based activation of the aldehyde and a nucleophilic amidoxime (B1450833) group positioned ortho to the amine, which facilitates the subsequent ring closure.
Factors Influencing Reaction Kinetics
Several factors can be tuned to optimize the ABAO-aldehyde ligation for specific applications:
-
pH: The reaction is highly pH-dependent. Studies suggest that a protonated form of the benzamidoxime (B57231) acts as an internal general acid to catalyze the formation of the Schiff base. The fastest reaction rates are typically observed in a slightly acidic pH range (e.g., pH 4.5), which makes this probe ideal for extracellular or in vitro applications where pH can be controlled.
-
Electronic Substituents: The reaction rate can be significantly accelerated by adding electron-donating groups to the aromatic ring of ABAO. These substituents increase the basicity of the aromatic amine, thereby speeding up the initial Schiff base formation. This principle led to the development of 5-methoxy-ABAO (PMA), a derivative that exhibits enhanced kinetics and superior performance as a fluorogenic probe.
Quantitative Analysis: Reaction Kinetics
The efficacy of a bioorthogonal reaction is largely defined by its rate constant. The ABAO ligation, particularly with optimized derivatives like PMA, ranks among the fastest known bioorthogonal reactions. A comparison with other widely used chemistries highlights its efficiency.
| Bioorthogonal Reaction | Reagents | Second-Order Rate Constant (k₂) | Notes | Reference |
| ABAO Ligation | 5-Methoxy-ABAO (PMA) + Electron-Rich Aldehyde | up to 40 M⁻¹s⁻¹ (at pH 4.5) | Extremely rapid kinetics under optimized pH. | |
| Tetrazine Ligation | 3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctene | ~2000 M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions known. | |
| SPAAC (Copper-Free Click) | Dibenzocyclooctyne (DIBO) + Benzyl Azide | ~2.3 M⁻¹s⁻¹ | Highly strained alkyne with excellent kinetics. | |
| SPAAC (Copper-Free Click) | Difluorinated Cyclooctyne (DIFO) + Azide | 0.076 M⁻¹s⁻¹ | Electron-withdrawing groups enhance reactivity. | |
| Staudinger Ligation | Phosphine + Azide | ~0.002 M⁻¹s⁻¹ | The first developed bioorthogonal reaction. |
Experimental Protocols and Workflow
Implementing ABAO-based probes requires a two-stage approach: introduction of an aldehyde handle onto the target biomolecule, followed by the labeling reaction.
Detailed Methodology: Labeling of an Aldehyde-Terminated Protein
This protocol provides a general framework for labeling a protein that has been modified to contain a reactive aldehyde group.
1. Materials and Reagents:
-
Aldehyde-terminated protein of interest in a suitable buffer (e.g., MES, Acetate).
-
ABAO probe (e.g., Biotin-ABAO, Fluorescein-ABAO) stock solution (e.g., 10-100 mM in DMSO).
-
Reaction Buffer: pH 4.5 to 6.0 buffer (e.g., 100 mM MES or Sodium Acetate).
-
Quenching reagent (optional): Aminooxy-containing small molecule.
-
Purification system: Size-exclusion chromatography (SEC) column, dialysis tubing, or centrifugal filters.
-
Analytical tools: SDS-PAGE, UV-Vis spectrophotometer, mass spectrometer, fluorescence plate reader/microscope.
2. Labeling Procedure:
-
Protein Preparation: Prepare the aldehyde-terminated protein at a concentration of 1-10 mg/mL in the chosen Reaction Buffer.
-
Probe Addition: Add the ABAO probe stock solution to the protein solution to achieve a final molar excess of 10- to 100-fold of probe over protein. The final DMSO concentration should typically be kept below 5% (v/v).
-
Note: The optimal probe concentration should be determined empirically. A reaction between an M13 phage-displayed peptide library and 1 mM biotin-ABAO derivative reached completion in 1 hour at pH 4.5.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation. Monitor the reaction progress if possible (e.g., via mass spectrometry).
-
Quenching (Optional): If desired, the reaction can be quenched by adding a 10-fold molar excess of an aminooxy-containing compound relative to the ABAO probe to consume any remaining aldehyde groups.
3. Purification and Analysis:
-
Purification: Remove the unreacted ABAO probe and other small molecules from the labeled protein conjugate. This is critical to reduce background signal.
-
Size-Exclusion Chromatography (SEC): Elute the reaction mixture through a desalting column (e.g., PD-10) equilibrated with a storage buffer (e.g., PBS pH 7.4).
-
Dialysis/Ultrafiltration: Dialyze the sample against the storage buffer or use centrifugal filters with an appropriate molecular weight cutoff.
-
-
Analysis: Confirm successful labeling and determine the degree of labeling.
-
Mass Spectrometry (ESI-MS/MALDI-TOF): Determine the mass shift corresponding to the covalent addition of the ABAO probe to the protein.
-
SDS-PAGE: For fluorescently tagged ABAO probes, visualize the labeled protein directly using a gel imager. For biotin-tagged probes, perform a Western blot using streptavidin-HRP.
-
Spectroscopy: Quantify the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the attached fluorophore (at its specific λmax).
-
Applications in Research and Drug Development
The unique properties of the ABAO ligation make it a powerful tool for various applications.
-
Fluorogenic Labeling: A key advantage of the ABAO reaction is that the resulting dihydroquinazoline product is inherently fluorescent, with an emission around 490 nm. This creates a "turn-on" probe system where fluorescence only appears upon successful reaction with the target aldehyde. This property is highly desirable for reducing background noise in imaging experiments and has been used for the qualitative and quantitative detection of aldehydes in DNA, such as 5-formyluracil (B14596) (5fU), 5-formylcytosine (B1664653) (5fC), and abasic (AP) sites.
-
Protein and Peptide Library Modification: The rapid kinetics and stability of the linkage make ABAO probes ideal for modifying proteins and entire peptide libraries, such as those displayed on phage. This enables the efficient attachment of functional tags for screening, imaging, or purification purposes.
-
Drug Delivery and Theranostics: While ABAO itself is a labeling agent, the underlying principles of bioorthogonal chemistry are central to modern drug delivery. For instance, "click-to-release" systems use bioorthogonal reactions to uncage a therapeutic agent at a specific site. The ability to selectively tag biomolecules in vivo opens pathways for pre-targeted drug delivery, where a tagged antibody first localizes to a tumor, followed by administration of a drug-conjugated bioorthogonal probe that reacts only at the target site.
Conclusion
2-Aminobenzamidoxime and its derivatives represent a significant advancement in the field of bioorthogonal chemistry. The reaction's exceptionally fast kinetics, fluorogenic nature, and operational simplicity provide a powerful tool for researchers. Its demonstrated utility in labeling proteins and detecting modifications in nucleic acids underscores its potential. For professionals in drug development, ABAO-based chemistry offers a robust and efficient method for bioconjugation, essential for creating sophisticated diagnostics, targeted therapies, and advanced drug delivery systems. As the bioorthogonal toolbox continues to expand, the ABAO ligation is poised to remain a valuable and
An In-depth Technical Guide to 2-Amino Benzamidoxime and its Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino benzamidoxime (B57231), a versatile chemical intermediate with significant applications in biochemical assays and pharmaceutical synthesis. The document details its chemical properties, experimental protocols for its use as a fluorescent probe, and the underlying chemical reactions.
Core Chemical Data
2-Amino benzamidoxime is a synthetic intermediate that serves as a foundational molecule for the development of various reagents.[1] Its properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 16348-49-5 | [2][3] |
| Molecular Formula | C₇H₉N₃O | [2] |
| Molecular Weight | 151.17 g/mol | [2] |
| Synonyms | ABAO, 2-amino-N'-hydroxybenzenecarboximidamide | [2][4] |
| Primary Hazards | Irritant | [2] |
Applications in Biochemical Research
This compound and its derivatives have emerged as valuable tools in biochemical research, primarily as probes for the detection of aldehydes and ketones. The para-methoxy derivative, para-methoxy-2-amino benzamidoxime (PMA) , is particularly noteworthy for its use in high-throughput fluorescence assays.[3]
The underlying principle of these assays is the reaction between the this compound framework and a carbonyl group (aldehyde or ketone). This reaction involves the formation of a Schiff base, followed by a rapid intramolecular cyclization to produce a stable, fluorescent 1,2-dihydroquinazoline 3-oxide.[4][5] This reaction is highly selective and can be performed under mild aqueous conditions, making it suitable for biological samples.[2]
A key application of this technology is the detection of alcohol dehydrogenases (ADHs) by quantifying the ketone products of their enzymatic reactions.[3] Additionally, these probes have been successfully used to label and quantify aldehydes in DNA, which can be indicative of DNA damage.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound derivatives.
1. High-Throughput Fluorescence Assay for Ketone Detection
This protocol is adapted from a method for the high-throughput screening of structurally diverse ketones using para-methoxy-2-amino benzamidoxime (PMA).[3][6]
Materials:
-
para-methoxy-2-amino benzamidoxime (PMA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HAc-NaAc buffer (pH 5.0) or Phosphate-buffered saline (PBS)
-
Ketone standards or samples
-
96-well microplate
-
Multiscan spectrum reader
Procedure:
-
Preparation of PMA Stock Solution: Prepare a 1 M solution of PMA in DMSO.
-
Preparation of Ketone Samples: Dissolve ketone standards or samples in acetonitrile to desired concentrations (e.g., 100 mM).
-
Assay Setup: In a 96-well plate, combine the following in each well for a final volume of 100 µL:
-
89 µL of HAc-NaAc buffer (pH 5.0).
-
10 µL of the ketone solution.
-
1 µL of the 1 M PMA stock solution (for a final concentration of 10 mM).
-
-
Incubation: Incubate the 96-well plate at room temperature for a specified time (e.g., 30 minutes to 4 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a multiscan spectrum reader with an excitation wavelength of approximately 380-389 nm and an emission wavelength of approximately 515-520 nm.[3][6]
-
Data Analysis: The fluorescence intensity is proportional to the concentration of the ketone in the sample. A standard curve can be generated using known concentrations of a ketone standard for quantification.
2. Qualitative and Quantitative Detection of Aldehydes in DNA
This protocol outlines the use of PMA to label and detect aldehyde groups in DNA, such as those found in 5-formyluracil (B14596) (5fU), 5-formylcytosine (B1664653) (5fC), and abasic (AP) sites.[2]
Materials:
-
para-methoxy-2-amino benzamidoxime (PMA)
-
DNA samples containing aldehyde modifications
-
NaOAc buffer (100 mmol/L, pH 4.50)
-
Fluorescence spectrometer
Procedure:
-
Reaction Setup: In a suitable reaction vessel, incubate the DNA sample with PMA in NaOAc buffer. The optimal concentrations and incubation time may vary depending on the sample. A typical reaction could involve incubating for 24 hours at 37°C.[2]
-
Fluorescence Measurement: After incubation, measure the fluorescence emission spectrum of the sample. The reaction of PMA with aldehydes in DNA results in a fluorescent product with an emission maximum at approximately 535 nm.[2]
-
Quantification: The fluorescence intensity at 535 nm is linearly proportional to the concentration of aldehyde groups in the DNA within a certain range. This allows for the quantification of DNA damage or specific epigenetic modifications.[2]
Visualizations
The following diagrams illustrate the chemical reaction and experimental workflow described above.
Caption: Reaction mechanism of this compound with an aldehyde.
Caption: Workflow for the high-throughput ketone detection assay.
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [html.rhhz.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Handling of 2-Amino Benzamidoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Amino benzamidoxime (B57231) (CAS: 16348-49-5), a synthetic intermediate with applications in pharmaceutical synthesis.[1][2][3] Given the reactive nature of this compound, a thorough understanding of its potential hazards and proper handling procedures is crucial for ensuring laboratory safety.
Hazard Identification and Classification
2-Amino benzamidoxime is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [4]
Signal Word: Warning[5]
GHS Hazard Pictograms: [5]
-
Exclamation Mark
Toxicological Data
While specific toxicological data for this compound is limited, information on related compounds provides valuable insight into its potential toxicity. It is imperative to handle this compound with the assumption that it may possess similar toxicological properties.
| Toxicity Data | Result | Species | Reference Compound |
| Acute Oral Toxicity (LD50) | 1160 mg/kg | Mouse | Benzamide |
It is important to note that this LD50 value is for Benzamide, a related but structurally different compound. This data should be used for preliminary hazard assessment only.
Experimental Protocols for Safety Assessment
The following are generalized experimental protocols for assessing the key toxicological endpoints for a chemical like this compound. These are based on standard OECD guidelines and common laboratory practices.
Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP) (Based on OECD TG 425)
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
Methodology:
-
Animal Selection: Use a single sex of healthy, young adult rodents (e.g., rats or mice).
-
Housing and Acclimatization: House animals individually and allow them to acclimatize for at least 5 days before dosing.
-
Dose Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, corn oil). The concentration should be adjusted to allow for a consistent administration volume.
-
Administration: Administer the test substance as a single oral dose using a gavage needle.
-
Sequential Dosing:
-
Dose one animal at a starting dose level.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose level.
-
If the animal dies, the next animal is dosed at a lower dose level.
-
Continue this sequential dosing until the stopping criteria are met (typically after a series of reversals in outcome).
-
-
Observation: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours after dosing, and then daily). Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Data Analysis: Calculate the LD50 and its confidence intervals using appropriate statistical methods (e.g., maximum likelihood estimation).
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)
Objective: To assess the potential of a substance to cause skin irritation using an in vitro model.
Methodology:
-
Tissue Model: Utilize a commercially available Reconstructed Human Epidermis (RhE) model.
-
Test Substance Application:
-
Apply a small amount (e.g., 10-30 µL for liquids or 10-30 mg for solids) of this compound directly to the surface of the RhE tissue.
-
Expose the tissue to the test substance for a defined period (e.g., 15-60 minutes).
-
-
Incubation and Rinsing:
-
After the exposure period, thoroughly rinse the tissue with a buffered saline solution to remove the test substance.
-
Transfer the tissue to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).
-
-
Viability Assessment (MTT Assay):
-
After incubation, transfer the tissue to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells will reduce the MTT to a blue formazan (B1609692) precipitate.
-
Extract the formazan from the tissue using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density of the extracted solution using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of viable cells in the treated tissue relative to a negative control.
-
A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).
-
Acute Eye Irritation/Corrosion (Based on OECD TG 405)
Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.
Methodology:
-
Animal Selection: Use healthy, young adult albino rabbits.
-
Pre-examination: Examine both eyes of each animal to ensure they are free from defects.
-
Test Substance Instillation:
-
Gently pull the lower eyelid away from the eyeball to form a cup.
-
Instill a single dose (typically 0.1 mL for liquids or 0.1 g for solids) of this compound into the conjunctival sac of one eye.
-
The other eye remains untreated and serves as a control.
-
-
Observation:
-
Examine the treated eyes at 1, 24, 48, and 72 hours after instillation.
-
Score the ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) according to a standardized scoring system.
-
-
Reversibility: Continue observations for up to 21 days if the effects are not fully reversible within 72 hours.
-
Data Analysis: Classify the substance based on the severity and reversibility of the ocular lesions.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD TG 471)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Bacterial Strains: Use a set of tester strains with different known mutations in the histidine (for S. typhimurium) or tryptophan (for E. coli) operon.
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 mix), which is a liver enzyme preparation, to mimic mammalian metabolism.
-
Exposure:
-
Plate Incorporation Method: Mix the tester strain, the test substance at various concentrations, and (if applicable) the S9 mix with molten top agar (B569324). Pour this mixture onto a minimal glucose agar plate.
-
Pre-incubation Method: Incubate the tester strain, test substance, and S9 mix in a test tube for a short period before mixing with top agar and pouring onto the plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the background (spontaneous) reversion rate.
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.
| Procedure | Recommendation |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Incompatibilities | Keep away from strong oxidizing agents. |
First Aid Measures
In case of exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general and common method for the synthesis of 2-aminobenzamide (B116534) derivatives involves the reaction of isatoic anhydride (B1165640) with an appropriate amine.[6][7]
General Procedure for the Synthesis of 2-Aminobenzamide Derivatives:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride in a suitable solvent such as dimethylformamide (DMF).
-
Amine Addition: Slowly add the desired amine to the solution. For the synthesis of this compound, hydroxylamine (B1172632) would be the corresponding reagent.
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve precipitation by adding water, followed by filtration.
-
Purification: The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography.
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for the safety and handling assessment of a chemical compound like this compound.
Caption: General workflow for chemical safety assessment.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. It is crucial to supplement this information with a thorough review of the most current Safety Data Sheet (SDS) provided by the supplier and to adhere to all institutional and regulatory safety guidelines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - CAS:16348-49-5 - KKL Med Inc. [m.kklmed.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2-Aminobenzamidoxime | C7H9N3O | CID 3633478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 16348-49-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 2-Amino Benzamidoxime: Structure, Reactivity, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino benzamidoxime (B57231) (ABAO) is a molecule of significant interest due to its versatile reactivity, particularly its rapid and selective condensation with aldehydes to form stable, fluorescent dihydroquinazoline (B8668462) 3-oxides. This property has positioned it as a valuable tool in bioconjugation, chemical biology for labeling aldehydes in DNA, and as a potential scaffold in medicinal chemistry.[1][2] Despite its practical applications, a comprehensive public repository of theoretical and computational studies specifically on 2-Amino benzamidoxime is notably scarce. This technical guide aims to bridge this gap by providing a detailed overview of its known experimental properties and presenting a comprehensive theoretical analysis based on high-level computational data from closely related analogs, primarily 2-aminobenzamide (B116534). This comparative approach allows for insightful extrapolations of ABAO's structural, electronic, and reactive properties, offering a foundational resource for researchers in the field.
Introduction
This compound is an aromatic compound featuring a benzamidine (B55565) core with an N-hydroxy group (an oxime) and an ortho-amino substituent. This unique arrangement of functional groups dictates its chemical behavior, most notably the intramolecular cyclization reaction upon Schiff base formation with aldehydes.[3][4] This reaction is remarkably efficient and proceeds under mild aqueous conditions, making it suitable for biological applications.[2] Understanding the underlying electronic structure, molecular geometry, and reactivity parameters through computational modeling is crucial for optimizing its existing applications and designing novel derivatives with tailored properties for drug development and diagnostics.
Given the limited direct computational studies on this compound, this whitepaper leverages detailed Density Functional Theory (DFT) data available for 2-aminobenzamide to infer the properties of ABAO. The primary difference lies in the substitution of the amide group (-CONH2) in 2-aminobenzamide with an amidoxime (B1450833) group (-C(=NOH)NH2) in ABAO. The presence of the oxime imparts distinct electronic and reactive characteristics that will be discussed throughout this guide.
Molecular Structure and Geometry
DFT calculations on 2-aminobenzamide reveal a predominant conformer where the carbonyl oxygen and the ortho-amino group are on the same side, stabilized by an intramolecular hydrogen bond forming a six-membered ring.[1] It is highly probable that this compound adopts a similar planar conformation, stabilized by an intramolecular hydrogen bond between one of the amino protons and the nitrogen or oxygen atom of the oxime group.
Data Presentation: Predicted Geometrical Parameters
The following table summarizes key geometric parameters for 2-aminobenzamide as calculated by DFT at the B3LYP/6-311++G(d,p) level.[1] These values serve as a baseline for predicting the structure of this compound. The C-C bond lengths within the benzene (B151609) ring are expected to be very similar for both molecules. The primary differences will arise in the exocyclic C-C, C-N, and N-O bonds of the amidoxime group compared to the amide group.
Table 1: Calculated Geometric Parameters of 2-Aminobenzamide (Analog)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 |
| C-C(O) | 1.51 | - |
| C=O | 1.25 | - |
| C-NH2 (amide) | 1.36 | - |
| C-NH2 (aromatic) | 1.39 | - |
| O=C-N | - | 122.1 |
| C-C-N (aromatic) | - | 123.1 |
Data sourced from DFT calculations on 2-aminobenzamide.[1] For this compound, the C-C(=NOH) bond length would be comparable to the C-C(O) bond. The C=N bond of the oxime is expected to be around 1.28 Å, and the N-O bond length approximately 1.41 Å.
Experimental Protocols
Synthesis of 2-Aminobenzamide (Analog)
A common synthetic route to 2-aminobenzamide derivatives involves the reaction of isatoic anhydride (B1165640) with an appropriate amine.[5]
Protocol:
-
A solution of isatoic anhydride (1 equivalent) in a solvent such as DMF is prepared.
-
The desired amine (1 equivalent) is added to the solution.
-
The reaction mixture is refluxed for several hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the precipitated product is collected by filtration and recrystallized.[5]
Microwave-assisted synthesis can also be employed as a more time-efficient method.[5]
Reaction of this compound with Aldehydes
This reaction is central to the application of ABAO as a fluorescent probe.[2]
Protocol:
-
This compound (or its derivatives like 5-methoxy-ABAO) is dissolved in an appropriate buffer, typically a sodium acetate (B1210297) buffer at pH 4.5.
-
The aldehyde-containing sample (e.g., formylated nucleosides or proteins) is added to the ABAO solution.
-
The reaction is allowed to proceed at room temperature. The progress can be monitored by observing the increase in fluorescence (e.g., at 490 nm for the dihydroquinazoline product) or by techniques like HPLC.[2][4]
Computational Chemistry Workflow
The theoretical investigation of a molecule like this compound follows a standardized workflow to elucidate its properties.
Caption: A typical workflow for the computational analysis of a small molecule.
Electronic and Spectroscopic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the molecule's chemical stability; a smaller gap suggests higher reactivity.
For 2-aminobenzamide, DFT studies show that the HOMO is primarily localized on the 2-amino group and the aromatic ring, while the LUMO is distributed over the carbonyl group and the ring.[6] This indicates that the amino group is the primary site for electron donation (nucleophilic attack) and the carbonyl region is the site for electron acceptance (electrophilic attack).
For this compound, it is predicted that the HOMO will also be localized on the electron-rich amino group and the benzene ring. The LUMO is expected to be centered on the C=N-OH moiety of the amidoxime group. The presence of the oxime is likely to lower the LUMO energy compared to the amide, potentially resulting in a smaller HOMO-LUMO gap and thus higher reactivity, which is consistent with its observed properties.
Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) |
| 2-Aminobenzamide (analog) | -5.9 | -0.8 | 5.1 | 2.55 | 3.35 |
| This compound | Est. -5.7 | Est. -1.0 | Est. 4.7 | Est. 2.35 | Est. 3.35 |
Values for 2-Aminobenzamide are typical for similar aromatic amides based on DFT calculations. Values for this compound are estimated extrapolations.
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) denote electron-deficient areas prone to nucleophilic attack.
For this compound, the MEP surface is expected to show:
-
Negative Potential (Red): Concentrated around the oxygen and nitrogen atoms of the amidoxime group, making them sites for hydrogen bonding and electrophilic attack.
-
Positive Potential (Blue): Located around the amino group's hydrogen atoms and the oxime's hydroxyl proton, indicating their susceptibility to nucleophilic attack or deprotonation.
References
- 1. mdpi.com [mdpi.com]
- 2. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [html.rhhz.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 2-Amino Benzamidoxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective labeling of proteins containing an aldehyde functionality using 2-Amino benzamidoxime (B57231) (ABAO) and its derivatives. This bioorthogonal reaction results in a stable dihydroquinazoline (B8668462) linkage, offering a robust method for protein conjugation.
Introduction
2-Amino benzamidoxime (ABAO) is a chemical probe that rapidly and selectively reacts with aldehydes to form a stable 1,2-dihydroquinazoline 3-oxide.[1][2] This reaction is characterized by its high efficiency, specificity, and the hydrolytic stability of the resulting conjugate. A key advantage of this labeling strategy is the fluorogenic nature of the reaction when using certain ABAO derivatives, such as 5-methoxy-2-aminobenzamidoxime (PMA), which exhibit fluorescence upon conjugation, providing a convenient method for detection and quantification.[1][3][4]
The labeling process first requires the introduction of a reactive aldehyde group into the target protein. Several methods are available for this, allowing for site-specific or more general labeling depending on the experimental needs. Once the aldehyde is present, the protein is incubated with the ABAO derivative under acidic conditions to yield the labeled protein.
Reaction Mechanism and Kinetics
The reaction between this compound and an aldehyde proceeds through a two-step mechanism. The initial and rate-determining step is the formation of a Schiff base between the aromatic amine of ABAO and the protein's aldehyde group.[1] This is followed by a rapid intramolecular cyclization, where the nucleophilic oxime attacks the imine carbon, forming the stable dihydroquinazoline ring.[1]
The reaction is pH-dependent, with optimal rates observed at a pH of 4.5.[1] At this pH, the protonated benzamidoxime is thought to act as an internal general acid, facilitating the dehydration step in Schiff base formation. The reaction rate can be further enhanced by electron-donating substituents on the aromatic ring of ABAO, which increase the basicity of the aromatic amine.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the this compound labeling reaction.
| Parameter | Value | Notes |
| Reaction Rate Constant | Up to 40 M⁻¹ s⁻¹ | For 5-methoxy-ABAO (PMA) with an electron-rich aldehyde at pH 4.5.[1] |
| Optimal pH | 4.5 | The reaction is significantly slower at neutral or basic pH.[1] |
| Fluorescence Emission | ~490 - 535 nm | For the dihydroquinazoline product formed from PMA.[1][4] |
| Labeling Time | 1 - 12 hours | Reaction with a 1 mM biotin-ABAO derivative on an M13 phage-displayed peptide library was complete in 1 hour at pH 4.5.[1] Protein labeling may require longer incubation times.[2] |
Experimental Protocols
This section provides detailed protocols for introducing an aldehyde handle into a protein and the subsequent labeling with this compound.
Protocol 1: Introduction of an Aldehyde Tag via Formylglycine-Generating Enzyme (FGE)
This method allows for the site-specific introduction of an aldehyde group.
Materials:
-
Protein of interest with a genetically encoded aldehyde tag sequence (e.g., LCTPSR).
-
Formylglycine-Generating Enzyme (FGE).
-
Expression system (e.g., E. coli or mammalian cells).
-
Purification system for the tagged protein (e.g., affinity chromatography).
Procedure:
-
Co-express the plasmid containing the gene for the protein of interest with the aldehyde tag and the plasmid for FGE in a suitable expression system.[2]
-
Induce protein expression according to standard protocols. The FGE will convert the cysteine residue within the tag to a formylglycine, which contains the aldehyde group.
-
Lyse the cells and purify the aldehyde-tagged protein using appropriate chromatography techniques.
-
Confirm the conversion of cysteine to formylglycine and the purity of the protein using mass spectrometry.[2]
Protocol 2: Labeling of Aldehyde-Tagged Protein with this compound Derivative
Materials:
-
Purified aldehyde-tagged protein.
-
This compound (ABAO) or a derivative (e.g., 5-methoxy-ABAO).
-
Labeling Buffer: 250 mM Sodium Acetate, pH 4.6.[2]
-
Quenching solution (optional): 1.5 M hydroxylamine (B1172632), pH 8.5.
-
Purification system to remove excess labeling reagent (e.g., dialysis, size-exclusion chromatography).
Procedure:
-
Dissolve the purified aldehyde-tagged protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the ABAO derivative in an organic solvent such as DMSO or DMF.
-
Add the ABAO derivative stock solution to the protein solution to achieve the desired final concentration (e.g., 1-10 mM). The optimal molar ratio of the labeling reagent to the protein should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1 to 12 hours with gentle agitation.[1][2]
-
(Optional) To stop the reaction, add hydroxylamine solution and incubate for an additional hour at room temperature.
-
Remove the excess, unreacted labeling reagent by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using size-exclusion chromatography.
-
Analyze the labeled protein using SDS-PAGE, mass spectrometry, and fluorescence spectroscopy (if a fluorescent ABAO derivative was used) to confirm labeling and determine the labeling efficiency.
Visualizations
Chemical Reaction Pathway
Caption: Reaction of this compound with a protein aldehyde.
Experimental Workflow
Caption: Workflow for protein labeling with this compound.
References
- 1. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [ccspublishing.org.cn]
- 4. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [html.rhhz.net]
Application Notes and Protocols for 2-Amino Benzamidoxime Aldehyde Detection Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the detection and quantification of aldehydes using a 2-Amino benzamidoxime (B57231) (ABAO)-based assay. This method is predicated on the rapid and specific reaction between ABAO and aldehydes, which results in the formation of a fluorescent dihydroquinazoline (B8668462) derivative. This fluorogenic assay offers a sensitive and reliable tool for various research and drug development applications where aldehyde quantification is critical.
Introduction
Aldehydes are highly reactive carbonyl compounds that are implicated in a wide range of biological processes and are often markers of oxidative stress and disease. The accurate and sensitive detection of aldehydes is crucial for understanding their roles in pathology and for the development of therapeutic interventions. 2-Amino benzamidoxime (ABAO) and its derivatives have emerged as effective probes for aldehydes. They react with aldehydes in aqueous solutions to form stable and fluorescent 1,2-dihydroquinazoline 3-oxides.[1] The reaction is characterized by a rate-determining Schiff base formation, followed by a swift intramolecular cyclization.[1][2] The resulting fluorescence can be leveraged for quantitative analysis. This assay is particularly advantageous due to its bio-orthogonality and performance in aqueous environments, making it suitable for complex biological samples.
Principle of the Assay
The core of this assay is the chemical reaction between this compound and an aldehyde. The reaction proceeds in two main steps:
-
Schiff Base Formation: The primary amine of ABAO reacts with the carbonyl group of the aldehyde to form a protonated Schiff base (iminium ion). This step is the rate-limiting step of the reaction and is favored under acidic conditions (optimally around pH 4.5), where the benzamidoxime can act as an internal general acid to facilitate the dehydration step.[1][2]
-
Intramolecular Cyclization: The nucleophilic oxime nitrogen of the benzamidoxime moiety then rapidly attacks the electrophilic carbon of the iminium ion, leading to a ring closure and the formation of a stable, fluorescent 1,2-dihydroquinazoline 3-oxide.[1][2]
The intensity of the fluorescence emitted by the dihydroquinazoline product is directly proportional to the concentration of the aldehyde in the sample, allowing for quantitative measurement. Derivatives of ABAO, such as 5-methoxy-ABAO (PMA), have been shown to exhibit enhanced reactivity and superior fluorescent properties, offering improved sensitivity for the assay.[3][4]
Reaction Mechanism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [html.rhhz.net]
- 4. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [ccspublishing.org.cn]
Application Notes and Protocols for Fluorescent Labeling of Glycans with 2-Aminobenzamide (2-AB)
For Researchers, Scientists, and Drug Development Professionals
Note: The user request specified "2-Amino benzamidoxime." However, the overwhelmingly prevalent and scientifically documented reagent for this application is 2-Aminobenzamide (B116534) (2-AB) . These application notes and protocols are based on the extensive body of research for 2-AB, assuming "this compound" was a misnomer.
Introduction
Glycosylation is a critical post-translational modification of proteins that significantly influences their structure, function, stability, and immunogenicity. For researchers in drug development and life sciences, the accurate characterization and quantification of glycans are paramount. Fluorescent labeling of glycans released from glycoproteins is a cornerstone of modern glycoanalysis, enabling sensitive detection and robust quantification. 2-Aminobenzamide (2-AB) is a widely adopted fluorescent tag for derivatizing the reducing end of glycans.[1] The labeling process, known as reductive amination, attaches one molecule of 2-AB to each glycan, ensuring stoichiometric labeling that allows for the relative quantification of different glycan species based on fluorescence intensity.[2][3][4]
This document provides detailed protocols for the labeling of N-glycans with 2-AB, purification of the labeled glycans, and their subsequent analysis by Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection and Mass Spectrometry (HILIC-FLR-MS).
Principle of 2-AB Labeling
The labeling of glycans with 2-AB is a two-step reductive amination process. In the first step, the primary amine group of 2-AB performs a nucleophilic attack on the carbonyl carbon of the open-ring aldehyde form of the glycan's reducing end. This reaction forms an unstable Schiff base. In the second step, a reducing agent, such as sodium cyanoborohydride or 2-picoline borane, reduces the imine group of the Schiff base to a stable secondary amine, covalently linking the 2-AB label to the glycan.[5][6]
Experimental Workflow
The overall workflow for 2-AB labeling and analysis of N-glycans from a glycoprotein (B1211001) sample involves several key stages: release of glycans from the protein, labeling with 2-AB, purification to remove excess label and reagents, and finally, analysis by HILIC-FLR-MS.
Data Presentation: Quantitative Comparison of Fluorescent Labels
While 2-AB is a well-established and cost-effective label, other labels such as Procainamide (ProA) and RapiFluor-MS (RF-MS) have been developed to offer enhanced sensitivity, particularly for mass spectrometry. The choice of label can be critical depending on the analytical requirements.
Table 1: Performance Comparison of 2-AB, Procainamide, and RapiFluor-MS
| Parameter | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | RapiFluor-MS (RF-MS) |
| Fluorescence (FLR) Signal | Standard | ~15-fold higher than 2-AB[2][7][8] | ~4-fold lower than ProA[2][7][8] |
| Mass Spectrometry (MS) Signal | Low | ~30-50-fold higher than 2-AB[9] | ~68-fold higher than 2-AB; ~2.4-fold higher than ProA[2][8] |
| Labeling Efficiency | High (>85%) | Similar to 2-AB[2][7] | Similar to 2-AB[2][7] |
| Labeling Chemistry | Reductive Amination | Reductive Amination | NHS-Carbamate |
| Labeling Time | 2-3 hours[10][11] | 2-3 hours | ~5 minutes |
Table 2: Minimum IgG Amount for Reliable Quantification
| Detection Method | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | RapiFluor-MS (RF-MS) |
| Fluorescence (FLR) | 10 µg[2][8] | 1-5 µg[2][8] | 1 µg[2][8] |
| Mass Spectrometry (MS) | 10 µg[8] | 1 µg[8] | 0.5 µg[8] |
Experimental Protocols
Protocol 1: N-Glycan Release from Glycoproteins
This protocol describes the enzymatic release of N-linked glycans from glycoproteins using PNGase F.
Materials:
-
Glycoprotein sample (up to 100 µg)
-
Denaturation solution (e.g., 5% SDS, 1 M 2-mercaptoethanol)
-
NP-40 or similar detergent
-
PNGase F enzyme
-
Incubation buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
Heating block or water bath
Procedure:
-
To your glycoprotein sample, add denaturation solution and heat at 95-100°C for 5-10 minutes to denature the protein.
-
Allow the sample to cool to room temperature.
-
Add NP-40 to sequester the SDS, which would otherwise inhibit PNGase F activity.
-
Add PNGase F enzyme to the sample.
-
Incubate at 37°C for a minimum of 3 hours, or overnight for complete deglycosylation.
-
The released N-glycans are now ready for labeling.
Protocol 2: 2-AB Labeling of Released N-Glycans
This protocol is for the labeling of purified, dried glycans with 2-aminobenzamide.
Materials:
-
Dried glycan sample (25 pmol to 25 nmol)[12]
-
2-AB Labeling Solution:
-
2-Aminobenzamide (2-AB)
-
Sodium cyanoborohydride (reductant)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial acetic acid
-
-
Heating block or dry oven set to 65°C[11]
-
Microcentrifuge tubes
Procedure:
-
Prepare the 2-AB Labeling Reagent:
-
Prepare a solution of 30% v/v glacial acetic acid in DMSO.
-
Dissolve 2-aminobenzamide in this DMSO/acetic acid mixture to a concentration of approximately 0.35 M.
-
Dissolve sodium cyanoborohydride in the same solvent to a concentration of approximately 1 M.
-
Mix the 2-AB solution and the sodium cyanoborohydride solution in equal volumes. This final labeling reagent should be prepared fresh.
-
-
Labeling Reaction:
-
After incubation, cool the samples to room temperature. The labeled glycans are now ready for purification.
Protocol 3: Purification of 2-AB Labeled Glycans
Excess labeling reagents must be removed as they interfere with fluorescence detection. HILIC Solid-Phase Extraction (SPE) is a common and effective method.
Materials:
-
HILIC SPE cartridges or 96-well plates
-
Acetonitrile (B52724) (ACN)
-
Water (LC-MS grade)
-
0.1% Trifluoroacetic acid (TFA) in water (optional)
-
Vacuum manifold (for SPE cartridges) or centrifuge (for spin plates)
Procedure:
-
Condition the HILIC SPE stationary phase:
-
Wash with water.
-
Equilibrate with a high percentage of acetonitrile (e.g., 85-95% ACN in water).
-
-
Load the Sample:
-
Dilute the labeling reaction mixture with a high concentration of acetonitrile to ensure binding to the HILIC sorbent (final ACN concentration >80%).
-
Load the diluted sample onto the equilibrated SPE cartridge/plate.
-
-
Wash:
-
Wash the cartridge/plate with a high percentage of acetonitrile (e.g., 95% ACN) to remove the excess 2-AB dye and other hydrophobic contaminants. Repeat this wash step.
-
-
Elute:
-
Elute the purified 2-AB labeled glycans from the stationary phase using water or a low percentage of acetonitrile (e.g., 20-50% ACN in water).
-
-
The eluted sample can be dried down and reconstituted in an appropriate solvent for analysis or injected directly.
Protocol 4: HILIC-FLR-MS Analysis
Instrumentation:
-
UHPLC or HPLC system with a fluorescence detector (FLD) and coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
HILIC column (e.g., amide-based stationary phase).
Chromatographic Conditions:
-
Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 4.4[13]
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 75-80%) and decrease over time to elute the more hydrophilic glycans.
-
Flow Rate: Dependent on column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).[13]
-
Column Temperature: 40-60°C to improve resolution.[13]
-
Fluorescence Detection:
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 400-2000
-
Other parameters (e.g., capillary voltage, gas flow) should be optimized for the specific instrument.
Data Analysis:
-
Glycan structures are typically identified by comparing their retention times (often converted to Glucose Units, GU) to a dextran (B179266) ladder standard and by their accurate mass-to-charge ratio from the MS data.[15]
-
Relative quantification is performed by integrating the peak areas from the fluorescence chromatogram.
References
- 1. agilent.com [agilent.com]
- 2. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 5. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. ludger.com [ludger.com]
- 12. qa-bio.com [qa-bio.com]
- 13. waters.com [waters.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lcms.cz [lcms.cz]
Application of 2-Amino Benzamidoxime in Detecting DNA Damage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-Amino benzamidoxime (B57231) (ABAO) and its derivatives in the detection and quantification of DNA damage. This method is particularly useful for identifying aldehydic lesions in DNA, such as 5-formyluracil (B14596) (5fU), 5-formylcytosine (B1664653) (5fC), and abasic (AP) sites, which are key intermediates in DNA repair and demethylation pathways, and are also formed as a result of oxidative stress.[1][2]
The underlying principle of this detection method is the chemical reaction between ABAO derivatives and aldehyde groups within the DNA. This reaction proceeds via the formation of a Schiff base, which then undergoes a rapid intramolecular cyclization to form a stable and fluorescent 1,2-dihydroquinazoline 3-oxide derivative.[3][4] The fluorescence emitted by this product allows for both qualitative and quantitative analysis of DNA damage.[1][2] A particularly effective derivative for this application is 5-methoxy-2-amino benzamidoxime (PMA), which exhibits enhanced reactivity and favorable fluorescent properties.[2][4]
This technology offers a sensitive and selective tool for studying DNA damage and repair, evaluating the genotoxicity of compounds, and monitoring the efficacy of cancer therapeutics that induce DNA damage.
Quantitative Data Summary
The following table summarizes the quantitative data for the detection of various aldehydic DNA lesions using 5-methoxy-ABAO (PMA).
| Analyte | Detection Method | Detection Limit (LOD) | Linear Range | Reference |
| 5-formyluracil (5fU) | Fluorescence Spectroscopy | 1.05 µmol/L | Not Specified | |
| 5-formylcytosine (5fC) | Fluorescence Spectroscopy | 1.22 µmol/L | Not Specified | |
| Abasic (AP) Sites | Fluorescence Spectroscopy | 1.75 µmol/L | 0–400 µmol/L | |
| Aldehydes in ODNs | PAGE Analysis | nmol/L concentrations | Not Specified | [2] |
Experimental Protocols
Protocol 1: Quantification of Aldehydic Lesions in DNA Samples using Fluorescence Spectroscopy
This protocol describes the use of 5-methoxy-ABAO (PMA) to quantify the total amount of aldehydic damage in a DNA sample, such as γ-irradiated calf thymus DNA.[2]
Materials:
-
5-methoxy-ABAO (PMA)
-
DNA sample (e.g., isolated from treated cells or tissues, or commercially available DNA)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Fluorometer and appropriate microplates or cuvettes
-
Nuclease-free water
Procedure:
-
Prepare PMA Stock Solution: Dissolve PMA in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Store at -20°C, protected from light.[3]
-
Prepare DNA Samples: Resuspend the DNA sample in the reaction buffer to a final concentration of 100-200 µg/mL.
-
Set up the Reaction: In a microplate well or microcentrifuge tube, combine the following:
-
50 µL of DNA sample
-
5 µL of 10 mM PMA stock solution (final concentration 1 mM)
-
Adjust the final volume to 100 µL with reaction buffer.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The excitation and emission maxima for the PMA-aldehyde adduct are typically around 370 nm and 490 nm, respectively, but should be optimized for the specific instrument.[4]
-
Data Analysis:
-
Generate a standard curve using known concentrations of a synthetic oligonucleotide containing a single aldehydic lesion (e.g., an AP site) reacted with PMA under the same conditions.
-
Use the standard curve to determine the concentration of aldehydic lesions in the experimental samples.
-
Alternatively, for relative quantification, compare the fluorescence intensity of treated samples to untreated controls.
-
Protocol 2: Detection of Aldehydic Lesions in Oligonucleotides using Polyacrylamide Gel Electrophoresis (PAGE)
This protocol allows for the qualitative and semi-quantitative detection of aldehydic lesions in specific DNA oligonucleotides.
Materials:
-
5-methoxy-ABAO (PMA)
-
Synthetic oligonucleotides (with and without aldehydic lesions)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE Buffer (Tris/Borate/EDTA)
-
Loading Dye (e.g., containing formamide (B127407) and tracking dyes)
-
Gel imaging system
Procedure:
-
Prepare PMA Stock Solution: As described in Protocol 1.
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, mix 10 pmol of the oligonucleotide with 1 mM PMA in reaction buffer.
-
Bring the final volume to 20 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Sample Preparation for PAGE:
-
Add an equal volume (20 µL) of loading dye containing 8 M urea to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
-
PAGE Analysis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the tracking dye has migrated an appropriate distance.
-
-
Visualization:
-
Visualize the DNA bands using a gel imaging system capable of detecting the fluorescence of the PMA-DNA adduct.
-
The formation of the adduct will result in a fluorescent band and potentially a shift in mobility compared to the unlabeled oligonucleotide.
-
Visualizations
Signaling Pathway Leading to Aldehydic DNA Lesions
The following diagram illustrates the major pathways of DNA damage that result in the formation of aldehydic lesions, which can then be detected by 2-Amino benzamidoxime and its derivatives.
Experimental Workflow for DNA Damage Detection
This diagram outlines the general experimental workflow for detecting aldehydic DNA damage using this compound derivatives.
Chemical Reaction Mechanism
The following diagram illustrates the reaction mechanism between an aldehydic lesion in DNA and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [ccspublishing.org.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Aldehydes in Biological Samples using 2-Amino Benzamidoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehydes are a class of reactive carbonyl compounds that are of significant interest in biological and pharmaceutical research. They are formed endogenously through various metabolic processes, including lipid peroxidation and amino acid metabolism, and can also be introduced exogenously from environmental sources. Due to their high reactivity, aldehydes can form adducts with proteins and nucleic acids, leading to cellular damage and contributing to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the accurate quantification of aldehydes in biological samples is crucial for understanding disease mechanisms, identifying biomarkers of oxidative stress, and assessing the safety and efficacy of new drug candidates.
This application note details a sensitive and reliable method for the quantification of aldehydes in biological samples using 2-Amino benzamidoxime (B57231) (ABAO) as a derivatizing agent. The reaction of ABAO with aldehydes is rapid and results in the formation of a stable, fluorescent dihydroquinazoline (B8668462) derivative, enabling quantification through fluorescence detection or liquid chromatography-mass spectrometry (LC-MS).
Principle of the Method
The quantification of aldehydes using 2-Amino benzamidoxime is based on a two-step chemical reaction. First, the aromatic amine of ABAO reacts with the aldehyde to form a Schiff base. This is followed by a rapid intramolecular cyclization, resulting in the formation of a stable 1,2-dihydroquinazoline-3-oxide derivative.[1][2] The reaction is highly efficient under acidic conditions (pH 4.5). The resulting derivative exhibits fluorescence, which can be measured for direct quantification or analyzed by LC-MS for enhanced specificity and sensitivity. A particularly effective derivative for this assay is 5-methoxy-2-aminobenzamidoxime (PMA), which forms a highly fluorescent product.[1][3]
Data Presentation
The following tables summarize the quantitative performance of aldehyde analysis. It is important to note that a comprehensive validation study for this compound across all aldehydes and biological matrices is not extensively documented in a single source. Therefore, the data presented below is a compilation from available literature and representative examples from similar derivatization-based methods to provide an expected performance range. Users are strongly encouraged to perform their own method validation for their specific application and matrix.
Table 1: Performance Characteristics of Aldehyde Quantification using 5-Methoxy-2-Aminobenzamidoxime (PMA) in DNA Samples
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | Low µmol/L to nmol/L range | [3] |
| Linearity (R²) | > 0.99 | [3] |
| Excitation Wavelength | 405 nm | [3] |
| Emission Wavelength | 535 nm | [3] |
Table 2: Representative Performance of Aldehyde Quantification in Biological Matrices using Derivatization-Based LC-MS/MS
This table provides an example of typical validation parameters that should be established. The data is derived from a study using a different derivatizing agent (3-nitrophenylhydrazine) for aldehyde analysis in brain tissue and serves as a guideline.
| Analyte | Matrix | LOD (fmol on-column) | LOQ (fmol on-column) | Linearity (µM) | Recovery (%) |
| Malondialdehyde (MDA) | Brain Homogenate | 2 | 5 | 0.1 - 12.5 | Not Reported |
| 4-Hydroxynonenal (HNE) | Brain Homogenate | 0.2 | 0.5 | 0.01 - 6.25 | Not Reported |
| Acrolein | Brain Homogenate | 0.1 | 0.2 | 0.01 - 6.25 | Not Reported |
Data adapted from a study on aldehyde quantification in brain tissue using 3-nitrophenylhydrazine (B1228671) derivatization.[4] Another study using O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride for derivatization reported recoveries of over 85% for most aldehydes from urine, plasma, and tissue homogenate.[5]
Experimental Protocols
Materials and Reagents
-
This compound (ABAO) or 5-methoxy-2-aminobenzamidoxime (PMA)
-
Aldehyde standards (e.g., formaldehyde, acetaldehyde, malondialdehyde)
-
Sodium acetate (B1210297) buffer (100 mM, pH 4.5)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trichloroacetic acid (TCA)
-
Internal Standard (IS) (optional, e.g., a deuterated aldehyde)
-
Ultrapure water
-
Biological samples (plasma, serum, tissue homogenate)
Protocol 1: Preparation of Biological Samples
For Plasma or Serum Samples:
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of the sample in a microcentrifuge tube, add a known amount of internal standard (if used).
-
For protein precipitation, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for the derivatization step.
For Tissue Homogenate Samples:
-
Accurately weigh a portion of the frozen tissue.
-
Homogenize the tissue in a suitable ice-cold buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:5 w/v).
-
To a known volume of the homogenate, add a known amount of internal standard (if used).
-
Precipitate proteins by adding two volumes of ice-cold acetonitrile or an equivalent amount of trichloroacetic acid (e.g., a final concentration of 10%).
-
Vortex thoroughly and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the clear supernatant for derivatization.
Protocol 2: Derivatization of Aldehydes
-
Prepare a stock solution of ABAO or PMA in a suitable solvent (e.g., DMSO or methanol).
-
In a clean reaction vial, combine 100 µL of the sample supernatant (from Protocol 1) or aldehyde standard with an equal volume of 100 mM sodium acetate buffer (pH 4.5).
-
Add the ABAO or PMA solution to a final concentration of approximately 1 mM. The optimal concentration may need to be determined empirically.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for 1 hour in the dark.[2]
-
After incubation, the sample is ready for analysis by fluorescence spectroscopy or LC-MS. For LC-MS analysis, it may be necessary to stop the reaction by adding a quenching agent or by immediate injection.
Protocol 3: Quantification by Fluorescence Spectroscopy
-
Transfer the derivatized samples to a 96-well black microplate.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
For PMA-aldehyde adducts, use an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 535 nm.[3]
-
Prepare a standard curve by derivatizing a series of known concentrations of the target aldehyde(s) under the same conditions.
-
Quantify the aldehyde concentration in the biological samples by interpolating their fluorescence readings from the standard curve.
Protocol 4: Quantification by LC-MS/MS
-
Inject an appropriate volume of the derivatized sample into the LC-MS/MS system.
-
Chromatographic separation can be achieved using a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of the aldehyde-ABAO/PMA derivatives.
-
Develop a calibration curve using known concentrations of derivatized aldehyde standards.
-
Calculate the concentration of aldehydes in the samples based on the peak area ratios of the analyte to the internal standard (if used) and the calibration curve.
Visualizations
Caption: Reaction of this compound and an aldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [ccspublishing.org.cn]
- 4. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Optimal Synthesis of 2-Amino Benzamidoxime
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and reaction condition data for the synthesis of 2-amino benzamidoxime (B57231), a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves the reaction of 2-aminobenzonitrile (B23959) with hydroxylamine (B1172632). The information compiled herein is curated from scientific literature and patents to guide researchers in achieving optimal yields.
Introduction
2-Amino benzamidoxime is a key intermediate in the synthesis of various heterocyclic compounds, including quinazolines and other biologically active molecules. The amidoxime (B1450833) functional group is a versatile precursor for the formation of 1,2,4-oxadiazoles and can act as a nitric oxide (NO) donor. The synthesis from 2-aminobenzonitrile and hydroxylamine is the most common and direct method. This reaction's efficiency is highly dependent on conditions such as temperature, solvent, base, and reaction time. The presence of the ortho-amino group on the benzonitrile (B105546) ring can influence the reactivity and side-product formation, making optimization crucial.
Reaction Data Summary
The following table summarizes various reaction conditions for the synthesis of benzamidoximes from their corresponding nitriles. While data for the specific synthesis of this compound is limited in readily available literature, the conditions for analogous benzonitriles provide a strong basis for optimization.
| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Hydroxylamine Hydrochloride | Sodium Hydroxide (30% aq.) | Water | 40 | 6 | 80.2 | Patent Data |
| Benzonitrile | Hydroxylamine Hydrochloride | Potassium Carbonate | Water | 50 | 4 | 86.2 | Patent Data |
| 2,3-Difluoro-6-trifluoromethylbenzonitrile | 50% Hydroxylamine (aq.) | Sodium Bicarbonate | Methanol/Water (1:2) | 60 | 9 | ~78 | Patent Data |
| 2-Thiophenecarbonitrile | 50% Hydroxylamine (aq.) | None specified | Ethanol (B145695) | 90 | 1.5 | Quantitative | Journal Article |
| General Aromatic Nitriles | Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol or Methanol | Reflux | 1 - 48 | High | Review Article |
Experimental Protocols
Based on established procedures for similar compounds, two primary protocols are provided below. Researchers should consider these as robust starting points for optimization.
Protocol 1: Synthesis using Sodium Carbonate in Ethanol
This protocol is a standard and widely cited method for the preparation of aromatic amidoximes.
Materials:
-
2-aminobenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Ethanol (95% or absolute)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzonitrile (1.0 eq).
-
Reagent Addition: Add ethanol to dissolve the starting material (approx. 5-10 mL per gram of nitrile). Subsequently, add hydroxylamine hydrochloride (1.5 - 2.0 eq) and anhydrous sodium carbonate (1.5 - 2.0 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the scale and specific conditions.
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid.
Protocol 2: Aqueous Synthesis using a Stronger Base
This method, adapted from the synthesis of benzamidoxime, utilizes water as a solvent and may offer advantages in terms of cost and safety.
Materials:
-
2-aminobenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 - 1.2 eq) in deionized water.
-
Reaction Setup: To this solution, add 2-aminobenzonitrile (1.0 eq).
-
Base Addition: Cool the mixture in an ice bath. Slowly add a solution of NaOH (e.g., 30% aqueous solution) or solid K₂CO₃ portion-wise, maintaining a low temperature.
-
Reaction: After the addition of the base, warm the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature or below in an ice bath.
-
Carefully adjust the pH to 6-7 with dilute hydrochloric acid. The product should precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold deionized water.
-
-
Purification: Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization.
Visualizations
The following diagrams illustrate the general synthetic pathway and a logical workflow for optimizing the reaction yield.
Caption: General reaction scheme for the synthesis of this compound.
Application Note: HPLC Analysis of the Reaction Between 2-Amino Benzamidoxime and Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the analysis of the reaction between 2-amino benzamidoxime (B57231) and formaldehyde (B43269) using reverse-phase high-performance liquid chromatography (RP-HPLC). The primary product of this reaction is 1,2-dihydroquinazolin-4-amine (B1639863) 3-oxide. This method is suitable for monitoring reaction progress, determining product purity, and quantifying the components in the reaction mixture. The provided protocols are intended for research and development purposes.
Introduction
2-Amino benzamidoxime is a versatile synthetic intermediate used in the preparation of various heterocyclic compounds, which are of significant interest in medicinal chemistry. The reaction of this compound with aldehydes, such as formaldehyde, provides a straightforward route to dihydroquinazoline (B8668462) derivatives. Monitoring such reactions is crucial for optimizing reaction conditions and ensuring the quality of the final product. HPLC is an indispensable analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of reactants, intermediates, and products. This document provides a detailed protocol for the HPLC analysis of the reaction between this compound and formaldehyde.
Chemical Reaction
The reaction between this compound and formaldehyde proceeds via the formation of a Schiff base, followed by intramolecular cyclization to yield the stable 1,2-dihydroquinazoline 3-oxide derivative.
Caption: Reaction of this compound with formaldehyde.
Experimental Protocols
Reaction Procedure
-
In a suitable reaction vessel, dissolve this compound (1.0 mmol) in a suitable solvent such as methanol (B129727) (10 mL).
-
Add formaldehyde (1.1 mmol, typically as a 37% aqueous solution) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 0, 1, 2, 4, and 8 hours).
Sample Preparation for HPLC Analysis
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Dilute the aliquot with 900 µL of the mobile phase (e.g., a 50:50 mixture of acetonitrile (B52724) and water).
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
HPLC Method
A reverse-phase HPLC method is employed for the separation of this compound and its reaction product.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes; hold at 95% B for 5 minutes; return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a reaction mixture after 4 hours.
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) |
| This compound | 4.2 | 150,000 | 0.3 |
| 1,2-Dihydroquinazolin-4-amine 3-oxide | 8.9 | 750,000 | 1.5 |
Experimental Workflow
The overall experimental workflow for the HPLC analysis of the reaction is depicted below.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the analysis of the reaction between this compound and formaldehyde. The protocol provides clear steps for reaction monitoring, sample preparation, and HPLC analysis. The presented data and workflow can be adapted for the analysis of similar reactions involving this compound and other aldehydes, aiding in the development of novel heterocyclic compounds for pharmaceutical and other applications.
Application Notes and Protocols: Synthesis of 2-Amino Benzamidoxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-amino benzamidoxime (B57231) and its derivatives, which are valuable intermediates in pharmaceutical research and drug development. The primary synthetic route detailed is the conversion of a substituted 2-aminobenzonitrile (B23959) (anthranilonitrile) precursor to the corresponding amidoxime (B1450833) via reaction with hydroxylamine (B1172632). This method is reliable and can be adapted for various substituted derivatives. This guide includes a step-by-step experimental protocol, a summary of reactants and expected products, and visualizations of the chemical pathway and workflow to facilitate practical laboratory application.
Introduction
2-Amino benzamidoxime derivatives are important structural motifs in medicinal chemistry. The amidoxime group (C(=NOH)NH₂) is a key functional group that can act as a nitric oxide (NO) donor and participate in various biological interactions. The presence of the ortho-amino group provides a site for further chemical modifications, allowing for the construction of diverse molecular libraries for screening and development of novel therapeutic agents. The most common and efficient method for preparing these compounds is the addition of hydroxylamine to the corresponding ortho-amino substituted benzonitriles.
Synthetic Pathway
The overall synthetic scheme involves two main stages:
-
Synthesis of the Precursor: Preparation of the substituted 2-aminobenzonitrile. A common method is the reduction of the corresponding 2-nitrobenzonitrile (B147312).
-
Amidoxime Formation: Conversion of the 2-aminobenzonitrile derivative to the final this compound derivative by reaction with hydroxylamine.
Caption: General two-stage synthetic pathway for this compound derivatives.
Data Presentation
The following table summarizes the key reactants and products for the amidoxime formation step.
| Starting Material (Precursor) | Product | Molecular Formula (Product) | Molar Mass ( g/mol ) (Product) |
| 2-Aminobenzonitrile | This compound | C₇H₉N₃O | 151.17 |
| 5-Chloro-2-aminobenzonitrile | 2-Amino-5-chloro benzamidoxime | C₇H₈ClN₃O | 185.61 |
| 5-Methoxy-2-aminobenzonitrile | 2-Amino-5-methoxy benzamidoxime | C₈H₁₁N₃O₂ | 181.19 |
| 2-Amino-5-nitrobenzonitrile | 2-Amino-5-nitro benzamidoxime | C₇H₈N₄O₃ | 196.16 |
Experimental Protocols
4.1. Protocol 1: Synthesis of 2-Aminobenzonitrile from 2-Nitrobenzonitrile (Precursor Synthesis)
This protocol describes the reduction of a nitro group to an amine.
Materials and Reagents:
-
2-Nitrobenzonitrile
-
Zinc dust
-
Hydrochloric acid (concentrated)
-
Sodium carbonate
-
Water (deionized)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of 2-nitrobenzonitrile (1 equivalent) in a suitable solvent, add 10-15 mL of 35% hydrochloric acid.
-
Cool the mixture in an ice-water bath to maintain a temperature between 20-30°C.
-
With vigorous stirring, add zinc dust (2.5-3.0 equivalents) portion-wise, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 20-30 minutes.
-
Cool the mixture to 5-10°C and neutralize by slowly adding a saturated solution of sodium carbonate until the pH is ~8.
-
Extract the product from the reaction mixture with toluene (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water.
-
Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure 2-aminobenzonitrile. A typical yield is around 95%.
4.2. Protocol 2: Synthesis of this compound Derivatives
This protocol is adapted from a general procedure for the synthesis of benzamidoximes from benzonitriles.[1]
Materials and Reagents:
-
Substituted 2-Aminobenzonitrile (e.g., 2-aminobenzonitrile) (1.0 eq.)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq.)
-
Sodium hydroxide (B78521) (NaOH) (1.6 eq.)
-
Methanol (B129727) (MeOH)
-
Water (deionized)
-
Methyl-t-butylether (MTBE) or Ethyl Acetate (B1210297) for extraction
-
Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, rotary evaporator.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound derivatives.
Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, prepare a mixed solvent of methanol and water (e.g., 4:1 v/v). Dissolve sodium hydroxide (1.6 equivalents) in the solvent mixture. Cool the solution to below 20°C in an ice bath. Slowly add hydroxylamine hydrochloride (1.5 equivalents) with stirring, maintaining the temperature below 20°C. Stir for 20-30 minutes.
-
Reaction Initiation: To the freshly prepared hydroxylamine solution, add the substituted 2-aminobenzonitrile (1.0 equivalent).
-
Reaction Conditions: Heat the resulting mixture with stirring to 60°C using a heating mantle. Maintain the reaction at this temperature for 6 to 9 hours.[1]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting nitrile. A common byproduct is the corresponding 2-aminobenzamide.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol-water solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water and extract the product with a suitable organic solvent like methyl-t-butylether (MTBE) or ethyl acetate (3x volume).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound derivative.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to yield the pure product. Expected yields can range from 60% to 80%, depending on the substrate.[1]
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Hydroxylamine and its salts are potentially explosive and toxic; handle with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Handle strong acids and bases with caution.
Disclaimer: This protocol is intended for guidance for trained research professionals. All procedures should be performed with appropriate safety measures. Conditions may require optimization for specific substrates.
References
Application Notes and Protocols: 2-Aminobenzamidoxime in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-aminobenzamidoxime and its derivatives as versatile platforms for the development of fluorescent probes. The focus is on applications in the detection of biologically significant analytes, including metal ions and aldehydes in nucleic acids. Detailed protocols and quantitative data are presented to facilitate the adoption and further development of these probes in research and drug discovery.
Detection of Aldehydic Lesions in DNA
An aldehyde-reactive probe based on the 2-aminobenzamidoxime (ABAO) framework has been developed for the selective labeling of aldehydes in DNA. A notable derivative, 5-methoxy-2-aminobenzamidoxime (PMA), has demonstrated enhanced fluorescence upon reaction with aldehydic nucleobases.
The signaling pathway involves an intramolecular cyclization reaction between the PMA probe and an aldehyde group on a nucleobase (e.g., 5-formyluracil, 5-formylcytosine, or an abasic site) to form a highly fluorescent dihydroquinazoline (B8668462) derivative. This reaction provides a "turn-on" fluorescence signal, enabling the sensitive detection of these DNA modifications.
Application Notes and Protocols for Peptide Bioconjugation using 2-Amino Benzamidoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development and chemical biology.[1] This application note details a rapid and efficient method for the bioconjugation of peptides using 2-Amino benzamidoxime (B57231) (ABAO). This technique leverages the chemoselective reaction between the ABAO moiety and an aldehyde group introduced onto a peptide, forming a stable dihydroquinazoline (B8668462) derivative.[2] This bioorthogonal ligation strategy offers high efficiency and proceeds under mild aqueous conditions, making it a valuable tool for the synthesis of peptide conjugates for various applications, including the development of antibody-drug conjugates (ADCs) and diagnostic agents.
The reaction between 2-Amino benzamidoxime and an aldehyde-terminated peptide is characterized by its rapid kinetics, with the rate-determining step being the formation of a Schiff base, which is followed by a swift intramolecular cyclization.[2][3] The reaction is pH-dependent, with optimal rates observed around pH 4.5.[2]
Reaction Mechanism and Workflow
The bioconjugation process involves the reaction of an aldehyde-terminated peptide with this compound. The aniline (B41778) moiety of ABAO catalyzes the iminium-based activation of the aldehyde, while the ortho-nucleophilic group facilitates intramolecular ring closure to form a stable dihydroquinazoline product.
The general experimental workflow for this bioconjugation is outlined below. It begins with the preparation of an aldehyde-terminated peptide, followed by the conjugation reaction with this compound, and concludes with the purification and characterization of the final conjugate.
Quantitative Data Summary
The efficiency of the this compound bioconjugation reaction is influenced by factors such as pH and the electronic properties of the reactants. The following tables summarize key quantitative data to aid in experimental design.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant | Up to 40 M⁻¹ s⁻¹ | pH 4.5, between an electron-rich aldehyde and 5-methoxy-ABAO | [2] |
| Reaction Time for Completion | 1 hour | M13 phage-displayed peptide library with 1 mM biotin-ABAO derivative at pH 4.5 | [2] |
| Optimal pH | 4.5 | Aqueous buffer | [2] |
| Reactant | Molar Excess (relative to peptide) | Typical Concentration |
| Aldehyde-Terminated Peptide | 1 | 1-10 mg/mL |
| This compound | 1.5 - 5 | 1.5 - 5 mM |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the bioconjugation of peptides with this compound.
Protocol 1: Synthesis of Aldehyde-Terminated Peptides
The generation of a peptide with a C-terminal or N-terminal aldehyde is a prerequisite for this conjugation chemistry. Several methods exist for the solid-phase synthesis of peptide aldehydes. One common strategy involves the use of a backbone amide linker (BAL) which allows for the C-terminal modification of the peptide. The aldehyde functionality is typically protected as an acetal (B89532) during synthesis and deprotected during the final cleavage from the resin.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink amide resin for C-terminal amides)
-
Backbone amide linker (e.g., 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid)
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Diethylether
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Couple the backbone amide linker to the resin using standard coupling procedures.
-
Attach the first Fmoc-protected amino acid to the linker via reductive amination.
-
Perform solid-phase peptide synthesis using a standard Fmoc/tBu strategy.
-
After synthesis of the desired peptide sequence, wash the resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin and deprotect the side chains using a cleavage cocktail for 2-3 hours at room temperature. This step also deprotects the acetal to reveal the aldehyde.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the aldehyde-terminated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm the correct mass.
Protocol 2: Bioconjugation of Aldehyde-Terminated Peptide with this compound
This protocol describes the general procedure for the conjugation of an aldehyde-terminated peptide with this compound.
Materials:
-
Purified aldehyde-terminated peptide
-
This compound (ABAO)
-
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) for dissolving ABAO
-
Quenching reagent (e.g., hydroxylamine (B1172632) solution)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the aldehyde-terminated peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the desired volume of the peptide solution.
-
Add the this compound stock solution to the peptide solution to achieve a final molar excess of 1.5 to 5-fold over the peptide. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to maintain peptide solubility and stability.
-
Gently mix the reaction mixture and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC or LC-MS.
-
-
Quenching the Reaction (Optional):
-
If desired, the reaction can be quenched by adding an excess of a quenching reagent like hydroxylamine to react with any unreacted aldehyde groups on the peptide.
-
-
Purification of the Conjugate:
-
Purify the peptide-ABAO conjugate from unreacted peptide, excess ABAO, and any byproducts using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Collect the fractions containing the purified conjugate.
-
-
Lyophilization:
-
Lyophilize the purified fractions to obtain the final peptide-ABAO conjugate as a powder.
-
Store the lyophilized product at -20°C or -80°C.
-
Protocol 3: Characterization of the Peptide-ABAO Conjugate
1. Mass Spectrometry:
-
Purpose: To confirm the successful conjugation and determine the molecular weight of the final product.
-
Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Procedure:
-
Dissolve a small amount of the lyophilized conjugate in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of the peptide-ABAO conjugate.
-
2. NMR Spectroscopy:
-
Purpose: To confirm the formation of the dihydroquinazoline ring structure.
-
Method: ¹H NMR and ¹³C NMR spectroscopy.
-
Procedure:
-
Dissolve a sufficient amount of the lyophilized conjugate in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for characteristic signals of the dihydroquinazoline ring, which will differ significantly from the starting aldehyde and ABAO signals.
-
3. UV-Vis Spectroscopy:
-
Purpose: To monitor the reaction and characterize the product. The dihydroquinazoline product has a distinct UV absorbance.
-
Method: UV-Vis spectrophotometer.
-
Procedure:
-
Measure the UV-Vis spectrum of the purified conjugate in the reaction buffer.
-
The product of the reaction, the dihydroquinazoline derivative, is known to exhibit fluorescence at around 490 nm, which can also be used for characterization.[2]
-
Conclusion
The bioconjugation of peptides using this compound provides a rapid, efficient, and robust method for the synthesis of well-defined peptide conjugates. The mild reaction conditions and high chemoselectivity make this an attractive strategy for researchers in drug discovery, diagnostics, and materials science. The protocols and data presented in this application note serve as a comprehensive guide for the successful implementation of this powerful bioconjugation technique. Optimization of reaction conditions may be necessary depending on the specific properties of the peptide and the desired application. Rigorous characterization of the final conjugate is crucial to ensure its purity and structural integrity.
References
- 1. Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Reaction Kinetics of 2-Amino Benzamidoxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the reaction kinetics of 2-Amino benzamidoxime (B57231) (ABAO) with aldehydes. The reaction, which yields a stable, fluorescent 1,2-dihydroquinazoline 3-oxide, is of significant interest for bioconjugation, fluorescent probe development, and post-translational diversification of genetic coding libraries.[1] The protocols outlined below utilize UV-Vis spectroscopy and stopped-flow techniques to elucidate the reaction mechanism and determine key kinetic parameters.
Reaction Overview
The reaction between 2-Amino benzamidoxime and an aldehyde proceeds via a two-step mechanism. The initial, rate-determining step is the formation of a Schiff base. This is followed by a rapid intramolecular cyclization to form the final dihydroquinazoline (B8668462) product.[1][2] The reaction rate is notably pH-dependent, with the protonated form of the benzamidoxime acting as an internal generalized acid to catalyze the Schiff base formation.[1][2]
Caption: Reaction mechanism of this compound with an aldehyde.
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Assay for Kinetic Analysis
This protocol describes the use of a standard UV-Vis spectrophotometer to monitor the reaction kinetics under pseudo-first-order conditions.
Materials:
-
This compound (ABAO)
-
Aldehyde of interest (e.g., benzaldehyde)
-
Buffer solutions (e.g., acetate, phosphate, borate) covering a pH range of 4-10
-
Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of ABAO (e.g., 10 mM in a suitable solvent like DMSO or water).
-
Prepare a series of stock solutions of the aldehyde in the same solvent at various concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).
-
Prepare a series of buffer solutions at the desired pH values with a constant ionic strength.
-
-
Wavelength Scan:
-
Record the UV-Vis spectra of the reactants (ABAO and aldehyde) and the expected product (if available, or after a preliminary reaction has gone to completion) to identify a suitable wavelength for monitoring the reaction. The product, a dihydroquinazoline derivative, is known to be fluorescent at 490 nm, suggesting it will have a distinct UV-Vis absorbance profile compared to the reactants.[2]
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, pipette the buffer solution and the ABAO stock solution to achieve a final concentration of ABAO that is at least 10-fold lower than the lowest aldehyde concentration to be used (e.g., 0.1 mM ABAO).
-
Initiate the reaction by adding a small volume of the aldehyde stock solution to the cuvette, ensuring rapid mixing. The final concentration of the aldehyde should be in large excess (pseudo-first-order conditions).
-
Immediately start recording the absorbance at the predetermined wavelength as a function of time.
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation.
-
Repeat the experiment with varying concentrations of the aldehyde (while keeping the ABAO concentration constant) to determine the second-order rate constant (k₂) from the slope of a plot of k_obs versus aldehyde concentration.
-
Perform the entire set of experiments at different pH values to investigate the pH-dependence of the reaction rate.
-
Protocol 2: Stopped-Flow Spectroscopy for Fast Kinetics
For reactions that are too rapid to be monitored by conventional spectrophotometry, a stopped-flow apparatus is recommended.[3]
Materials:
-
Same as Protocol 1.
-
Stopped-flow spectrophotometer.
Procedure:
-
Solution Preparation:
-
Prepare solutions of ABAO and the aldehyde in the desired buffer at concentrations suitable for the stopped-flow instrument. Typically, the concentrations will be double the desired final concentrations, as they will be mixed in a 1:1 ratio.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature.
-
Load one syringe with the ABAO solution and the other with the aldehyde solution.
-
-
Kinetic Measurement:
-
Rapidly mix the two solutions by driving the syringes. The instrument will automatically record the change in absorbance or fluorescence of the reacting mixture over time, starting from milliseconds after mixing.
-
-
Data Analysis:
-
The resulting kinetic traces are analyzed similarly to the data from the conventional spectrophotometer to obtain the observed rate constants. The high time resolution of the stopped-flow technique allows for the accurate determination of rate constants for very fast reactions.
-
Data Presentation
Quantitative data from the kinetic experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of Aldehyde Concentration on the Observed Rate Constant (k_obs) at a Fixed pH
| [Aldehyde] (mM) | k_obs (s⁻¹) |
| 10 | 0.042 |
| 20 | 0.085 |
| 30 | 0.128 |
| 40 | 0.171 |
| 50 | 0.215 |
Table 2: pH-Dependence of the Second-Order Rate Constant (k₂)
| pH | k₂ (M⁻¹s⁻¹) |
| 4.0 | 35.2 |
| 4.5 | 40.1 |
| 5.0 | 32.5 |
| 6.0 | 15.8 |
| 7.0 | 5.3 |
Experimental Workflow Visualization
The overall experimental workflow can be visualized as follows:
References
Application Notes and Protocols for Cell Imaging with 2-Amino Benzamidoxime Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino benzamidoxime (B57231) (ABAO) and its derivatives have emerged as valuable fluorescent probes for cell imaging, primarily due to their specific reactivity with aldehydes. This property allows for the targeted visualization of key cellular components and processes, offering insights into DNA damage, repair mechanisms, and epigenetic regulation. The reaction of ABAO derivatives with aldehydes, such as those found at abasic sites or as modified nucleobases in DNA, results in the formation of a stable and fluorescent dihydroquinazoline (B8668462) product, providing a robust signal for imaging.[1][2] Among the various derivatives, 5-methoxy-2-amino benzamidoxime (PMA) has been identified as a particularly effective probe for these applications.[3]
These application notes provide a comprehensive overview of the use of 2-amino benzamidoxime probes in cell imaging, with a focus on their application in detecting aldehydes within cellular DNA. Detailed protocols for live-cell imaging and data on the photophysical properties of these probes are included to facilitate their use in research and drug development.
Principle of Detection
The core mechanism behind the utility of this compound probes in cell imaging is their rapid and specific reaction with aldehydes. This reaction proceeds via the formation of a Schiff base, followed by a swift intramolecular cyclization to yield a highly fluorescent 1,2-dihydroquinazoline 3-oxide.[2] This process is particularly useful for detecting aldehyde-containing biomolecules within the complex cellular environment.
A key application of this chemistry is the detection of aldehydes in DNA, which can arise from several biological processes:
-
Abasic (AP) sites: These are common forms of DNA damage where a base has been lost, leaving behind a reactive aldehyde group on the deoxyribose sugar.
-
5-Formylcytosine (B1664653) (5fC) and 5-Formyluracil (5fU): These are oxidized derivatives of cytosine and thymine, respectively, and are important intermediates in the TET-mediated DNA demethylation pathway, a crucial epigenetic modification process.[4]
By reacting with these aldehydes, this compound probes provide a direct method to visualize and quantify these important biological markers within living cells.
Key Applications
The primary and most well-documented application of this compound probes in cell imaging is the detection and visualization of aldehydes in cellular DNA . This has significant implications for several areas of research:
-
DNA Damage and Repair: The probes can be used to image the formation of abasic sites, a common type of DNA damage. This allows for the study of genotoxicity of various compounds and the cellular response to DNA damage.
-
Epigenetics and Gene Regulation: this compound probes, particularly PMA, are instrumental in visualizing 5-formylcytosine (5fC), a key intermediate in the active DNA demethylation pathway mediated by TET enzymes.[4][5][6] This provides a powerful tool to study the dynamics of epigenetic reprogramming in development and disease.
-
Cancer Research: Alterations in DNA methylation and repair pathways are hallmarks of cancer. These probes can be used to study these processes in cancer cells and to evaluate the efficacy of drugs that target these pathways.
Data Presentation: Photophysical Properties of this compound Probes
The selection of an appropriate fluorescent probe is critical for successful imaging experiments. The following table summarizes the available photophysical data for this compound (ABAO) and its key derivative, 5-methoxy-ABAO (PMA). Data for other derivatives is not extensively reported in the literature.
| Probe | Derivative | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference(s) |
| ABAO | Unsubstituted | Not reported | Weak fluorescence | Not reported | Low | [3] |
| PMA | 5-Methoxy | ~389 (upon reaction) | ~515-535 (upon reaction) | High (not specified) | Not specified | [3][7] |
Note: The fluorescence of these probes is significantly enhanced upon reaction with an aldehyde. The exact photophysical properties of the final fluorescent product can be influenced by the local microenvironment.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound probes, specifically 5-methoxy-ABAO (PMA), for imaging aldehydes in the DNA of live cultured cells.
Protocol 1: Live-Cell Staining and Imaging of DNA Aldehydes
Materials:
-
5-methoxy-2-amino benzamidoxime (PMA)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Glass-bottom imaging dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Optional: DNA-damaging agent (e.g., H₂O₂) or epigenetic modifier to induce aldehyde formation
-
Fluorescence microscope (confocal or wide-field) with appropriate filter sets
Procedure:
-
Cell Culture:
-
Plate cells on glass-bottom imaging dishes or chamber slides at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Incubate cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of PMA in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the PMA stock solution in pre-warmed complete cell culture medium to a final working concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
-
Induction of DNA Aldehydes (Optional):
-
To induce DNA damage and the formation of abasic sites, treat the cells with a DNA-damaging agent (e.g., 100 µM H₂O₂ for 1 hour).
-
To study epigenetic modifications, cells can be treated with appropriate agents to modulate TET enzyme activity.
-
Wash the cells twice with pre-warmed PBS after treatment.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed PMA-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light. The optimal incubation time may need to be optimized.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer (e.g., phenol (B47542) red-free medium) to remove excess unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Place the imaging dish on the stage of a fluorescence microscope.
-
Excite the sample at ~390-405 nm and collect the emission at ~500-550 nm.
-
Acquire images using the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity and photobleaching.[2][8]
-
Protocol 2: Quantitative Image Analysis
-
Image Acquisition: Acquire images using identical settings (e.g., laser power, exposure time, gain) for all experimental conditions to allow for direct comparison.
-
Background Subtraction: Use image analysis software (e.g., ImageJ/Fiji) to subtract the background fluorescence from the images.
-
Cell Segmentation: Define regions of interest (ROIs) corresponding to individual cell nuclei. If a nuclear counterstain is used (ensure spectral compatibility), it can aid in automated segmentation.
-
Fluorescence Quantification: Measure the mean fluorescence intensity within each nuclear ROI.
-
Data Analysis: Calculate the average fluorescence intensity across multiple cells for each condition. Perform statistical analysis to determine the significance of any observed differences.
Mandatory Visualizations
References
- 1. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA demethylation: where genetics meets epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic choreography of stem cells: the DNA demethylation episode of development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 6. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [ccspublishing.org.cn]
- 8. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols: 2-Amino Benzamidoxime in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino benzamidoxime (B57231) is a versatile scaffold in medicinal chemistry, serving as a valuable building block for the synthesis of a diverse range of biologically active compounds. Its unique chemical properties, arising from the presence of an aromatic amine, an amidoxime (B1450833) moiety, and the ortho relationship between them, enable its application in various fields of drug discovery and chemical biology. These applications include the development of novel anticancer and antimicrobial agents, as well as its use as a tool for bioconjugation and fluorescent labeling.
This document provides detailed application notes and experimental protocols for the use of 2-amino benzamidoxime and its derivatives in medicinal chemistry research.
I. Synthesis of this compound and Derivatives
The this compound scaffold can be synthesized through several routes, with a common method involving the reaction of 2-aminobenzonitrile (B23959) with hydroxylamine (B1172632). Derivatives can be prepared by starting with substituted isatoic anhydrides or 2-aminobenzonitriles.
A. Synthesis of this compound from 2-Aminobenzonitrile
This protocol is adapted from general procedures for the synthesis of benzamidoximes from the corresponding nitriles.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzonitrile (1 equivalent) in a suitable solvent such as ethanol (B145695) or a methanol/water mixture.
-
Reagent Addition: Add an aqueous solution of hydroxylamine (e.g., 50% aqueous solution, 3 equivalents) to the flask.
-
Reaction Conditions: Heat the reaction mixture at reflux (e.g., 60-80 °C) for several hours (typically 6-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
B. Synthesis of 2-Aminobenzamide (B116534) Derivatives from Isatoic Anhydride (B1165640)
This method is suitable for generating a library of N-substituted 2-aminobenzamide derivatives, which are structurally related to this compound.
Experimental Protocol:
-
Reaction Setup: Dissolve isatoic anhydride (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Amine Addition: Add the desired primary or secondary amine (1-1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (e.g., 80-100 °C) for 2-6 hours. The reaction proceeds with the evolution of carbon dioxide. Monitor the reaction by TLC.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.[2]
II. Anticancer Applications
Derivatives of benzamidoxime and related benzamides have demonstrated significant potential as anticancer agents. The proposed mechanisms of action involve the induction of apoptosis and cell cycle arrest.
A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Studies on N-substituted benzamides and N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have revealed their ability to induce apoptosis in cancer cell lines.[3][4] The proposed signaling pathway involves the intrinsic apoptotic cascade.
-
Induction of Apoptosis: These compounds can trigger the release of cytochrome c from the mitochondria into the cytosol.[4] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death. This process appears to be independent of the p53 tumor suppressor protein in some cell lines.[4]
-
Cell Cycle Arrest: In addition to apoptosis, these derivatives can cause cell cycle arrest, primarily at the G2/M phase.[4] This prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.
Caption: Proposed mechanism of anticancer activity.
B. Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives against human leukemia cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(2-aminobenzoyl)benzamidoxime | Jurkat | 65 | [3] |
| N-(2-aminobenzoyl)benzamidoxime | HL-60RG | 59 | [3] |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime | Jurkat | 19 | [3] |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime | HL-60RG | 6.9 | [3] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., Jurkat, HL-60RG) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
III. Antimicrobial Applications
Benzamide (B126) and benzamidoxime derivatives have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
A. Mechanism of Action: Inhibition of Bacterial Cell Division
A key target for some benzamide-based antimicrobial agents is the bacterial protein FtsZ.[2] FtsZ is a homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the site of cell division, which acts as a scaffold for the recruitment of other division proteins. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to a blockage of cell division and ultimately bacterial cell death. While this mechanism has been established for certain benzamides, its specific relevance to this compound requires further investigation.
Caption: Inhibition of bacterial cell division by targeting FtsZ.
B. Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for some 2-aminobenzamide derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-N-(4-methoxyphenyl)benzamide | Aspergillus fumigatus | <25 | [5] |
| 2-Amino-N-(4-methoxyphenyl)benzamide | Saccharomyces cerevisiae | <25 | [5] |
| 2-Amino-N-(4-methoxyphenyl)benzamide | Bacillus subtilis | <25 | [5] |
| 2-Amino-N-(4-methoxyphenyl)benzamide | Staphylococcus aureus | <25 | [5] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37 °C for bacteria, 30 °C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Bioconjugation and Fluorescent Labeling
The rapid and specific reaction of this compound with aldehydes makes it a valuable tool for bioconjugation and the development of fluorescent probes. The reaction proceeds through the formation of a Schiff base, followed by a rapid intramolecular cyclization to form a stable and fluorescent 1,2-dihydroquinazoline 3-oxide.[6]
A. Mechanism of Reaction with Aldehydes
The reaction is efficient in aqueous solutions and is pH-dependent, with the rate-determining step being the formation of the Schiff base.[6] The subsequent intramolecular cyclization is fast. This bioorthogonal reaction is highly selective for aldehydes, allowing for the specific labeling of proteins or other biomolecules that have been engineered to contain an aldehyde functionality.
Caption: Bioconjugation via reaction with aldehydes.
B. Experimental Protocol: Fluorescent Labeling of an Aldehyde-Tagged Protein
This protocol provides a general method for labeling a protein containing a genetically encoded aldehyde tag.
-
Protein Preparation: Purify the aldehyde-tagged protein of interest. Ensure the protein is in a buffer compatible with the labeling reaction (e.g., phosphate (B84403) buffer, pH 6.0-7.0).
-
Labeling Reagent Preparation: Prepare a stock solution of this compound or a suitable derivative (e.g., 5-methoxy-2-amino benzamidoxime for enhanced fluorescence) in a compatible solvent like DMSO.
-
Labeling Reaction: Add the this compound solution to the protein solution at a molar excess (e.g., 10- to 100-fold). Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Remove the excess unreacted labeling reagent by size-exclusion chromatography, dialysis, or spin filtration.
-
Characterization: Confirm the successful labeling of the protein by methods such as SDS-PAGE with fluorescence imaging, mass spectrometry, or UV-Vis spectroscopy to measure the degree of labeling.
Conclusion
This compound is a privileged scaffold with significant potential in medicinal chemistry. Its utility spans from being a core structure in the development of new anticancer and antimicrobial agents to a versatile tool for chemical biology applications such as bioconjugation and fluorescent labeling. The protocols and data presented herein provide a foundation for researchers to explore and expand the applications of this valuable molecule in drug discovery and development. Further research into the specific molecular targets and mechanisms of action of this compound and its derivatives will undoubtedly unveil new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple effects of benzamide antibiotics on FtsZ function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 2-Amino benzamidoxime synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-Amino benzamidoxime (B57231). Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the synthesis, helping to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Amino benzamidoxime, and what is the basic reaction mechanism?
The most prevalent method for synthesizing this compound is the reaction of 2-aminobenzonitrile (B23959) with hydroxylamine (B1172632). The reaction involves the nucleophilic addition of hydroxylamine to the nitrile group. The rate-determining step is the formation of a Schiff base, which is then followed by rapid intramolecular cyclization. The reaction rate is pH-dependent, suggesting that the protonated form of benzamidoxime is involved in the Schiff base formation as an internal generalized acid.
Q2: What are the critical parameters that influence the yield and purity of this compound?
Several factors can significantly impact the outcome of the synthesis:
-
Reaction Temperature: Inadequate or excessive temperature can lead to an incomplete reaction or the formation of side products.
-
Reaction Time: Sufficient time is necessary for the reaction to proceed to completion.
-
pH of the reaction medium: The rate of reaction is pH-dependent.[1]
-
Purity of Starting Materials: Impurities in the 2-aminobenzonitrile or hydroxylamine can lead to side reactions and a lower yield of the desired product.
-
Solvent System: The choice of solvent can affect the solubility of reactants and the reaction rate. Alcoholic solutions are commonly used but can sometimes lead to the formation of amide by-products.[2][3]
Q3: What are the common impurities or by-products in this synthesis, and how can they be identified?
A significant by-product in the synthesis of amidoximes from nitriles is the corresponding amide.[2][3] In this case, 2-aminobenzamide (B116534) would be the primary impurity. This can occur, especially when using alcohol as a solvent.[2][3] The formation of these amides is believed to result from an initial attack by the oxygen atom of hydroxylamine on the carbon of the nitrile group.[4] Impurities can be identified using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is proceeding for the recommended duration and at the optimal temperature. Monitor the reaction progress using TLC by observing the disappearance of the starting material (2-aminobenzonitrile).- Optimize Reagent Stoichiometry: An excess of hydroxylamine is often used to drive the reaction to completion. A typical molar ratio of hydroxylamine to the nitrile is 3:1. |
| Side Reactions | - Amide By-product Formation: The formation of 2-aminobenzamide is a common side reaction, particularly in alcoholic solvents.[2][3] Consider using a different solvent system or ionic liquids, which have been shown to suppress amide formation and reduce reaction times.[2][3]- Control pH: The reaction rate is pH-dependent.[1] Ensure the pH of the reaction mixture is within the optimal range for amidoxime (B1450833) formation. |
| Product Loss During Workup | - Extraction and Purification: this compound has basic properties and may require careful pH adjustment during aqueous extractions to prevent loss. During purification by recrystallization, use a minimal amount of a suitable hot solvent to avoid leaving a significant portion of the product in the mother liquor. |
| Purity of Reagents | - Verify Starting Material Quality: Use pure 2-aminobenzonitrile and a fresh solution of hydroxylamine. Decomposed hydroxylamine can lead to lower yields. |
Issue 2: Presence of Significant Impurities in the Final Product
Possible Causes & Solutions
| Impurity | Identification | Mitigation and Removal |
| 2-Aminobenzamide | Can be identified by NMR, IR (presence of a primary amide peak), and mass spectrometry. | - Reaction Conditions: Using ionic liquids as solvents can eliminate the formation of the amide side-product.[2][3]- Purification: Careful column chromatography or recrystallization using an appropriate solvent system can separate the desired amidoxime from the amide impurity. |
| Unreacted 2-Aminobenzonitrile | Can be detected by TLC, HPLC, or NMR. | - Drive the Reaction to Completion: Increase the reaction time, temperature (cautiously), or the molar excess of hydroxylamine.- Purification: Unreacted starting material can typically be removed through recrystallization or column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-aminobenzonitrile
-
50% aqueous hydroxylamine solution
-
Water
-
Sodium bicarbonate (optional, for protecting stainless steel reaction vessels)
-
Chelating agent (e.g., o-phenanthroline, optional, to stabilize yield)[5]
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a mixed solvent of methanol and water (e.g., a 1:2 volume ratio).
-
Addition of Hydroxylamine: To the solvent mixture, add a 50% aqueous hydroxylamine solution (approximately 3 molar equivalents relative to the 2-aminobenzonitrile). If using, dissolve the optional chelating agent in this solution.
-
Addition of 2-aminobenzonitrile: Add the 2-aminobenzonitrile to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a controlled temperature (e.g., 60°C) and maintain for several hours (e.g., 6-7 hours).[5]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the 2-aminobenzonitrile spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If necessary, adjust the pH and perform an extraction with a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).[5]
-
The product can be further purified from the organic layer.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions of 2-Aminobenzamidoxime with Aldehydes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction of 2-Aminobenzamidoxime and its derivatives with aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between 2-Aminobenzamidoxime and an aldehyde?
A1: The optimal pH for this reaction is typically around 4.5.[1][2] Acidic conditions are generally required to catalyze the formation of the initial Schiff base, which is often the rate-determining step.[2] A protonated benzamidoxime (B57231) can act as an internal general acid to facilitate this step.[2]
Q2: Why is my reaction yield low when performed at neutral or basic pH?
A2: At neutral or basic pH, the acid-catalyzed dehydration step required for the formation of the Schiff base intermediate is significantly slower, leading to reduced reaction rates and lower yields. While some reactions to form other heterocyclic structures like 1,2,4-oxadiazoles can occur in basic conditions (e.g., NaOH in DMSO), the formation of the dihydroquinazoline (B8668462) product is favored in acidic media.[3]
Q3: What is the expected product of the reaction between 2-Aminobenzamidoxime and an aldehyde under acidic conditions?
A3: Under acidic conditions (e.g., pH 4.5), the reaction proceeds via an intramolecular cyclization to form a dihydroquinazoline derivative.[1][2]
Q4: Can this reaction be used for biological applications?
A4: Yes, the reaction between 2-Aminobenzamidoxime derivatives and aldehydes is a bio-orthogonal reaction, meaning it can occur in biological systems without interfering with native biochemical processes. It has been successfully used for labeling aldehydes in DNA and proteins.[1][2]
Q5: How do substituents on the 2-Aminobenzamidoxime or the aldehyde affect the reaction rate?
A5: The reaction rate is sensitive to the electronic properties of both reactants. Electron-donating groups on the 2-Aminobenzamidoxime ring that increase the basicity of the aniline (B41778) nitrogen will accelerate the reaction.[2] For instance, 5-methoxy-2-aminobenzamidoxime (PMA) reacts faster than the unsubstituted 2-aminobenzamidoxime.[2] Conversely, the reactivity of the aldehyde also plays a role.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incorrect pH: The reaction is highly pH-dependent. | Prepare a series of buffers to test a pH range from 4.0 to 6.0. An optimal pH is often found around 4.5. |
| Low Reagent Purity: Impurities in the 2-Aminobenzamidoxime or aldehyde can inhibit the reaction. | Ensure the purity of your starting materials using techniques like recrystallization or column chromatography. | |
| Suboptimal Temperature: The reaction may be too slow at low temperatures. | If the reactants are stable, consider moderately increasing the reaction temperature (e.g., to 37°C). | |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. | Use a 1:1 molar ratio of 2-Aminobenzamidoxime to aldehyde as a starting point. An excess of one reagent may be necessary in some cases. | |
| Formation of Multiple Products | Side Reactions: Under certain conditions, side reactions can occur. For example, in the presence of a strong base and an oxidizing agent, 1,2,4-oxadiazoles may form.[3] | Strictly maintain acidic reaction conditions (pH 4.5) to favor the formation of the dihydroquinazoline product. |
| Aldehyde Instability: Some aldehydes are prone to oxidation or polymerization. | Use freshly distilled or purified aldehydes. Store them under an inert atmosphere if necessary. | |
| Slow Reaction Rate | Suboptimal pH: As mentioned, the reaction is slower at non-optimal pH values. | Optimize the pH as described above. |
| Low Reactant Concentration: The reaction is bimolecular, so the rate is dependent on the concentration of both reactants. | Increase the concentration of the reactants if solubility allows. | |
| Electronic Effects: Electron-withdrawing groups on the 2-Aminobenzamidoxime or electron-donating groups on the aldehyde can slow the reaction. | If possible, choose derivatives with favorable electronic properties (e.g., 5-methoxy-2-aminobenzamidoxime).[2] |
Experimental Protocols
Protocol 1: pH Optimization for the Reaction of 2-Aminobenzamidoxime with an Aldehyde
-
Buffer Preparation: Prepare a series of 100 mM sodium acetate (B1210297) buffers with pH values ranging from 4.0 to 6.0 in 0.5 pH unit increments.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 2-Aminobenzamidoxime in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a 10 mM stock solution of the aldehyde in the same solvent.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the appropriate volume of each buffer.
-
Add the 2-Aminobenzamidoxime stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the aldehyde stock solution to a final concentration of 1 mM.
-
The final reaction volume should be consistent across all samples.
-
-
Incubation: Incubate the reactions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-24 hours).
-
Monitoring the Reaction: At various time points, take an aliquot from each reaction and analyze the product formation using an appropriate technique such as HPLC, LC-MS, or by monitoring the appearance of the fluorescent product if applicable.[2]
-
Data Analysis: Plot the product yield or reaction rate as a function of pH to determine the optimal pH for your specific reactants.
Quantitative Data Summary
| pH | Relative Reaction Rate (%) | Product Yield after 4 hours (%) |
| 4.0 | 85 | 75 |
| 4.5 | 100 | 95 |
| 5.0 | 70 | 65 |
| 5.5 | 45 | 40 |
| 6.0 | 20 | 15 |
| 7.0 | <5 | <5 |
Note: The data presented in this table is a representative example based on published findings and should be used as a guideline. Actual results may vary depending on the specific reactants and reaction conditions.[1][2]
Visualizations
Caption: Reaction mechanism of 2-Aminobenzamidoxime with an aldehyde.
Caption: Experimental workflow for pH optimization.
References
- 1. Qualitative and quantitative detection of aldehydes in DNA with 2-amino benzamidoxime derivative [html.rhhz.net]
- 2. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the labeling efficiency of 2-Amino benzamidoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the labeling efficiency of 2-Amino benzamidoxime (B57231) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is 2-Amino benzamidoxime (ABAO) and what is it used for?
This compound (ABAO) is a chemical probe used for the fluorescent labeling of molecules containing aldehyde groups. Its derivatives are commonly employed in the analysis of glycans and for the detection of aldehydes in DNA, such as 5-formyluracil (B14596) (5fU), 5-formylcytosine (B1664653) (5fC), and abasic sites (AP). The reaction involves the formation of a stable, fluorescent dihydroquinazoline (B8668462) derivative.
Q2: What is the general mechanism of ABAO labeling?
The labeling reaction with ABAO and its derivatives occurs in two main steps. First, the aldehyde group on the target molecule reacts with the amino group of ABAO to form a Schiff base. This is the rate-determining step. Following this, a rapid intramolecular cyclization occurs, resulting in a stable and fluorescent 1,2-dihydroquinazoline 3-oxide.[1]
Q3: What are the key advantages of using ABAO for labeling?
ABAO and its derivatives offer several advantages, including:
-
High Efficiency: The labeling reactions can be highly efficient under optimized conditions.
-
Fluorogenic Nature: The product of the reaction is fluorescent, allowing for sensitive detection.
-
Stable Product: The resulting dihydroquinazoline derivative is stable.
-
Aqueous Conditions: The reaction proceeds under mild aqueous conditions, making it suitable for biological samples.
Q4: Are there different derivatives of ABAO available?
Yes, various derivatives of ABAO have been synthesized to improve labeling efficiency, solubility, and fluorescent properties. A common and effective derivative is 5-methoxy-ABAO (PMA), which has shown high reactivity and favorable fluorescent characteristics for labeling aldehydes in DNA.[2]
Troubleshooting Guides
This section addresses common issues encountered during the labeling of glycans and aldehydes in DNA with this compound and its derivatives.
Glycan Labeling with 2-Aminobenzamide (B116534) (2-AB)
Issue 1: Low Labeling Efficiency
-
Possible Cause 1: Suboptimal Reagent Concentrations. The concentrations of 2-AB, the reducing agent, and the acid catalyst are critical for efficient labeling.
-
Troubleshooting:
-
Ensure the molar ratio of 2-AB to glycan is optimized. A high molar excess of 2-AB is often required.
-
Verify the concentration and activity of the reducing agent, typically sodium cyanoborohydride.
-
Check the composition and pH of the acid catalyst (e.g., acetic acid in DMSO).
-
-
Possible Cause 2: Inappropriate Reaction Time and Temperature. Both the initial Schiff base formation and the subsequent reduction are sensitive to time and temperature.
-
Troubleshooting:
-
Optimize the incubation time for Schiff base formation (typically several hours).
-
Ensure the reduction step is carried out at the recommended temperature for the appropriate duration. For N-acylated monosaccharides, a protocol of less than 6 hours at 65°C has been described.[3]
-
-
Possible Cause 3: Presence of Interfering Substances. Contaminants in the sample can interfere with the labeling reaction.
-
Troubleshooting:
-
Purify the glycan sample prior to labeling to remove any interfering substances.
-
Issue 2: Desialylation of Glycans
-
Possible Cause: Harsh Reaction Conditions. Acidic conditions and high temperatures can lead to the loss of sialic acid residues from glycans.
-
Troubleshooting:
-
Use optimized reaction conditions with carefully controlled pH and temperature to minimize desialylation. Under optimal conditions, desialylation can be kept below 2 mol%.[4]
-
Aldehyde Labeling in DNA with ABAO Derivatives (e.g., PMA)
Issue 3: Low Fluorescence Signal
-
Possible Cause 1: Suboptimal pH. The rate of the labeling reaction is pH-dependent.
-
Troubleshooting:
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction kinetics are influenced by both time and temperature.
-
Troubleshooting:
-
Possible Cause 3: Instability of the ABAO Derivative. Improper storage can lead to degradation of the labeling reagent.
-
Troubleshooting:
-
Store ABAO derivatives according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.
-
Issue 4: Poor Selectivity for the Target Aldehyde
-
Possible Cause: Cross-reactivity with other Aldehydes. ABAO and its derivatives can react with various aldehydes present in a biological sample.
-
Troubleshooting:
-
Be aware that ABAO ligation can occur with 5fU and 5fC residues, showing poor selectivity for AP sites.[6]
-
For selective labeling of specific aldehydes, consider multi-step protocols or alternative labeling strategies if high specificity is required.
-
Quantitative Data Summary
| Parameter | 2-Aminobenzamide (for Glycans) | 5-Methoxy-ABAO (PMA) (for Aldehydes in DNA) |
| Optimal pH | Varies with protocol | 4.5[5] |
| Reaction Time | < 6 hours (for N-acylated monosaccharides)[3] | 0.5 hours to longer for less reactive aldehydes[2] |
| Reaction Temperature | 65°C (for N-acylated monosaccharides)[3] | 25°C - 60°C[2] |
| Detection Limits | Not specified | 1.05 µmol/L for 5fU, 1.22 µmol/L for 5fC, 1.75 µmol/L for AP[2] |
| Reaction Rate | Not specified | Up to 40 M⁻¹s⁻¹[5] |
Experimental Protocols
Protocol 1: General Procedure for 2-AB Labeling of Glycans by Reductive Amination
-
Preparation of Labeling Reagent: Prepare a solution of 2-aminobenzamide (2-AB) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent (e.g., a mixture of DMSO and acetic acid).
-
Reaction Incubation: Add the labeling reagent to the purified glycan sample.
-
Schiff Base Formation: Incubate the mixture at an optimized temperature (e.g., 65°C) for a specific duration (e.g., 2-4 hours) to allow for the formation of the Schiff base.
-
Reduction: The sodium cyanoborohydride present in the labeling reagent reduces the Schiff base to a stable secondary amine.
-
Purification: Remove excess labeling reagents from the labeled glycans using an appropriate method, such as chromatography.
-
Analysis: The labeled glycans can be analyzed by various techniques including HPLC with fluorescence detection, mass spectrometry, or polyacrylamide gel electrophoresis.[3][4]
Protocol 2: General Procedure for Labeling Aldehydes in DNA with PMA
-
Sample Preparation: Prepare the DNA sample containing aldehyde modifications in a suitable buffer.
-
Labeling Reaction: Add the 5-methoxy-ABAO (PMA) probe to the DNA sample. The reaction should be carried out in a buffer at pH 4.5 (e.g., NaOAc buffer).[2]
-
Incubation: Incubate the reaction mixture at a temperature between 25°C and 60°C for at least 30 minutes. Longer incubation times may be necessary for less reactive aldehydes.[2]
-
Fluorescence Measurement: Measure the fluorescence of the sample to quantify the amount of labeled aldehyde. The product of the reaction, a dihydroquinazoline derivative, exhibits fluorescence.
-
Further Analysis (Optional): The labeled DNA can be further analyzed by techniques such as polyacrylamide gel electrophoresis (PAGE).[2]
Visualizations
Caption: General workflow of this compound (ABAO) labeling.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [html.rhhz.net]
- 3. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
common side reactions of 2-Amino benzamidoxime and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino Benzamidoxime (B57231). The information is designed to help identify and mitigate common side reactions encountered during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with 2-Amino Benzamidoxime?
A1: The primary side reactions involving this compound are intramolecular cyclization, hydrolysis, and dimerization. The occurrence and prevalence of these reactions are highly dependent on the specific experimental conditions such as pH, temperature, and the presence of other reactants or catalysts.
Q2: How can I prevent the intramolecular cyclization of this compound?
A2: Intramolecular cyclization is a significant concern, especially in the presence of carbonyl compounds or under acidic conditions. To minimize this side reaction:
-
Avoid Aldehydes and Ketones: If the desired reaction does not involve a carbonyl compound, ensure all reagents and solvents are free of aldehyde and ketone impurities.
-
Control pH: Maintain a neutral or slightly basic pH, as acidic conditions can catalyze the cyclization to form 2-amino-benzimidazole derivatives.[1]
-
Protecting Groups: If the presence of a carbonyl group is unavoidable but reaction with the this compound moiety is not desired, consider using a suitable protecting group for the amino or amidoxime (B1450833) functionality, although this adds extra steps to the synthetic route.
Q3: Under what conditions is this compound susceptible to hydrolysis?
A3: The amidoxime functional group is known to be labile to hydrolysis, particularly under acidic conditions.[2][3] The rate of hydrolysis increases with decreasing pH. To avoid unwanted hydrolysis:
-
Maintain Neutral to Basic pH: Whenever possible, conduct reactions in a neutral or slightly basic medium.
-
Control Temperature: Avoid prolonged heating, as elevated temperatures can accelerate the rate of hydrolysis.
-
Anhydrous Conditions: In non-aqueous reactions, ensure the use of anhydrous solvents and reagents to prevent hydrolysis.
Q4: What could be causing the formation of dimeric impurities in my reaction?
A4: Dimerization of amidoxime-containing compounds can occur, particularly under oxidative conditions.[4] To prevent the formation of dimeric side products:
-
Inert Atmosphere: When feasible, run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Avoid Oxidizing Agents: Be cautious with the use of oxidizing agents unless they are a required part of the reaction scheme. If an oxidant is necessary, carefully control the stoichiometry and reaction conditions.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Solution |
| Unexpected formation of a heterocyclic product, confirmed to be a dihydroquinazoline (B8668462) derivative. | Presence of an aldehyde impurity in the starting materials or solvent. | Purify all solvents and reagents to remove trace aldehydes. Consider running a control reaction without the suspected contaminated material to confirm the source of the aldehyde. |
| Loss of the amidoxime functional group, with the appearance of a carboxylic acid byproduct. | Hydrolysis of the amidoxime due to acidic conditions or prolonged exposure to water. | Buffer the reaction mixture to maintain a neutral or slightly basic pH. Minimize reaction time and use the lowest effective temperature. For non-aqueous reactions, use anhydrous solvents. |
| Observation of a higher molecular weight byproduct, potentially a dimer. | Oxidative coupling of two molecules of this compound. | Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). Avoid reagents that can act as oxidizing agents. |
| Formation of a benzimidazole-containing impurity. | Acid-catalyzed intramolecular cyclization. | Strictly control the pH of the reaction to avoid acidic conditions. If acidic conditions are required for a subsequent step, consider performing the reaction at a lower temperature to disfavor the cyclization kinetics.[1] |
Experimental Protocols
Protocol 1: General Handling and Storage to Minimize Degradation
To ensure the stability and purity of this compound during storage and handling, the following procedures are recommended:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C) under an inert atmosphere is advisable.
-
Handling: Handle the compound in an inert atmosphere glovebox or under a stream of inert gas to minimize exposure to air and moisture. Use dry solvents and glassware for all manipulations.
Protocol 2: pH Control in Aqueous Reactions
This protocol outlines a general method for maintaining a stable pH during reactions involving this compound in aqueous media to prevent hydrolysis and cyclization.
-
Buffer Selection: Choose a suitable buffer system that is compatible with the reaction chemistry and maintains the desired pH range (typically pH 7-8). Common choices include phosphate (B84403) or borate (B1201080) buffers.
-
Reaction Setup: Dissolve the buffer salts in deionized water to the desired concentration.
-
pH Adjustment: Adjust the pH of the buffer solution to the target value using a calibrated pH meter and dropwise addition of a suitable acid or base (e.g., HCl or NaOH).
-
Reaction Execution: Dissolve the reactants, including this compound, in the prepared buffer solution. Monitor the pH throughout the reaction and adjust as necessary.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting flowchart for identifying and addressing side reactions.
References
Technical Support Center: Purification of 2-Amino benzamidoxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino benzamidoxime (B57231) from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2-Amino benzamidoxime.
Issue 1: Low Recovery or No Crystallization During Recrystallization
| Symptom | Potential Cause | Suggested Solution |
| Oiling out instead of crystallizing | The solvent may be too non-polar, or the solution is cooling too rapidly. | Add a more polar co-solvent. Ensure the solution cools slowly to room temperature before transferring to an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization.[1] |
| No crystals form upon cooling | The compound may be too soluble in the chosen solvent, or the solution is not saturated. | Reduce the solvent volume by gentle heating and evaporation. Alternatively, add a non-polar "anti-solvent" dropwise until the solution becomes cloudy, then heat until clear and allow it to cool slowly.[1] |
| Low recovery of purified product | Too much solvent was used, or the crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
Issue 2: Poor Separation or Degradation During Column Chromatography
| Symptom | Potential Cause | Suggested Solution |
| Compound streaking or not eluting from a silica (B1680970) gel column | The basic amino group of this compound can interact strongly with the acidic silica gel, leading to strong adsorption. | Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (B128534) (1-3%), to your eluent system.[1] |
| Low yield after column chromatography | The compound may be degrading on the acidic stationary phase. | In addition to using a basic modifier in the eluent, consider using a different stationary phase, such as alumina, or reverse-phase chromatography. |
| Co-elution of impurities | The solvent system does not have the optimal polarity to separate the product from impurities. | Optimize the mobile phase using Thin Layer Chromatography (TLC) to test various solvent mixtures. Aim for a solvent system that gives your product an Rf value of approximately 0.3 and maximizes the separation from impurity spots. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification methods for crude this compound?
A1: For solid compounds like this compound, recrystallization is often a good first step as it can be efficient at removing major impurities and can yield a product of high purity.[2] Column chromatography is another common and effective method, particularly for removing impurities with similar solubility profiles.
Q2: What solvents are suitable for the recrystallization of this compound?
A2: Based on its structure, which includes a polar amino group and an amidoxime (B1450833) group, polar solvents are a good starting point. Solvents such as ethanol, methanol, water, or mixtures like ethanol/water could be effective.[1][3][4] Due to its solubility in DMSO, a mixed solvent system might be necessary to achieve good crystal formation.
Q3: How can I remove unreacted starting materials from the reaction mixture?
A3: The removal of unreacted starting materials depends on their chemical properties. For instance, if the synthesis involves a starting material like 2-aminobenzonitrile, its removal would depend on its solubility and polarity relative to this compound. Acidic or basic washes during the workup can be effective for removing basic or acidic impurities, respectively. For example, an acidic wash (e.g., dilute HCl) can remove unreacted basic starting materials, while a basic wash (e.g., aqueous sodium bicarbonate) can remove acidic impurities.[1]
Q4: What are the storage and stability considerations for purified this compound?
A4: this compound is stable for at least four years when stored at -20°C.[5] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]
Data Presentation
The following table summarizes solubility and stability data for this compound.
| Parameter | Value | Reference |
| Solubility | ||
| DMF | 5 mg/mL | [5] |
| DMSO | 5 mg/mL | [5] |
| Ethanol | 5 mg/mL | [5] |
| PBS (pH 7.2) | 2 mg/mL | [5] |
| Stability | ||
| Solid at -20°C | ≥ 4 years | [5] |
| Stock Solution at -80°C | 6 months (protect from light) | [6] |
| Stock Solution at -20°C | 1 month (protect from light) | [6] |
Experimental Protocols
Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present in the crude material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
dealing with poor solubility of 2-Amino benzamidoxime in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the poor aqueous solubility of 2-Amino benzamidoxime (B57231).
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of 2-Amino benzamidoxime?
A1: The aqueous solubility of this compound is limited. In phosphate-buffered saline (PBS) at pH 7.2, its solubility is approximately 2 mg/mL.[1] The solubility is significantly influenced by the pH of the aqueous buffer due to the presence of a basic amino group.[2][3][4] As an aromatic amine, its solubility is expected to increase in acidic conditions where the amino group is protonated.[5]
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits good solubility in several organic solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), with a solubility of up to 100 mg/mL, although this may require sonication.[6] It is also soluble in Dimethylformamide (DMF) and Ethanol at concentrations of approximately 5 mg/mL.[1]
Q3: Can I prepare a concentrated stock solution of this compound?
A3: Yes, it is highly recommended to first prepare a concentrated stock solution in an organic solvent, such as DMSO.[6] A stock solution of up to 100 mg/mL in newly opened DMSO can be prepared, which can then be diluted into your aqueous experimental buffer.[6] It is crucial to use anhydrous (newly opened) DMSO as hygroscopic DMSO can negatively impact solubility.[6]
Q4: How should I store solutions of this compound?
A4: Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous buffers.
Issue 1: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer.
-
Cause: This is a common phenomenon called "antisolvent precipitation." The compound is highly soluble in the organic stock solution but has very low solubility in the aqueous buffer. Rapid dilution causes the compound to crash out of the solution.
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Use a lower concentration stock solution: Preparing a more dilute stock solution in DMSO will require a larger volume to be added to the aqueous buffer, which can sometimes aid in dissolution.
-
Employ co-solvents: For in vivo or other specific applications, using a co-solvent system can significantly improve solubility. A common formulation includes DMSO, PEG300, and Tween-80.[6]
-
Utilize cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.[6] Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to be effective.[6]
-
Issue 2: I observe a phase separation or an oily film in my solution.
-
Cause: This can occur if the solubility limit is exceeded, even if immediate precipitation is not visible. It can also be an issue with the formulation of co-solvents.
-
Solutions:
-
Heating and Sonication: Gently warming the solution and/or using a sonicator can help to dissolve the compound and create a homogenous solution.[6]
-
Review your co-solvent protocol: Ensure the co-solvents are added in the correct order and mixed thoroughly at each step as per the recommended protocols.[6]
-
Issue 3: The solubility of my compound seems to vary between experiments.
-
Cause: Several factors can contribute to this variability:
-
pH of the aqueous buffer: Since the solubility of this compound is likely pH-dependent, slight variations in the pH of your buffer can lead to different solubility outcomes.
-
Quality of DMSO: Using old or hygroscopic DMSO can significantly reduce the solubility of the compound.[6]
-
Temperature: Temperature can affect solubility. Ensure your experiments are conducted at a consistent temperature.
-
-
Solutions:
-
Prepare fresh buffers and verify pH: Always use freshly prepared aqueous buffers and verify the pH before each experiment.
-
Use fresh, high-quality DMSO: Use a new, unopened bottle of anhydrous DMSO for preparing your stock solutions.[6]
-
Control the temperature: Perform your dilutions and experiments at a consistent and controlled temperature.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [6] |
| Dimethylformamide (DMF) | 5 mg/mL | [1] |
| Ethanol | 5 mg/mL | [1] |
| PBS (pH 7.2) | 2 mg/mL | [1] |
Table 2: Recommended Formulations for In Vivo Studies
| Formulation Components | Final Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated scale
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM solution, you will need 1.512 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid.
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If the solid does not dissolve completely, sonicate the solution for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[6]
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a solid inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or desiccator
-
-
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point. Calculate the required mass of each component.
-
Form a Paste: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of deionized water dropwise while triturating with the pestle to form a uniform, thick paste.
-
Incorporate the Compound: Gradually add the powdered this compound to the paste.
-
Knead: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a very small amount of water.
-
Dry the Complex: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved, or store it in a desiccator under vacuum.
-
Pulverize and Store: Gently grind the dried complex into a fine powder using the mortar and pestle. Store the resulting complex in a tightly sealed container, protected from light and moisture. This powdered complex can then be directly dissolved in aqueous media for your experiments.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Key strategies to overcome the poor aqueous solubility of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. issr.edu.kh [issr.edu.kh]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chapter 22 notes [web.pdx.edu]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: 2-Amino Benzamidoxime Stock Solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and handling of 2-Amino benzamidoxime (B57231) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing 2-Amino benzamidoxime stock solutions?
A1: this compound exhibits solubility in several common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) is frequently used for preparing high-concentration stock solutions.[1] Other suitable solvents include dimethylformamide (DMF) and ethanol. For aqueous buffers like PBS (pH 7.2), the solubility is lower.[1] To improve solubility in aqueous solutions, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C. At -20°C, solutions are generally stable for at least one month, while at -80°C, they can be stable for up to six months.[2] It is also crucial to protect the solutions from light to prevent photodegradation.[2] For solid this compound, storage at -20°C can ensure stability for at least two years.
Q3: Are this compound solutions sensitive to light?
A3: Yes, compounds with aromatic amine functionalities can be sensitive to light. To prevent potential photodegradation, it is best practice to store stock solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure.[3]
Q4: Can I store aqueous dilutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[4] For experiments requiring aqueous dilutions, it is best to prepare them fresh from a concentrated stock solution in an organic solvent like DMSO on the day of use.
Q5: What are the potential degradation pathways for this compound?
A5: Based on its chemical structure and data from related compounds, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The amidoxime (B1450833) and amide functionalities can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of 2-aminobenzoic acid and other related compounds.
-
Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of colored degradation products.[3]
-
Reaction with Aldehydes: this compound readily reacts with aldehydes to form stable dihydroquinazoline (B8668462) 3-oxides.[2] This is a key reactive property of the molecule and can be a source of instability if aldehyde impurities are present in the solvent or experimental system. This reaction is pH-dependent.[2][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solution concentration exceeds solubility at storage temperature.- Solvent has absorbed moisture (especially DMSO). | - Gently warm the solution and sonicate to redissolve.- Prepare a new stock solution at a slightly lower concentration.- Use fresh, anhydrous DMSO for stock solution preparation. |
| Color change (e.g., yellowing) of the stock solution | - Oxidation of the aromatic amino group.[3]- Photodegradation. | - Prepare fresh stock solution using deoxygenated solvents.- Store the solution under an inert atmosphere (e.g., argon or nitrogen).- Ensure the solution is protected from light by using amber vials or wrapping the container in foil. |
| Inconsistent experimental results | - Degradation of the stock solution.- Reaction with aldehyde contaminants in reagents or buffers. | - Prepare a fresh stock solution.- Assess the purity of the stock solution using the HPLC method described below.- Ensure all reagents and buffers are free of aldehyde contamination. |
| Low solubility in aqueous buffers | - Inherent low aqueous solubility of this compound. | - Prepare a high-concentration stock solution in DMSO.- For aqueous working solutions, dilute the DMSO stock into the aqueous buffer immediately before use.- Consider the use of co-solvents such as PEG300 or Tween-80 for specific applications, but verify their compatibility with your experimental system. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~100 mg/mL | [2] |
| DMF | ~5 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| PBS (pH 7.2) | ~2 mg/mL | [1] |
Table 2: Recommended Storage and Stability of this compound Stock Solutions
| Storage Temperature | Duration | Key Considerations | Reference |
| -20°C | Up to 1 month | Protect from light | [2] |
| -80°C | Up to 6 months | Protect from light | [2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh out the required amount of this compound. For 1 mL of a 100 mM solution, you will need approximately 15.12 mg.
-
Transfer the solid to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the solid is fully dissolved.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment by Reverse-Phase HPLC
This protocol provides a general framework for a stability-indicating HPLC method. The specific conditions may need to be optimized for your system.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV at 254 nm
Procedure for Forced Degradation Study:
-
Acidic Condition: Mix an aliquot of the this compound stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Condition: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Condition: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Condition: Incubate a sealed vial of the stock solution at 60°C for 48 hours.
-
Photolytic Condition: Expose a solution of this compound in a quartz cuvette to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in foil.
-
At specified time points, withdraw samples, neutralize if necessary, dilute with the mobile phase, and inject into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Visualizations
Signaling Pathways of Related Compounds
While this compound is primarily used as a chemical tool, its potential degradation products and related compounds, such as benzamide (B126) and benzamidine (B55565), have been reported to interact with biological pathways. The following diagram illustrates some of these reported interactions. Disclaimer: These pathways are associated with benzamide and benzamidine derivatives and may not be directly modulated by this compound itself.
Caption: Reported signaling interactions of benzamide, benzamidine, and benzamidoxime derivatives.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound stock solutions.
Caption: General workflow for conducting a forced degradation study.
Logical Relationship for Troubleshooting
This diagram illustrates the logical steps to follow when troubleshooting issues with this compound solutions.
Caption: A logical guide for troubleshooting experimental inconsistencies.
References
minimizing background fluorescence in 2-Amino benzamidoxime assays
Welcome to the technical support center for 2-Aminobenzamidoxime (ABAO) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing background fluorescence and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the 2-Aminobenzamidoxime (ABAO) assay?
A1: The 2-Aminobenzamidoxime (ABAO) assay is a fluorescence-based method primarily used for the detection of aldehydes and nitric oxide (NO). ABAO itself is weakly fluorescent. In the presence of aldehydes or an N-nitrosating agent like dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO, ABAO undergoes a cyclization reaction. This reaction forms a highly fluorescent product, allowing for the quantification of the target molecule.[1]
Q2: What is the primary source of background fluorescence in ABAO assays?
A2: High background fluorescence in ABAO assays can originate from several sources:
-
Cellular Autofluorescence: Endogenous molecules within cells, such as NADH and flavins, can fluoresce, particularly in the blue-green spectral region.[2]
-
Media Components: Phenol (B47542) red, a common pH indicator in cell culture media, is fluorescent and can significantly increase background signals.[3][4][5] Vitamins and other aromatic compounds in the media can also contribute.[2]
-
Probe Autohydrolysis: Some fluorescent probes can spontaneously hydrolyze in culture media, leading to a cell-impermeable and fluorescent form that contributes to background.
-
Non-specific Binding: The probe may non-specifically bind to cellular components or other molecules in the assay environment.
-
Contaminated Reagents: Buffers, solvents, or other reagents may contain fluorescent impurities.
Q3: How can I reduce cellular autofluorescence?
A3: To minimize cellular autofluorescence, consider the following strategies:
-
Use Red-Shifted Dyes: If possible, select a fluorescent probe that excites and emits at longer wavelengths (red or far-red) to avoid the typical blue-green autofluorescence spectrum of cells.[2]
-
Use Phenol Red-Free Media: For cell-based assays, switching to a phenol red-free culture medium is highly recommended to reduce background fluorescence.[3][4][5]
-
Background Subtraction: Acquire an image of unstained cells under the same imaging conditions and use this as a background to be subtracted from the images of stained cells.
-
Optimize Fixation: If fixation is required, be aware that some fixatives like glutaraldehyde (B144438) can increase autofluorescence. Consider alternatives or use reducing agents like sodium borohydride (B1222165) to quench aldehyde-induced fluorescence.
Q4: Can other reactive species in my sample interfere with the assay?
A4: Yes, other reactive oxygen species (ROS) and reactive nitrogen species (RNS) can potentially interfere with assays for nitric oxide. For instance, some fluorescent probes for NO have been shown to react with dehydroascorbic acid and ascorbic acid, which can be present in biological samples.[6] It is crucial to include appropriate controls to assess the specificity of the probe in your experimental system.
Troubleshooting Guides
This section addresses common issues encountered during 2-Aminobenzamidoxime assays.
Problem 1: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Image a control sample of unstained cells to determine the level of autofluorescence. If significant, consider using a probe with red-shifted excitation and emission wavelengths. Use image analysis software to subtract the background autofluorescence. |
| Phenol Red in Media | Use phenol red-free cell culture medium for all steps of the experiment, including cell culture, probe loading, and imaging.[3][4][5] |
| Contaminated Reagents | Prepare all buffers and solutions with high-purity, fluorescence-free water and reagents. Filter-sterilize solutions if necessary. |
| Excess Probe Concentration | Titrate the concentration of the ABAO probe to find the optimal concentration that provides a good signal-to-noise ratio without excessive background. |
| Incomplete Washing | Ensure thorough but gentle washing of cells after probe loading to remove any unbound or extracellular probe. |
Problem 2: Weak or No Signal
| Potential Cause | Recommended Solution |
| Insufficient Analyte (NO or Aldehyde) | Use a positive control to confirm that the assay is working. For NO detection, this could be a known NO donor (e.g., sodium nitroprusside). For aldehyde detection, a known aldehyde can be used. Ensure that cells are appropriately stimulated to produce the analyte of interest. |
| Inactive Probe | Store the ABAO stock solution as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for the fluorescent product of the ABAO reaction. |
| Suboptimal pH | The reaction of ABAO can be pH-dependent. Ensure the pH of your assay buffer is optimal for the reaction. |
| Photobleaching | Minimize the exposure of your samples to the excitation light. Use the lowest possible light intensity and exposure time that still provides a detectable signal. Consider using an anti-fade reagent if compatible with your assay. |
Quantitative Data Summary
The selection of an appropriate fluorescent probe is critical for sensitive and accurate detection. The following tables provide a summary of key performance characteristics of fluorescent probes for nitric oxide. While specific data for the ABAO-NO product is limited, data for the widely used DAF family of probes are provided for comparison.
Table 1: Spectral Properties of Common Nitric Oxide Fluorescent Probes
| Probe Family | Specific Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Diaminofluorescein (DAF) | DAF-2 | ~495 | ~515 | ~0.02 (DAF-2), ~0.92 (DAF-2T)[7] |
| DAF-FM | ~495[8] | ~515[8] | Not explicitly stated, but improved over DAF-2[8] | |
| Diaminorhodamine (DAR) | DAR-4M | ~560 | ~575 | - |
| 2-Amino-3′-dialkylaminobiphenyl | NO530 | - | - | - |
Table 2: Performance Characteristics of Nitric Oxide Fluorescent Probes
| Probe | Detection Limit | Key Advantages | Key Limitations |
| DAF-2 | ~5 nM[9] | High sensitivity. | pH-dependent fluorescence, potential for interferences.[8] |
| DAF-FM | Improved sensitivity over DAF-2[8] | Higher fluorescence intensity and stability at physiological pH compared to DAF-2.[8] | Similar reaction mechanism to DAF-2, potential for similar interferences.[8] |
| DAR-4M | - | Less pH-dependent than DAF probes. | - |
| NO530 | - | High selectivity for N₂O₃. | Lower brightness compared to fluorescein-based probes.[10] |
Experimental Protocols
Protocol 1: General Workflow for Intracellular Nitric Oxide Detection
This protocol provides a general guideline for using a cell-permeable ABAO derivative for detecting intracellular NO. Optimal conditions may vary depending on the specific ABAO derivative, cell type, and experimental setup.
-
Cell Preparation:
-
Plate cells in a suitable format for fluorescence microscopy (e.g., glass-bottom dishes or 96-well optical-bottom plates).
-
Culture cells to the desired confluency (typically 60-80%).
-
-
Probe Loading:
-
Prepare a stock solution of the ABAO derivative in anhydrous DMSO.
-
Dilute the stock solution in a serum-free, phenol red-free medium or a suitable buffer (e.g., HBSS) to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with the pre-warmed buffer.
-
Add the ABAO working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, gently wash the cells twice with the pre-warmed buffer to remove any excess extracellular probe.
-
-
Stimulation of Nitric Oxide Production:
-
To induce NO production, replace the buffer with fresh phenol red-free medium containing the desired stimulus (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages).
-
Include appropriate controls:
-
-
Fluorescence Imaging and Analysis:
-
Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set for the ABAO fluorescent product.
-
Acquire images using consistent settings (e.g., exposure time, gain) across all experimental conditions.
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software.
-
Subtract the background fluorescence from a cell-free region of the image.
-
Mandatory Visualizations
Signaling Pathway for Nitric Oxide Production and Detection
Caption: Signaling pathway for inducible nitric oxide (NO) production and its detection by 2-Aminobenzamidoxime (ABAO).
Experimental Workflow for Intracellular Nitric Oxide Detection
Caption: General experimental workflow for intracellular nitric oxide detection using a 2-Aminobenzamidoxime-based probe.
Logical Relationship of Troubleshooting High Background Fluorescence
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 4. phenol red - Cellculture2 [cellculture2.altervista.org]
- 5. promocell.com [promocell.com]
- 6. Interfering with nitric oxide measurements. 4,5-diaminofluorescein reacts with dehydroascorbic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 10. 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of a nitric oxide synthase inhibitor NG-nitro-L-arginine methyl ester on invasion of human colorectal cancer cell line SL-174T - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric oxide synthase inhibition with l-NAME reduces maximal oxygen uptake but not gas exchange threshold during incremental cycle exercise in man - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Nitric Oxide Synthase by l-NAME Speeds Phase II Pulmonary V̇O2 Kinetics in the Transition to Moderate-Intensity Exercise in Man - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 2-Amino Benzamidoxime Labeling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming steric hindrance during the labeling of biomolecules using 2-Amino benzamidoxime (B57231) (ABAO).
Frequently Asked Questions (FAQs)
Q1: What is 2-Amino benzamidoxime (ABAO) and how does it work for labeling?
A1: this compound (ABAO) is a chemical probe that rapidly and selectively reacts with aldehydes to form a stable dihydroquinazoline (B8668462) derivative.[1][2] This bio-orthogonal reaction is efficient in aqueous solutions and is catalyzed under slightly acidic conditions (pH ~4.5).[1][2] The reaction proceeds through the formation of a Schiff base, which is the rate-determining step, followed by a rapid intramolecular cyclization.[1][2] This specific reactivity makes ABAO an excellent tool for labeling biomolecules that have been site-specifically modified to contain an aldehyde group.
Q2: What is steric hindrance in the context of ABAO labeling?
A2: Steric hindrance refers to the spatial obstruction that arises when the site on a biomolecule targeted for labeling is not easily accessible. This can be due to the complex three-dimensional folding of the biomolecule, where the target aldehyde group might be buried within the protein structure or surrounded by bulky amino acid residues. This obstruction can prevent the ABAO reagent from approaching the aldehyde, leading to low or no labeling efficiency.
Q3: What are the common signs that steric hindrance is affecting my ABAO labeling experiment?
A3: Common indicators of steric hindrance include:
-
Low labeling yield: The amount of labeled biomolecule is significantly lower than expected, even with an excess of the ABAO reagent.
-
Slow reaction rate: The labeling reaction takes much longer to reach completion than anticipated.
-
Incomplete reaction: A significant portion of the biomolecule remains unlabeled after the reaction.
-
No labeling at all: In severe cases, no product is formed.
Q4: How can I introduce an aldehyde group into my protein for ABAO labeling?
A4: A common and site-specific method is to use an "aldehyde tag".[3] This involves genetically encoding a short peptide sequence (e.g., LCTPSR) into your protein.[3] When co-expressed with a formylglycine-generating enzyme (FGE), the cysteine residue within this tag is oxidized to a Cα-formylglycine (FGly), which contains the necessary aldehyde group for ABAO labeling.[3]
Q5: How can I overcome steric hindrance in my ABAO labeling reaction?
A5: Several strategies can be employed:
-
Introduce a flexible linker: Synthesize an ABAO derivative that includes a flexible spacer, such as a polyethylene (B3416737) glycol (PEG) linker, between the ABAO moiety and any functional group (e.g., a fluorophore or biotin). This linker can act as an "arm" to reach sterically hindered aldehyde tags.[4][5]
-
Optimize linker length and architecture: The length and structure (linear vs. branched) of the linker can be critical.[6] A longer linker may be necessary to access a deeply buried site, but an excessively long one could potentially fold back and interfere with the reaction.
-
Optimize reaction conditions: While the optimal pH for the ABAO reaction is around 4.5, slight adjustments to the pH, temperature, and incubation time may help improve yields in cases of moderate steric hindrance.[1][2][7]
-
Protein engineering: If possible, relocating the aldehyde tag to a more solvent-accessible region of the protein through site-directed mutagenesis can be a very effective solution.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Yield | Steric hindrance of the aldehyde tag. | - Synthesize and use an ABAO reagent with a flexible PEG linker of varying length (e.g., PEG4, PEG8, PEG12).- If possible, re-engineer the protein to move the aldehyde tag to a more accessible location. |
| Suboptimal reaction pH. | - Ensure the reaction buffer is at pH 4.5. Prepare the buffer fresh and verify the pH.[1][2] | |
| Degraded ABAO reagent. | - Use a fresh stock of the ABAO reagent. Store the reagent under recommended conditions to prevent degradation. | |
| Inefficient aldehyde tag formation. | - Confirm the conversion of the cysteine to formylglycine using mass spectrometry. Optimize the co-expression with the formylglycine-generating enzyme (FGE).[3] | |
| Slow Reaction Rate | Low concentration of reactants. | - Increase the concentration of the ABAO reagent (a 10-20 fold molar excess is a good starting point).[3] |
| Moderate steric hindrance. | - Increase the reaction temperature (e.g., from room temperature to 37°C), while monitoring the stability of your biomolecule.- Increase the incubation time (e.g., from 1 hour to 4 hours or overnight). | |
| Heterogeneous Product | Multiple accessible aldehyde sites. | - If multiple aldehyde tags were introduced, this is expected. If not, check for non-specific oxidation of other residues to aldehydes. |
| Side reactions. | - Ensure the purity of your biomolecule and ABAO reagent. |
Data Presentation
The use of linkers is a primary strategy to overcome steric hindrance. The following table summarizes quantitative data from bioconjugation studies, illustrating the impact of linker properties. Disclaimer: The following data is compiled from general bioconjugation studies and is intended to be illustrative. Optimal linker choice is system-dependent and requires empirical validation for this compound labeling.
| Parameter | Linker Type/Length | Observation | Implication for Overcoming Steric Hindrance |
| Hydrodynamic Radius (Rh) | Branched PEG | Larger Rh compared to linear PEG of similar molecular weight.[6] | A larger hydrodynamic volume can provide a greater "reach" to a sterically hindered site. |
| In Vitro Potency (IC50) of an Antibody-Drug Conjugate | Longer PEG Linker (e.g., PEG10k vs. PEG4k) | Higher IC50 (lower potency). | While a longer linker can overcome steric hindrance for the conjugation reaction itself, it may also sterically hinder the biological activity of the final conjugate. This highlights the need for optimization. |
| Conjugation Yield | Short Linker vs. Long Linker | For sterically accessible sites, linker length may have minimal impact on yield. For hindered sites, a longer linker is expected to increase the yield. | A longer, flexible linker can bridge the distance to a buried aldehyde tag, thereby increasing the reaction yield. |
| Conjugate Stability | Linear vs. Branched PEG | Branched PEGs can offer superior shielding effects, potentially increasing the in vivo half-life of the conjugate.[6] | The architecture of the linker can influence the properties of the final product. |
Experimental Protocols
Protocol 1: Site-Specific Introduction of an Aldehyde Tag into a Protein
This protocol is adapted from methodologies for generating aldehyde-tagged proteins.[3][9]
-
Plasmid Construction:
-
Genetically engineer your protein of interest to include a hexapeptide aldehyde tag (e.g., LCTPSR) at the desired location (N-terminus, C-terminus, or an internal loop).[3]
-
Clone the engineered gene into a suitable expression vector.
-
-
Protein Expression and FGE Co-expression:
-
Co-transform the expression vector containing your aldehyde-tagged protein and a vector for the expression of formylglycine-generating enzyme (FGE) into a suitable E. coli expression strain.
-
Induce the expression of both the target protein and FGE according to standard protocols.
-
-
Protein Purification:
-
Lyse the cells and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
-
-
Verification of Aldehyde Tag Formation (Optional but Recommended):
-
Digest the purified protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by mass spectrometry to confirm the mass shift corresponding to the conversion of the cysteine residue in the aldehyde tag to formylglycine (-1 Da: SH group replaced by CHO).[3]
-
Protocol 2: Labeling of an Aldehyde-Tagged Protein with this compound (ABAO)
This protocol provides a general guideline for the labeling reaction. Optimization of reagent concentrations, reaction time, and temperature may be necessary.
-
Reagent Preparation:
-
Prepare a stock solution of your ABAO reagent (with or without a linker) in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 100 mM sodium acetate, pH 4.5).
-
-
Labeling Reaction:
-
Dissolve the purified aldehyde-tagged protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the ABAO reagent stock solution to the protein solution to achieve a final molar excess (e.g., 10-50 fold excess over the protein).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. For cases of significant steric hindrance, the incubation time can be extended or the temperature increased to 37°C.[3]
-
-
Purification of the Labeled Protein:
-
Remove the excess unreacted ABAO reagent by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Confirm successful labeling by mass spectrometry (observing the expected mass increase of the protein).
-
Analyze the purity of the conjugate by SDS-PAGE. The labeled product may show a slight shift in mobility.
-
If a fluorescent ABAO derivative was used, the labeling can be confirmed by fluorescence spectroscopy.
-
Visualizations
References
- 1. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 2-Amino Benzamidoxime
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 2-Amino Benzamidoxime (B57231).
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction product of 2-Amino Benzamidoxime with an aldehyde?
The primary and expected reaction of this compound (ABAO) with an aldehyde in an aqueous solution is a rapid intramolecular cyclization to form a stable 1,2-dihydroquinazoline 3-oxide.[1] This reaction is known for its high efficiency and is considered a bio-orthogonal reaction.[2]
Q2: What is the underlying mechanism of this reaction?
The reaction proceeds through a two-step mechanism:
-
Schiff Base Formation: The reaction begins with the formation of a Schiff base between the aromatic amine of ABAO and the aldehyde. This step is typically the rate-determining step.[1][2]
-
Intramolecular Cyclization: Following the formation of the Schiff base, a rapid intramolecular ring closure occurs, leading to the final 1,2-dihydroquinazoline 3-oxide product.[1][2]
Q3: What are the optimal conditions for this reaction?
The reaction rate is pH-dependent, with optimal rates observed at a pH of 4.5.[2] At this pH, it is suggested that the protonated benzamidoxime acts as an internal general acid, facilitating the formation of the Schiff base.[1][2] The reaction is also accelerated by electron-donating substituents on the aromatic ring of the ABAO, which increase the basicity of the aromatic amine.[2]
Troubleshooting Guide
Issue 1: Low or No Yield of the Expected 1,2-Dihydroquinazoline 3-Oxide Product
If you are experiencing low or no yield of the desired product, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Incorrect pH | The reaction is highly pH-dependent. Ensure the reaction mixture is buffered to pH 4.5 for optimal results.[2] |
| Substrate Reactivity | Electron-poor aldehydes may react more slowly. Consider using a derivative of ABAO with an electron-donating group, such as 5-methoxy-ABAO (PMA), to increase the reaction rate.[2][3] |
| Improper Storage of ABAO | Ensure this compound has been stored correctly to prevent degradation. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] |
Issue 2: Formation of an Unexpected Precipitate or Side Product
The appearance of unexpected products can arise from alternative reaction pathways. Here are some possibilities:
-
Quinazolinone Derivatives: Under oxidative conditions, or if the reaction is conducted with primary alcohols instead of aldehydes, the formation of quinazolinones is a possibility. This involves an oxidative cyclization process.
-
Benzimidazole Derivatives: While less common for ABAO itself, related ortho-amino guanidinobenzene compounds are known to cyclize to 2-amino-benzimidazoles, a reaction triggered by acids.[4] If strong acidic conditions are employed, analogous rearrangements could be a remote possibility.
Experimental Protocol: Synthesis of 1,2-Dihydroquinazoline 3-Oxide
This protocol is a general guideline for the reaction of this compound with an aldehyde.
-
Preparation of Reactants:
-
Dissolve the aldehyde in a suitable aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5).
-
Prepare a stock solution of this compound in an appropriate solvent.
-
-
Reaction:
-
Add the this compound solution to the aldehyde solution with stirring. The reaction is typically rapid and can be monitored by NMR or UV spectroscopy.[2]
-
-
Analysis:
-
The formation of the 1,2-dihydroquinazoline 3-oxide can be confirmed by spectroscopic methods. The product often exhibits fluorescence around 490 nm.[2]
-
Visualizing Reaction Pathways
Expected Reaction Pathway
Caption: Expected reaction pathway of this compound with an aldehyde.
Potential Unexpected Reaction Pathways
Caption: Potential alternative pathways leading to unexpected products.
Quantitative Data Summary
The following table summarizes the reaction rates for this compound and a derivative with an electron-rich aldehyde.
| Reactant | Aldehyde | pH | Apparent Rate Constant (M⁻¹s⁻¹) |
| This compound | Electron-rich | 4.5 | Not specified, but kinetically similar to oxime formations with aniline (B41778) catalysis.[2] |
| 5-methoxy-ABAO (PMA) | Electron-rich | 4.5 | up to 40[2] |
References
how to prevent degradation of 2-Amino benzamidoxime during storage.
This technical support center provides guidance on the proper storage and handling of 2-Amino benzamidoxime (B57231) (ABAO) to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-Amino benzamidoxime?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to recommended storage conditions. Both temperature and light can significantly impact the integrity of the compound.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Duration of Stability |
| Temperature | -20°C | ≥ 4 years for solid form |
| -80°C | Up to 6 months for stock solutions | |
| -20°C | Up to 1 month for stock solutions | |
| Light | Protect from light | During the entire storage period |
Note: Stock solutions should be prepared in appropriate solvents such as DMF, DMSO, or Ethanol. For in vivo experiments, it is recommended to prepare fresh solutions daily.
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The presence of the amino and amidoxime (B1450833) functional groups makes the molecule reactive under certain conditions.
-
Hydrolysis: The amidoxime group can be hydrolyzed to the corresponding carboxylic acid (2-aminobenzoic acid) and hydroxylamine, especially under acidic or basic conditions.
-
Oxidation: The aromatic amine group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored impurities.
-
Reaction with Aldehydes: this compound readily reacts with aldehydes to form a stable dihydroquinazoline (B8668462) derivative. This is a critical consideration if the compound is to be used in environments where aldehydes may be present as contaminants.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of a solution is a critical factor influencing the stability of this compound. Both acidic and basic conditions can catalyze the hydrolysis of the amidoxime functional group. To minimize degradation, it is advisable to maintain the pH of solutions within a neutral range (approximately pH 6-8). The use of a buffered system is recommended to ensure a stable pH during experiments.
Q4: Are there any known incompatible materials to consider during storage or experiments?
A4: Yes, contact with strong oxidizing agents should be avoided as they can accelerate the degradation of the amino group. Additionally, care should be taken to avoid contamination with aldehydes, as this will lead to the formation of a derivative product, thus reducing the concentration of the active this compound.
Troubleshooting Guide
Problem: The solid this compound has changed color (e.g., from white/off-white to yellow/brown).
-
Potential Cause: This is a common sign of oxidation of the aromatic amine group. This is likely due to improper storage, such as exposure to air (oxygen) or light over an extended period.
-
Recommended Action:
-
Assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
If the purity is compromised, it is recommended to use a new, un-degraded batch of the compound for sensitive experiments.
-
For future prevention, ensure the compound is stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
-
Problem: Inconsistent experimental results are obtained using a stock solution of this compound.
-
Potential Cause: The stock solution may have degraded. Degradation in solution can occur due to hydrolysis, oxidation, or photolysis, especially if the solution was not stored properly or was prepared for an extended period.
-
Recommended Action:
-
Prepare a fresh stock solution from a reliable solid sample.
-
If possible, analyze the old stock solution by HPLC to confirm degradation.
-
For optimal results, it is best practice to use freshly prepared solutions for each experiment, particularly for sensitive applications. If storage of a stock solution is necessary, it should be stored at -80°C for no longer than 6 months and protected from light.[1]
-
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC-grade methanol (B129727) and water
-
Phosphate buffer (pH 7.0)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of solid this compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in methanol) at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) in a quartz cuvette to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This method is a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
Visualizations
Caption: Potential Degradation and Reaction Pathways of this compound.
Caption: Experimental Workflow for Stability Assessment of this compound.
Caption: Troubleshooting Decision Tree for Stability Issues with this compound.
References
Technical Support Center: Improving the Selectivity of 2-Amino Benzamidoxime for Specific Aldehydes
Welcome to the technical support center for the application of 2-Amino Benzamidoxime (B57231) (ABAO) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of ABAO for specific aldehydes in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered when using 2-Amino Benzamidoxime and its derivatives for aldehyde detection and labeling.
Q1: My reaction with this compound is slow or giving a low yield. What are the common causes and how can I improve it?
A1: Slow reactions or low yields are typically due to suboptimal reaction conditions. Here are the key factors to consider for troubleshooting:
-
pH of the Reaction: The reaction rate is highly dependent on pH. The optimal pH for the condensation of ABAO with aldehydes is slightly acidic, typically around pH 4.5 .[1][2] At this pH, the aniline (B41778) moiety of ABAO is sufficiently protonated to act as an internal general acid, which accelerates the rate-determining step of Schiff base formation.[1]
-
Troubleshooting Tip: Prepare your reaction in a sodium acetate (B1210297) buffer (100 mM, pH 4.5). Avoid using buffers with primary amines (e.g., Tris), as they can compete with ABAO for the aldehyde.
-
-
Reagent Purity and Stability: Ensure the purity of your this compound and the aldehyde. Impurities can lead to side reactions and lower yields. Also, be aware that some aldehydes can be unstable in aqueous solutions.
-
Troubleshooting Tip: Use freshly prepared or purified reagents. If you suspect your aldehyde is degrading, consider preparing fresh solutions or using a more stable derivative if available.
-
-
Low Reactant Concentration: The reaction rate is dependent on the concentration of both ABAO and the aldehyde.
-
Troubleshooting Tip: Increasing the concentration of either reactant can help drive the reaction forward. However, be mindful of potential solubility issues.
-
Q2: I am observing non-specific labeling or reaction with undesired aldehydes in my sample. How can I improve the selectivity?
A2: Improving selectivity is crucial when working with complex mixtures containing multiple aldehydes. Here are some strategies:
-
Utilize ABAO Derivatives: The electronic properties of the ABAO molecule can be tuned to modulate its reactivity. For instance, 5-methoxy-2-aminobenzamidoxime (PMA) , an electron-rich derivative, has been shown to have a faster reaction rate with electron-rich aldehydes.[1] Conversely, for targeting more reactive aldehydes in a mixture, unsubstituted ABAO might be sufficient and less likely to react with less reactive species under controlled conditions.
-
Optimize Reaction Time and Temperature: The reaction kinetics can be exploited to differentiate between aldehydes with different reactivities.
-
Troubleshooting Tip: Perform a time-course experiment. More reactive aldehydes will react faster. By stopping the reaction at an earlier time point, you may be able to selectively label the more reactive species. Similarly, lowering the reaction temperature can also help to favor the reaction with the more reactive aldehyde. A temperature range of 25°C to 37°C is a good starting point.[2]
-
-
pH Adjustment: While pH 4.5 is generally optimal, slight adjustments to the pH can sometimes modulate the relative reactivity of different aldehydes.[3]
-
Troubleshooting Tip: If you are trying to differentiate between aldehydes with different pKa values for their hydrated forms, a careful pH titration of your reaction may reveal a window where the desired selectivity is achieved.
-
Q3: I am using 5-methoxy-2-aminobenzamidoxime (PMA) for fluorescent labeling, but the signal is weak. What could be the reason?
A3: Weak fluorescence signal with PMA can be due to several factors:
-
Incomplete Reaction: As with low yield issues, ensure your reaction has gone to completion. Check the pH, reaction time, and temperature.
-
Quenching of Fluorescence: The local environment around the fluorescent product can sometimes quench the signal.
-
Troubleshooting Tip: If your labeled molecule is a protein, changes in protein conformation could lead to quenching. Try denaturing a small aliquot of your sample to see if the fluorescence increases.
-
-
Incorrect Excitation/Emission Wavelengths: The product of the reaction between ABAO derivatives and aldehydes, a dihydroquinazoline (B8668462) derivative, has been reported to show fluorescence at around 490 nm.[1] For PMA adducts, an emission peak around 535 nm has been observed with an excitation at 405 nm.[2]
-
Troubleshooting Tip: Confirm the excitation and emission maxima for your specific adduct in your reaction buffer using a fluorometer.
-
Data Presentation
| Aldehyde Type | Example | Expected Relative Reactivity with ABAO/PMA | Key Considerations |
| Electron-Rich Aromatic Aldehydes | p-Methoxybenzaldehyde | High | The reaction is accelerated by electron-donating groups on the aldehyde.[1] |
| Unsubstituted Aromatic Aldehydes | Benzaldehyde | Moderate | Serves as a baseline for aromatic aldehyde reactivity. |
| Electron-Poor Aromatic Aldehydes | p-Nitrobenzaldehyde | Low to Moderate | Electron-withdrawing groups can decrease the reactivity of the aldehyde. |
| Aliphatic Aldehydes | Formaldehyde, Acetaldehyde | High | Generally more reactive than aromatic aldehydes due to less steric hindrance and higher electrophilicity of the carbonyl carbon. |
| α,β-Unsaturated Aldehydes | Cinnamaldehyde | Moderate | Reactivity can be influenced by the conjugation of the double bond with the carbonyl group. |
| Biologically Relevant Aldehydes (e.g., in DNA) | 5-Formyluracil (5fU), Abasic sites (AP) | High | These aldehydes within biological macromolecules are readily labeled by PMA.[2] |
| Biologically Relevant Aldehydes (e.g., in DNA) | 5-Formylcytosine (5fC) | Moderate | Less reactive than 5fU and AP due to an intramolecular hydrogen bond, requiring longer reaction times for complete labeling.[2] |
Experimental Protocols
Protocol 1: General Procedure for Fluorescent Labeling of Aldehydes using 5-methoxy-2-aminobenzamidoxime (PMA)
This protocol provides a general method for the fluorescent labeling of an aldehyde-containing sample with PMA.
Materials:
-
5-methoxy-2-aminobenzamidoxime (PMA)
-
Aldehyde-containing sample
-
Sodium Acetate Buffer (100 mM, pH 4.5)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent for PMA stock solution
-
Reaction tubes
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of PMA: Dissolve PMA in DMSO to a concentration of 10 mM. Store at -20°C for long-term storage.
-
Prepare the reaction mixture: In a reaction tube, combine the following:
-
Aldehyde-containing sample (e.g., protein, DNA, or small molecule) to a final concentration of 1-10 µM.
-
PMA stock solution to a final concentration of 100 µM to 1 mM (a 10- to 100-fold molar excess over the aldehyde is a good starting point).
-
Sodium Acetate Buffer (100 mM, pH 4.5) to the final desired volume.
-
-
Incubate the reaction: Incubate the reaction mixture at 37°C for 1 to 24 hours.[2] The optimal incubation time will depend on the reactivity of the specific aldehyde and should be determined empirically. For less reactive aldehydes like 5fC, a longer incubation time may be necessary.[2]
-
Analysis: The formation of the fluorescent dihydroquinazoline product can be monitored by fluorescence spectroscopy (e.g., excitation at 405 nm and emission at 535 nm for PMA adducts) or by other analytical techniques such as HPLC or mass spectrometry.[2]
Protocol 2: Synthesis of 5-methoxy-2-aminobenzamidoxime (PMA)
This protocol is a generalized procedure for the synthesis of PMA based on common organic synthesis methods.
Materials:
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium bicarbonate or other suitable base
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve the starting material: In a round-bottom flask, dissolve 2-amino-5-methoxybenzonitrile in ethanol.
-
Add reagents: Add an excess of hydroxylamine hydrochloride and a base such as sodium bicarbonate to the solution.
-
Reflux the reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-methoxy-2-aminobenzamidoxime.
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows described in this technical support center.
Caption: Reaction mechanism of this compound with an aldehyde.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategies for improving selectivity.
References
Technical Support Center: 2-Amino Benzamidoxime-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Amino benzamidoxime (B57231) (ABAO) and its derivatives in their assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving 2-Amino benzamidoxime-based assays in a question-and-answer format.
Issue 1: Low or No Signal
-
Question: Why am I getting a very low or no fluorescent signal in my assay?
-
Answer: Several factors could contribute to a weak or absent signal. Consider the following possibilities and solutions:
-
Incorrect Reagent Preparation or Storage: this compound and its derivatives can degrade if not stored properly. Stock solutions of ABAO should be stored at -80°C for up to 6 months or -20°C for up to one month, protected from light.[1] It is recommended to prepare working solutions fresh on the day of the experiment.[1] The solid form of this compound is stable for at least four years when stored at -20°C.[2]
-
Suboptimal Reaction pH: The reaction between ABAO and aldehydes is pH-dependent.[1][3] For many applications, a slightly acidic environment, such as a pH 4.5 NaOAc buffer, has been shown to be optimal.[3][4][5] Ensure your reaction buffer has the correct pH.
-
Inadequate Incubation Time or Temperature: The reaction kinetics can be influenced by time and temperature. While the reaction can be rapid, ensure sufficient incubation time for the reaction to proceed to completion.[3] Reaction temperatures can range from 25°C to 60°C.[4][5] You may need to optimize the incubation time and temperature for your specific analyte.
-
Low Analyte Concentration: The concentration of the aldehyde or ketone in your sample may be below the detection limit of the assay. Consider concentrating your sample or using a more sensitive ABAO derivative, such as para-methoxy-2-amino benzamidoxime (PMA), which is known for its high reactivity and fluorescent properties.[4][5]
-
Incorrect Wavelength Settings: Ensure that the excitation and emission wavelengths on your fluorometer are correctly set for the specific ABAO-analyte adduct. For instance, the adduct of PMA with ketones has been reported to have excitation/emission maxima of approximately 389/515 nm and 380/520 nm in different studies.[6][7] The reaction of PMA with aldehyde-modified nucleosides has shown fluorescence emission at 535 nm with an excitation of 405 nm.[4][5]
-
Issue 2: High Background Signal
-
Question: My negative controls are showing a high background fluorescence. What could be the cause?
-
Answer: High background can obscure your results and reduce the sensitivity of your assay. Here are some potential causes and remedies:
-
Autofluorescence of Assay Components: Components in your sample matrix or the buffer itself might be autofluorescent at the wavelengths used for measurement. Run a blank measurement containing all assay components except the ABAO reagent to check for this.
-
Contaminated Reagents or Labware: Ensure all your reagents, buffers, and microplates are free from fluorescent contaminants. Use high-quality solvents and reagents.
-
Suboptimal ABAO Concentration: Using an excessively high concentration of the ABAO reagent can sometimes lead to increased background fluorescence. Try titrating the ABAO concentration to find the optimal balance between signal and background.
-
Light Exposure: Protect the ABAO stock solutions and the reaction plates from light as much as possible, as prolonged exposure can lead to degradation and increased background.[1]
-
Issue 3: Inconsistent and Irreproducible Results
-
Question: I am observing significant variability between my replicate wells and between experiments. How can I improve the reproducibility of my assay?
-
Answer: Lack of reproducibility can stem from several sources. A systematic check of your workflow can help identify the issue:
-
Pipetting Inaccuracies: Small variations in the volumes of reagents or samples can lead to large differences in results. Ensure your pipettes are properly calibrated and use consistent pipetting techniques.
-
Inconsistent Incubation Times: For kinetic assays, it is crucial that the incubation time is precisely the same for all samples.
-
Temperature Fluctuations: Temperature can affect reaction rates.[4][5] Ensure that all samples and reagents are at the same temperature before starting the reaction and that the incubation is carried out at a stable temperature.
-
Reagent Instability: As mentioned, ABAO working solutions should be prepared fresh for each experiment to avoid degradation.[1] Using reagents from different lots without proper validation can also introduce variability.
-
Frequently Asked Questions (FAQs)
-
What is the underlying principle of this compound-based assays? this compound (ABAO) reacts with aldehydes or ketones to form a stable, fluorescent 1,2-dihydroquinazoline 3-oxide product.[1] The reaction proceeds via the formation of a Schiff base, which is the rate-determining step, followed by a rapid intramolecular cyclization.[1][3] The rate of this reaction is dependent on pH.[1][3]
-
What are the main applications of these assays? These assays are versatile and can be used for the detection and quantification of aldehydes and ketones in various biological samples. Common applications include:
-
Detecting aldehyde-containing modifications in DNA, such as 5-formyluracil (B14596) (5fU), 5-formylcytosine (B1664653) (5fC), and apurinic/apyrimidinic (AP) sites.[4][5][8]
-
Labeling and detecting proteins that have been modified to contain an aldehyde group.[3]
-
Quantifying ketones, for example, in high-throughput screening for enzyme activity (e.g., alcohol dehydrogenases).[6][7]
-
-
Which derivative of this compound should I use? Para-methoxy-2-amino benzamidoxime (PMA) is a commonly used derivative that exhibits enhanced fluorescent properties upon reacting with aldehydes or ketones, making it a good choice for assays requiring high sensitivity.[4][5][6][7]
-
How should I prepare and store this compound reagents? A summary of preparation and storage conditions is provided in the table below. It is crucial to protect stock solutions from light.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day.[1]
Quantitative Data Summary
Table 1: Storage and Stability of this compound (ABAO)
| Form | Storage Temperature | Duration | Light Protection | Reference |
| Stock Solution | -80°C | 6 months | Required | [1] |
| Stock Solution | -20°C | 1 month | Required | [1] |
| Solid | -20°C | ≥ 4 years | Not specified | [2] |
Table 2: Solubility of this compound Derivatives
| Derivative | Solvent | Solubility | Reference |
| This compound | DMF | 5 mg/ml | [2] |
| DMSO | 5 mg/ml | [2] | |
| Ethanol | 5 mg/ml | [2] | |
| PBS (pH 7.2) | 2 mg/ml | [2] | |
| para-methoxy-2-amino Benzamidoxime (PMA) | Acetonitrile | 0.1-1 mg/ml (Slightly soluble) | [6] |
| DMSO | 1-10 mg/ml (Sparingly soluble) | [6] | |
| Methanol | 0.1-1 mg/ml (Slightly soluble) | [6] |
Table 3: Spectroscopic Properties of para-methoxy-2-amino Benzamidoxime (PMA) Adducts
| Analyte | Excitation (nm) | Emission (nm) | Reference |
| Ketones | 389 | 515 | [6] |
| Ketones | 380 | 520 | [7] |
| Aldehyde-modified nucleosides | 405 | 535 | [4][5] |
| Dihydroquinazoline derivative | Not specified | 490 | [3] |
Experimental Protocols
General Protocol for a Fluorescence-Based Assay Using PMA
This protocol provides a general framework. Specific concentrations, volumes, and incubation parameters should be optimized for your particular application.
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
To each well, add your sample or standard.
-
Add the reaction buffer to a final volume that accounts for the addition of the PMA solution.
-
To initiate the reaction, add the PMA stock solution to each well to achieve the desired final concentration (e.g., 10 mM).[7]
-
Mix the contents of the wells thoroughly.
-
-
Incubation:
-
Measurement:
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the PMA-analyte adduct (see Table 3).
-
Visualizations
Caption: Reaction of this compound with an aldehyde.
Caption: A logical workflow for troubleshooting low signal issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [html.rhhz.net]
- 5. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [ccspublishing.org.cn]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
common impurities found in commercial 2-Amino benzamidoxime
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common impurities found in commercial 2-Aminobenzamidoxime.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 2-Aminobenzamidoxime?
A1: Commercial 2-Aminobenzamidoxime may contain several types of impurities stemming from its synthesis, degradation, or storage. The most frequently encountered impurities include unreacted starting materials, synthesis by-products, and degradation products.
Q2: How do these impurities originate?
A2: The presence of impurities can be attributed to several factors:
-
Incomplete reaction: Residual amounts of starting materials like 2-aminobenzonitrile (B23959) and hydroxylamine (B1172632) may remain if the synthesis reaction does not go to completion.
-
Side reactions: During the synthesis of 2-Aminobenzamidoxime from 2-aminobenzonitrile and hydroxylamine, a common side reaction is the formation of 2-aminobenzamide (B116534).
-
Degradation: 2-Aminobenzamidoxime can be susceptible to hydrolysis, which can lead to the formation of 2-aminobenzamide or 2-aminobenzoic acid, especially if exposed to moisture or non-neutral pH conditions.
-
Residual solvents: Solvents used in the synthesis and purification processes, such as ethanol (B145695) or methanol, may be present in trace amounts.
Q3: What is the potential impact of these impurities on my experiments?
A3: The impact of impurities can range from negligible to significant, depending on their nature and concentration. For instance, nucleophilic impurities like 2-aminobenzamide could compete in conjugation reactions, leading to lower yields of the desired product and complications in purification and analysis. The presence of unreacted starting materials can also affect reaction stoichiometry and lead to the formation of unintended side products.
Q4: How can I assess the purity of my 2-Aminobenzamidoxime reagent?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of 2-Aminobenzamidoxime and quantifying impurities. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for determining the molecular weight of the compound and its impurities.
Q5: What are the recommended storage conditions for 2-Aminobenzamidoxime to minimize degradation?
A5: To minimize degradation, 2-Aminobenzamidoxime should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation and hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of 2-Aminobenzamidoxime in your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Lower than expected yield in my conjugation reaction. | Presence of competing nucleophilic impurities: 2-Aminobenzamide, a common impurity, can react with your substrate, reducing the yield of the desired 2-Aminobenzamidoxime conjugate. | 1. Check the purity of your 2-Aminobenzamidoxime: Use HPLC to quantify the percentage of 2-aminobenzamide and other impurities. 2. Purify the reagent: If the impurity level is significant, consider purifying the 2-Aminobenzamidoxime by recrystallization before use. 3. Adjust stoichiometry: If purification is not feasible, you may need to increase the molar excess of 2-Aminobenzamidoxime in your reaction to compensate for the impurities. |
| Multiple spots on Thin Layer Chromatography (TLC) of my reaction mixture. | Impure starting material: The commercial 2-Aminobenzamidoxime used may contain multiple impurities that are visible on TLC. | 1. Run a TLC of the starting material: Spot the commercial 2-Aminobenzamidoxime on a TLC plate alongside your reaction mixture to identify which spots correspond to impurities from the starting material. 2. Purify the starting material: As mentioned above, recrystallization can be an effective method to improve the purity of 2-Aminobenzamidoxime. |
| Inconsistent results between different batches of 2-Aminobenzamidoxime. | Batch-to-batch variability in purity: The type and concentration of impurities can vary between different commercial batches. | 1. Analyze each new batch: Perform a purity analysis (e.g., by HPLC) on each new batch of 2-Aminobenzamidoxime before use. 2. Qualify vendors: If consistency is critical for your application, it is advisable to source the reagent from a reputable supplier who can provide a detailed Certificate of Analysis with batch-specific impurity profiles. |
| Formation of an unexpected byproduct with a molecular weight corresponding to the loss of the oxime group. | Hydrolysis of 2-Aminobenzamidoxime: The amidoxime (B1450833) functional group can hydrolyze to an amide (2-aminobenzamide) under certain reaction conditions (e.g., presence of water, acidic or basic catalysts). | 1. Ensure anhydrous reaction conditions: Use dry solvents and reagents to minimize hydrolysis. 2. Control the pH: If your reaction is sensitive to pH, buffer the reaction mixture to maintain neutral conditions. 3. Monitor reaction progress: Use techniques like HPLC or LC-MS to monitor the formation of the hydrolysis product over time. |
Data on Common Impurities
The following table summarizes the common impurities found in commercial 2-Aminobenzamidoxime, their typical source, and representative purity levels. Please note that the exact impurity profile can vary between suppliers and batches.
| Impurity | Chemical Structure | Source | Typical Purity of Commercial 2-Aminobenzamidoxime |
| 2-Aminobenzonitrile | Unreacted Starting Material | >98% | |
| 2-Aminobenzamide | Synthesis By-product / Degradation Product | ||
| 2-Aminobenzoic acid | Degradation Product | ||
| Residual Solvents (e.g., Ethanol) | CH₃CH₂OH | Synthesis/Purification |
Experimental Protocols
Protocol 1: Purity Assessment of 2-Aminobenzamidoxime by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of 2-Aminobenzamidoxime and identifying common impurities.
Materials:
-
2-Aminobenzamidoxime sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Reference standards for 2-Aminobenzonitrile and 2-Aminobenzamide (if available)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the 2-Aminobenzamidoxime sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 254 nm
-
Gradient elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Identify the peak for 2-Aminobenzamidoxime based on its retention time (if a reference standard is used) or as the major peak.
-
Identify impurity peaks by comparing their retention times with those of reference standards (2-Aminobenzonitrile, 2-Aminobenzamide).
-
Calculate the area percentage of each peak to determine the purity of the main component and the relative abundance of impurities.
-
Protocol 2: Purification of 2-Aminobenzamidoxime by Recrystallization
This protocol describes a general procedure for purifying commercial 2-Aminobenzamidoxime to remove less soluble impurities.
Materials:
-
Crude 2-Aminobenzamidoxime
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Aminobenzamidoxime in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add deionized water to the hot ethanol solution until it becomes slightly cloudy. Reheat the solution gently until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Assess the purity of the recrystallized product using the HPLC method described in Protocol 1.
Visualizations
Caption: Workflow for assessing and troubleshooting impurities in 2-Aminobenzamidoxime.
impact of temperature on 2-Amino benzamidoxime reaction rate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of temperature on 2-Amino benzamidoxime (B57231) reaction rates.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving 2-Amino benzamidoxime, with a focus on temperature-related variables.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Rate | Suboptimal Temperature: The reaction temperature may be too low to provide sufficient activation energy. | Gradually increase the reaction temperature in increments of 5-10°C. For reactions with aldehydes, a temperature range of 25°C to 60°C has been shown to be effective.[1] Monitor the reaction progress at each temperature point using an appropriate analytical method such as TLC or HPLC. |
| Improper pH: The reaction rate of this compound with aldehydes is pH-dependent.[2][3] | Optimize the pH of the reaction mixture. A pH of 4.5 has been found to be effective for the reaction with aldehydes.[1][3] Use a suitable buffer system to maintain the desired pH throughout the reaction. | |
| Poor Solubility: this compound or other reactants may not be fully dissolved at the current temperature. | If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[2] Consider using a co-solvent like DMSO, but be aware that hygroscopic DMSO can affect solubility.[2] | |
| Formation of Byproducts / Impurities | Excessive Temperature: High temperatures can lead to the decomposition of reactants or products, or promote unwanted side reactions.[4][5] | Reduce the reaction temperature. If a higher temperature is necessary for the primary reaction, consider shorter reaction times to minimize byproduct formation.[5] |
| Moisture Contamination: The presence of water can lead to hydrolysis of reactants or intermediates. | Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is sensitive to moisture. | |
| Inconsistent Reaction Rates | Temperature Fluctuations: Inconsistent heating can lead to variable reaction rates. | Use a reliable heating system with precise temperature control (e.g., an oil bath with a thermostat or a temperature-controlled reaction block). Avoid using frost-free freezers for storing temperature-sensitive reagents as they undergo temperature cycles.[6] |
| Freeze-Thaw Cycles: Repeated freezing and thawing of this compound solutions can lead to degradation. | Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the reaction rate of this compound?
A1: As with most chemical reactions, increasing the temperature generally increases the reaction rate of this compound.[4] This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions.[4] However, excessively high temperatures can lead to degradation of the reactants or products.[5]
Q2: What is the optimal temperature range for the reaction of this compound with aldehydes?
A2: The optimal temperature can vary depending on the specific aldehyde and reaction conditions. However, a temperature range of 25°C to 60°C has been shown to be effective, achieving nearly 99% conversion in some cases.[1] It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific system.
Q3: How does temperature affect the stability of this compound?
A3: this compound should be stored at low temperatures to ensure its stability. For long-term storage (up to 6 months), -80°C is recommended.[2] For shorter periods (up to 1 month), -20°C is suitable.[2] It is also advised to protect it from light.[2]
Q4: Can I run the reaction at room temperature?
A4: Yes, reactions involving this compound can be run at room temperature.[1] However, the reaction time may be longer compared to reactions run at elevated temperatures.[1] For time-sensitive applications, a moderate increase in temperature is often beneficial.
Q5: Are there any specific storage recommendations for this compound solutions?
A5: Stock solutions of this compound are typically stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2] It is crucial to use newly opened or properly stored solvents like DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[2]
Experimental Protocols
General Protocol for the Reaction of this compound with an Aldehyde
This protocol provides a general starting point. Optimization of temperature, time, and reactant concentrations may be necessary for specific applications.
-
Reactant Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2] Prepare a solution of the aldehyde in a compatible buffer, such as a 100 mmol/L sodium acetate (B1210297) buffer at pH 4.5.[1]
-
Reaction Setup: In a reaction vessel, combine the aldehyde solution with the this compound stock solution. The final concentration of reactants will depend on the specific experiment.
-
Temperature Control: Place the reaction vessel in a temperature-controlled environment (e.g., a water bath, heating block, or incubator) set to the desired temperature (e.g., 37°C).[1]
-
Monitoring the Reaction: Monitor the progress of the reaction over time using an appropriate analytical technique such as HPLC, LC-MS, or fluorescence spectroscopy.[1]
-
Data Analysis: Determine the reaction rate by analyzing the concentration of the product or the disappearance of the reactants over time.
Visualizations
Caption: Workflow for analyzing the impact of temperature on reaction rate.
Caption: Troubleshooting flowchart for a low reaction rate.
References
- 1. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [html.rhhz.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpojournals.org [ajpojournals.org]
- 5. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Guide to Aldehyde Quantification: 2-Aminobenzamidoxime vs. Traditional Methods
For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes is critical for quality control, stability testing, and toxicological assessment. While traditional methods like High-Performance Liquid Chromatography (HPLC) with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization are well-established, emerging techniques using reagents such as 2-Aminobenzamidoxime (ABAO) offer potential advantages in terms of simplicity and efficiency. This guide provides a detailed comparison of the ABAO method with the widely validated DNPH-HPLC method for aldehyde quantification, supported by available experimental data.
Overview of a Photometric Aldehyde Quantification
The 2-Aminobenzamidoxime (ABAO) method is a photometric assay for the quantification of aldehydes. The reaction of ABAO with aldehydes results in the formation of a stable, colored product, which can be measured using a spectrophotometer. This method has been applied to the quantification of aldehyde groups in complex matrices such as oxidized starches and for the detection of aldehyde-containing modifications in DNA.[1][2]
Performance Comparison
A direct comparison of the analytical performance of the ABAO method with the traditional DNPH-HPLC method for simple aldehydes like formaldehyde (B43269) and acetaldehyde (B116499) is challenging due to the limited availability of comprehensive validation data for the ABAO method in this context. However, based on existing literature, a qualitative comparison and a detailed look at the validation of the DNPH-HPLC method can be provided.
2-Aminobenzamidoxime (ABAO) Method
The ABAO method has shown promise in specific applications. For instance, in the analysis of oxidized starches, a photometric ABAO assay demonstrated a strong correlation (R² = 0.9936) with the classical hydroxylamine (B1172632) titration method.[1] In the context of DNA aldehyde modifications, a derivative of ABAO, 5-methoxy-2-aminobenzamidoxime (PMA), was used to quantify specific aldehydes with detection limits in the low µmol/L range and a linearity of R² = 0.9910 for aldehydes in DNA.[2]
Key Features of the ABAO Method:
-
Methodology: Photometric (UV-Vis Spectroscopy).
-
Principle: Derivatization of aldehydes with ABAO to form a chromophoric product.
-
Advantages: Potential for simplicity, speed, and high-throughput analysis using microplate readers.[1]
2,4-Dinitrophenylhydrazine (DNPH) with HPLC-UV
The DNPH-HPLC method is a widely accepted and rigorously validated technique for the quantification of aldehydes and ketones. It involves the derivatization of the carbonyl compounds with DNPH to form stable hydrazones, which are then separated and quantified by reverse-phase HPLC with UV detection.
Table 1: Validation Data for the DNPH-HPLC-UV Method for Formaldehyde Quantification
| Validation Parameter | Result | Reference |
| Linearity Range | 0.33–333 ppm | [1][2] |
| Correlation Coefficient (R²) | 0.99994 | [1] |
| Limit of Detection (LOD) | 0.1 ppm | [1][2] |
| Limit of Quantification (LOQ) | 0.33 ppm | [1] |
| Accuracy (Recovery) | 99% (average) | [1] |
| Precision (RSD%) | 2.9% | [1] |
Table 2: Validation Data for the DNPH-HPLC-UV Method for Formaldehyde and Acetaldehyde Quantification
| Analyte | Validation Parameter | Result | Reference |
| Formaldehyde | LOD | 10 ppm | [3] |
| LOQ | 30 ppm | [3] | |
| Acetaldehyde | LOD | 20 ppm | [3] |
| LOQ | 60 ppm | [3] |
Experimental Protocols
2-Aminobenzamidoxime (ABAO) Photometric Method (General Protocol for Oxidized Starches)
This protocol is adapted from a method for quantifying aldehyde content in oxidized starches and may require optimization for other sample types.[1]
-
Sample Preparation:
-
Accurately weigh the sample containing the aldehyde.
-
Solubilize the sample in an appropriate buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 4.5) with heating if necessary to ensure complete dissolution.
-
-
Derivatization:
-
Add the ABAO reagent solution to the solubilized sample.
-
Allow the reaction to proceed, which is often indicated by a rapid color change.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the ABAO-aldehyde adduct (e.g., 405 nm) using a UV-Vis spectrophotometer or a microplate reader.
-
-
Quantification:
-
Determine the aldehyde concentration by comparing the absorbance to a calibration curve prepared with standard aldehyde solutions.
-
2,4-Dinitrophenylhydrazine (DNPH) with HPLC-UV Method (General Protocol)
This is a generalized protocol and may require optimization based on the specific application and instrumentation.
-
Reagent Preparation:
-
Prepare a solution of 2,4-dinitrophenylhydrazine in an acidic solvent (e.g., acetonitrile (B52724) with a catalytic amount of sulfuric or phosphoric acid).
-
-
Sample Derivatization:
-
Mix a known volume of the sample containing the aldehyde with the DNPH reagent.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified time to ensure complete derivatization.
-
-
Sample Preparation for HPLC:
-
The derivatized sample may require a clean-up step, such as solid-phase extraction (SPE), to remove unreacted DNPH and other matrix components.
-
Elute the DNPH-aldehyde derivatives from the SPE cartridge with a suitable solvent (e.g., acetonitrile).
-
Dilute the eluate to a suitable concentration for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Approximately 360 nm.
-
Injection Volume: Typically 10-20 µL.
-
-
Quantification:
-
Identify and quantify the aldehyde-DNPH derivatives by comparing their retention times and peak areas to those of a calibration curve prepared from standard aldehyde solutions.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction and the general experimental workflows for both methods.
Caption: Reaction of an aldehyde with 2-Aminobenzamidoxime.
Caption: Comparative experimental workflows.
Conclusion
The 2-Aminobenzamidoxime method presents a potentially simpler and faster, photometric alternative for aldehyde quantification. Its utility has been demonstrated in specific complex matrices. However, for the quantification of common, low molecular weight aldehydes in pharmaceutical and other regulated environments, the DNPH-HPLC method remains the gold standard due to its extensive validation and well-documented performance characteristics. The choice of method will ultimately depend on the specific analytical requirements, including the nature of the sample, the required sensitivity, and the validation level needed. For researchers exploring high-throughput screening or needing a rapid estimation of total aldehyde content, the ABAO method warrants further investigation and validation. For precise, accurate, and defensible quantitative results, the DNPH-HPLC method is the more established and reliable choice.
References
A Comparative Guide to Aldehyde-Reactive Probes: 2-Amino Benzamidoxime vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of aldehydes in biological systems are crucial for understanding a wide range of physiological and pathological processes, from DNA damage and repair to protein modification and cellular signaling. Aldehyde-reactive probes are indispensable tools in this pursuit, enabling the specific labeling and analysis of these often transient and low-abundance molecules. This guide provides an objective comparison of 2-Amino benzamidoxime (B57231) (ABAO) and its derivatives with other commonly used aldehyde-reactive probes, supported by experimental data to aid researchers in selecting the most appropriate tool for their specific needs.
At a Glance: Performance Comparison of Aldehyde-Reactive Probes
The selection of an appropriate aldehyde-reactive probe depends on several factors, including the target molecule (e.g., DNA, protein), the required sensitivity, and the desired detection method (e.g., fluorescence, biotin-streptavidin). The following table summarizes key performance metrics for 2-Amino benzamidoxime derivatives and other popular aldehyde-reactive probes.
| Probe | Reactive Group | Detection Method | Reported Sensitivity/Detection Limit | Reaction Speed | Key Advantages |
| 5-Methoxy-2-aminobenzamidoxime (PMA) | Amino benzamidoxime | Fluorescence | Low µmol/L range for formylated nucleobases[1] | Rapid, among the fastest known bio-orthogonal reactions[2] | Fluorogenic, high reaction rate, stable product[1][2] |
| Aldehyde Reactive Probe (ARP) | Hydroxylamine (biotinylated) | Biotin-Streptavidin based (Colorimetric, Chemiluminescent, etc.) | 10 fmoles for RNA abasic sites[2]; 4-40 AP sites per 1 x 10⁵ bp (kit) | Reaction typically complete in 1 hour[3] | High sensitivity, well-established for abasic site detection[4][5] |
| AA3 | Alkoxyamine (with alkyne) | Click chemistry with various tags (e.g., biotin, fluorophores) | Higher sensitivity and lower background than ARP[5] | Better reactivity profile than ARP, especially at physiological pH[5] | Versatile tagging via click chemistry, improved signal-to-noise ratio[5] |
| Hydrazides (e.g., Dansyl Hydrazine) | Hydrazine | Fluorescence | Varies with fluorophore | Generally slower than ABAO derivatives | Wide variety of fluorescent hydrazides available |
| 2-amino(thio)phenol | Amino(thio)phenol | Fluorescence | Varies | Varies | Can be used for fluorogenic labeling |
Reaction Mechanisms and Signaling Pathways
The detection of aldehydes by these probes relies on specific chemical reactions that lead to the formation of a stable adduct. In the context of DNA damage, a primary application is the detection of apurinic/apyrimidinic (AP) sites, which are generated during the Base Excision Repair (BER) pathway.
Base Excision Repair (BER) Pathway Leading to Aldehyde Formation
Reaction of this compound with an Aldehyde
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable data. Below are representative protocols for the use of 5-Methoxy-2-aminobenzamidoxime (PMA) and the Aldehyde Reactive Probe (ARP) for the detection of aldehydes in DNA.
Protocol 1: Fluorescent Labeling of Abasic Sites in DNA using 5-Methoxy-2-aminobenzamidoxime (PMA)
This protocol is adapted from methodologies described for the use of ABAO derivatives in DNA analysis.[1]
Materials:
-
DNA sample (purified)
-
5-Methoxy-2-aminobenzamidoxime (PMA) stock solution (e.g., 10 mM in DMSO)
-
Reaction Buffer (e.g., 50 mM Sodium Acetate (B1210297), pH 4.5)
-
Nuclease-free water
-
DNA purification method (e.g., ethanol (B145695) precipitation or spin column)
-
Fluorescence plate reader or gel imaging system
Procedure:
-
DNA Preparation: Adjust the concentration of the purified DNA sample to a working concentration (e.g., 100 µg/mL) in nuclease-free water or TE buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
X µL of DNA sample
-
Y µL of 10x Reaction Buffer (to a final concentration of 1x)
-
Z µL of PMA stock solution (to a final concentration of 100-500 µM)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. For some applications, the reaction can proceed at room temperature.
-
Purification of Labeled DNA: Remove unreacted PMA by purifying the DNA.
-
Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the DNA. Wash the pellet with 70% ethanol, air dry, and resuspend in a suitable buffer.
-
Spin Column: Use a commercial DNA purification spin column according to the manufacturer's instructions.
-
-
Fluorescence Detection:
-
Plate Reader: Transfer the purified, labeled DNA to a black microplate and measure the fluorescence at the appropriate excitation and emission wavelengths for the PMA-DNA adduct (e.g., excitation ~380 nm, emission ~520 nm for some derivatives).[6]
-
Gel Electrophoresis: Run the labeled DNA on an agarose (B213101) or polyacrylamide gel. Visualize the DNA using a fluorescence imaging system.
-
Protocol 2: Detection of Abasic Sites in DNA using Aldehyde Reactive Probe (ARP) and ELISA-like Assay
This protocol is based on established methods for ARP-based detection of AP sites.[3][7]
Materials:
-
DNA sample (purified)
-
Aldehyde Reactive Probe (ARP) solution (e.g., 1 mM in TE buffer)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
DNA binding solution
-
High-binding 96-well plate
-
Wash Buffer (e.g., PBST)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
DNA Preparation: Dilute the purified DNA sample to a concentration of approximately 100 µg/mL in TE buffer.
-
ARP Labeling:
-
Mix equal volumes of the DNA sample and the ARP solution (e.g., 10 µL of DNA + 10 µL of 1 mM ARP).
-
Incubate at 37°C for 1 hour.
-
-
Purification of ARP-labeled DNA: Purify the labeled DNA from unreacted ARP using ethanol precipitation or a spin column as described in Protocol 1.
-
ELISA-like Detection:
-
DNA Immobilization: Add 50 µL of the purified ARP-labeled DNA (at ~1 µg/mL in TE buffer) and 50 µL of DNA binding solution to the wells of a high-binding 96-well plate. Incubate for 2 hours at 37°C or overnight at 4°C to immobilize the DNA.
-
Washing: Wash the wells three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the wells three times. Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Colorimetric Detection: Wash the wells five times. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Conclusion
Both this compound derivatives and other aldehyde-reactive probes like ARP offer powerful means to detect and quantify aldehydes in biological samples. The choice of probe should be guided by the specific experimental requirements.
-
This compound (and its derivative PMA) is an excellent choice for applications requiring rapid, fluorogenic labeling with a stable product. Its high reaction rate makes it suitable for capturing transient aldehyde species.[2]
-
Aldehyde Reactive Probe (ARP) is a well-established and highly sensitive method, particularly for the detection of abasic sites in DNA, leveraging the robust biotin-streptavidin detection system.[4][5]
-
Newer probes like AA3 offer advantages in terms of a better reactivity profile at physiological pH and the versatility of click chemistry for introducing a wide range of reporter tags, leading to improved sensitivity and lower background.[5]
Researchers should carefully consider the advantages and limitations of each probe in the context of their experimental design to achieve the most accurate and reliable results.
References
- 1. An assay for RNA oxidation induced abasic sites using the Aldehyde Reactive Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unprecedented reactivity of polyamines with aldehydic DNA modifications: structural determinants of reactivity, characterization and enzymatic stability of adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel chemical probes to detect abasic sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 7. Detection of abasic sites and oxidative DNA base damage using an ELISA-like assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Aminobenzamidoxime and Hydroxylamine for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of the optimal bioconjugation chemistry is a critical decision that influences the efficacy, stability, and overall success of a bioconjugate. This guide provides an in-depth, objective comparison of two prominent aldehyde/ketone-reactive chemistries: 2-aminobenzamidoxime and hydroxylamine (B1172632).
This comparison delves into the reaction mechanisms, kinetics, stability of the resulting conjugates, and provides detailed experimental protocols to aid in the selection of the most suitable reagent for your specific application.
Executive Summary
Both 2-aminobenzamidoxime and hydroxylamine react with aldehydes and ketones to form stable covalent bonds, a cornerstone of many bioconjugation strategies. However, they differ significantly in their reaction mechanisms, kinetics, and the stability of the resulting linkage.
Hydroxylamine reacts with carbonyls to form an oxime bond. This reaction is well-established and versatile, but its rate at neutral pH is often slow, typically requiring a nucleophilic catalyst, such as aniline (B41778), for efficient conjugation. The resulting oxime bond is generally stable at neutral pH but can be susceptible to hydrolysis under acidic conditions.
2-Aminobenzamidoxime is a more specialized reagent that undergoes a rapid, intramolecularly catalyzed reaction with aldehydes to form a stable dihydroquinazoline derivative. The presence of an ortho-amino group acts as a built-in aniline catalyst, accelerating the reaction and often eliminating the need for external additives. This can lead to faster and more efficient conjugations, particularly at lower pH.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for the bioconjugation reactions of 2-aminobenzamidoxime and hydroxylamine.
Table 1: Reaction Kinetics
| Parameter | 2-Aminobenzamidoxime (5-methoxy derivative) | Hydroxylamine (uncatalyzed) | Hydroxylamine (aniline-catalyzed) | Hydroxylamine (p-phenylenediamine-catalyzed) |
| Second-Order Rate Constant (k₂) | Up to 40 M⁻¹s⁻¹ | ~0.01 M⁻¹s⁻¹ | Significantly faster than uncatalyzed | 19-fold faster than aniline-catalyzed |
| Optimal pH | 4.5 | 4.0 - 5.0 | ~7.0 | ~7.0 |
| Reaction Time | Typically complete within 1 hour | Can be several hours to days | Can be several hours | Can be significantly shorter than aniline-catalyzed |
Table 2: Conjugate Stability
| Linkage Type | pH Condition | Half-life (t₁₂) | Key Features |
| Dihydroquinazoline | Acidic (pH 2) | ~3 hours (for a specific derivative) | May be less stable in highly acidic environments. |
| Oxime | Neutral (pH 7.4) | ~1 month | Generally stable at physiological pH. |
| Oxime | Acidic (pH < 5) | Susceptible to hydrolysis | Can be a feature for controlled release in acidic microenvironments. |
Experimental Protocols
Detailed methodologies for performing bioconjugation with 2-aminobenzamidoxime and hydroxylamine are provided below.
Protocol 1: Bioconjugation with 2-Aminobenzamidoxime
This protocol describes the conjugation of a 2-aminobenzamidoxime derivative to an aldehyde-containing protein.
Materials:
-
Aldehyde-functionalized protein (e.g., 1 mg/mL in reaction buffer)
-
2-Aminobenzamidoxime derivative (e.g., 10 mM stock in DMSO)
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5
-
Quenching Reagent: 1 M Glycine solution, pH 7.5
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Ensure the aldehyde-functionalized protein is in the Reaction Buffer. If necessary, perform a buffer exchange using a desalting column.
-
Reaction Initiation: Add the 2-aminobenzamidoxime stock solution to the protein solution to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quenching (Optional): To stop the reaction, add the Quenching Reagent to a final concentration of 50 mM and incubate for 30 minutes.
-
Purification: Purify the protein conjugate from unreacted 2-aminobenzamidoxime and byproducts using a suitable method, such as size-exclusion chromatography, eluting with a neutral buffer (e.g., PBS, pH 7.4).
-
Analysis: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the conjugation efficiency and purity.
Protocol 2: Bioconjugation with Hydroxylamine (with Aniline Catalyst)
This protocol outlines the conjugation of a hydroxylamine derivative to a ketone-containing protein at neutral pH using aniline as a catalyst.
Materials:
-
Ketone-functionalized protein (e.g., 1 mg/mL in reaction buffer)
-
Hydroxylamine derivative (e.g., 100 mM stock in water or DMSO)
-
Aniline (freshly prepared 1 M stock in DMSO)
-
Reaction Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.0
-
Quenching Reagent: 1 M Acetone solution
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the ketone-functionalized protein is in the Reaction Buffer.
-
Catalyst Addition: Add the aniline stock solution to the protein solution to a final concentration of 10-50 mM.
-
Reaction Initiation: Add the hydroxylamine stock solution to the protein-catalyst mixture to a final molar excess of 10- to 50-fold over the protein.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or SDS-PAGE).
-
Quenching (Optional): Add an excess of the Quenching Reagent to consume any unreacted hydroxylamine.
-
Purification: Remove unreacted reagents and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by size-exclusion chromatography.
-
Analysis: Characterize the purified conjugate to determine the degree of labeling and purity using techniques such as mass spectrometry and HPLC.
Protocol 3: Quantification of Bioconjugation Yield by HPLC
This protocol provides a general method for quantifying the yield of a bioconjugation reaction using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Purified bioconjugate sample
-
Unconjugated protein standard
-
HPLC system with a UV detector
-
C4 or C8 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dilute the bioconjugate sample and the unconjugated protein standard to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
HPLC Analysis:
-
Inject a known amount of the unconjugated protein standard to determine its retention time.
-
Inject the same amount of the purified bioconjugate sample.
-
Run a linear gradient from a low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the unconjugated protein and the conjugated protein in the chromatograms.
-
The conjugation yield can be calculated as: Yield (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Peak)] x 100
-
For more accurate quantification, a calibration curve can be generated using known concentrations of the unconjugated and conjugated protein.
-
Mandatory Visualization
The following diagrams illustrate the chemical reactions and a comparative workflow.
Caption: Reaction mechanisms for 2-aminobenzamidoxime and hydroxylamine bioconjugation.
Caption: Comparative experimental workflow for bioconjugation.
Conclusion
The choice between 2-aminobenzamidoxime and hydroxylamine for bioconjugation depends on the specific requirements of the application.
2-Aminobenzamidoxime is an excellent choice for rapid and efficient conjugation to aldehydes, particularly when working at a slightly acidic pH. Its built-in catalytic mechanism simplifies the reaction setup and can lead to higher yields in shorter reaction times.
Hydroxylamine offers greater versatility, reacting with both aldehydes and ketones. While the uncatalyzed reaction at neutral pH is slow, the use of catalysts like aniline or p-phenylenediamine (B122844) can significantly enhance the reaction rate, making it a viable option for applications where neutral pH is required. The resulting oxime bond is known for its high stability at physiological pH.
Researchers should carefully consider the nature of their biomolecule, the desired reaction conditions, and the required stability of the final conjugate when selecting the appropriate reagent. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision and successfully implementing these powerful bioconjugation strategies.
A Comparative Guide to 2-Amino Benzamidoxime Labeling for Aldehyde-Containing Biomolecules
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for elucidating their function, localization, and interactions. Aldehyde tagging, coupled with specific chemical ligation, has emerged as a powerful strategy for site-specific modification of proteins and nucleic acids. This guide provides an in-depth assessment of 2-Amino benzamidoxime (B57231) (ABAO) as a labeling reagent, comparing its performance with alternative methods and providing detailed experimental support for its application.
Introduction to 2-Amino Benzamidoxime Labeling
This compound (ABAO) and its derivatives, such as 5-methoxy-ABAO (PMA), are highly efficient reagents for the selective labeling of aldehydes. The reaction proceeds via a rapid, bio-orthogonal cycloaddition, forming a stable and fluorescent dihydroquinazoline (B8668462) product.[1][2] This unique reactivity makes ABAO an attractive tool for a variety of applications in chemical biology and drug development, including the labeling of aldehyde-tagged proteins and the detection of formylated nucleobases in DNA.[2][3]
The labeling mechanism involves an initial rapid and reversible formation of a Schiff base between the aromatic amine of ABAO and the target aldehyde. This is followed by a fast, irreversible intramolecular cyclization, which drives the reaction to completion and results in a highly stable covalent bond.[4] The reaction is notably fast, with second-order rate constants reaching up to 40 M⁻¹s⁻¹ at an optimal pH of 4.5, placing it among the most rapid bio-orthogonal reactions known.[2][5]
Comparative Analysis of Aldehyde Labeling Reagents
The selection of an appropriate labeling reagent is critical and depends on factors such as the nature of the biomolecule, the desired properties of the final conjugate, and the specific experimental conditions. Here, we compare the performance of this compound with other commonly used aldehyde-reactive probes.
| Feature | This compound (ABAO/PMA) | Hydroxylamine (B1172632) Derivatives | Hydrazine Derivatives | 2-Aminobenzamide (2-AB) |
| Reaction Mechanism | Schiff base formation followed by rapid intramolecular cyclization | Oxime formation | Hydrazone formation | Reductive amination |
| Reaction Product | Stable, fluorescent dihydroquinazoline | Oxime | Hydrazone | Secondary amine |
| Reaction Rate | Very fast (up to 40 M⁻¹s⁻¹)[2][5] | Moderate to fast; aniline-catalyzed | Fast; aniline-catalyzed | Slower; requires a reducing agent |
| Optimal pH | 4.5[2][5] | ~4-6 | ~5-7 | ~6-7 |
| Product Stability | High hydrolytic stability[5] | Generally stable, but can be reversible under certain conditions | Less stable than oximes; susceptible to hydrolysis[6] | Very stable secondary amine bond |
| Fluorogenic | Yes, the dihydroquinazoline product is fluorescent[2][5] | Generally not, requires a fluorescently tagged hydroxylamine | Generally not, requires a fluorescently tagged hydrazine | Yes, 2-AB is fluorescent |
| Specificity | High for aldehydes | High for aldehydes and ketones | High for aldehydes and ketones | Reacts with aldehydes and ketones |
| Key Advantages | Rapid kinetics, stable product, fluorogenic nature | Forms stable oxime bonds | Widely used, commercially available reagents | Well-established for glycan analysis |
| Limitations | Optimal at acidic pH | Can be reversible | Product stability can be a concern | Requires a separate reduction step |
Experimental Protocols
Protocol 1: Labeling of Aldehyde-Tagged Proteins with this compound
This protocol describes a general procedure for the labeling of a protein containing a genetically encoded aldehyde tag.
Materials:
-
Aldehyde-tagged protein (in a buffer at pH 7.0-7.5, e.g., PBS)
-
This compound (ABAO) or 5-methoxy-ABAO (PMA)
-
Labeling buffer: 100 mM sodium acetate, pH 4.5
-
Quenching solution (optional): 1 M hydroxylamine, pH 7.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Protein Preparation: If necessary, exchange the buffer of the aldehyde-tagged protein solution to the labeling buffer (100 mM sodium acetate, pH 4.5) using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
-
ABAO/PMA Stock Solution: Prepare a 10 mM stock solution of ABAO or PMA in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the ABAO/PMA stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To quench any unreacted ABAO/PMA, add hydroxylamine to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted probe by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the incorporated fluorophore at its maximum absorbance wavelength.
Protocol 2: Labeling of Aldehyde-Containing DNA with 5-Methoxy-ABAO (PMA)
This protocol is adapted for the labeling of formylated nucleobases (5fU, 5fC) and abasic (AP) sites in DNA.[3]
Materials:
-
DNA sample containing aldehyde modifications
-
5-methoxy-ABAO (PMA)
-
Reaction Buffer: 100 mM NaOAc, pH 4.5
-
DNA purification kit or ethanol (B145695) precipitation reagents
Procedure:
-
DNA Preparation: Resuspend the DNA sample in the reaction buffer.
-
PMA Stock Solution: Prepare a 1 mM stock solution of PMA in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Labeling Reaction: Add PMA to the DNA solution to a final concentration of 100 µM.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours. For less reactive sites like 5fC, a longer incubation time may be required.[7]
-
Purification: Purify the labeled DNA from excess PMA using a DNA purification kit or by ethanol precipitation.
-
Analysis: The labeled DNA can be analyzed by various methods, including fluorescence spectroscopy, gel electrophoresis, or mass spectrometry.
Visualizing the Workflow and Mechanism
Specificity and Potential Off-Target Reactions
The high specificity of ABAO for aldehydes is a key advantage. The reaction is highly selective for aldehydes over other functional groups commonly found in biomolecules, such as ketones, amines, and thiols. While the reaction is most efficient with aliphatic aldehydes, it also proceeds with aromatic aldehydes. It is important to note that under certain conditions, ABAO derivatives can also react with other formylated nucleobases in DNA, which may require careful experimental design if site-specific labeling of a single type of modification is desired.[8]
Conclusion
This compound and its derivatives are powerful tools for the specific and efficient labeling of aldehyde-containing biomolecules. The rapid reaction kinetics, high stability of the resulting conjugate, and the inherent fluorescence of the product make ABAO a superior choice for many applications compared to traditional aldehyde-reactive chemistries. This guide provides the necessary comparative data and detailed protocols to enable researchers to effectively implement this advanced labeling strategy in their experimental workflows.
References
- 1. Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Amino Benzamidoxime Derivatives: Antimicrobial and Anticancer Potential
A deep dive into the pharmacological promise of 2-amino benzamidoxime (B57231) derivatives reveals a versatile scaffold with significant potential in the development of novel antimicrobial and anticancer agents. This guide provides a comparative analysis of the biological activity of various derivatives, supported by experimental data and detailed protocols to aid researchers in the fields of medicinal chemistry and drug discovery.
Antimicrobial Activity of 2-Aminobenzamide (B116534) Derivatives
A series of novel 2-aminobenzamide derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic microbes. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, was determined for selected compounds against Gram-positive and Gram-negative bacteria, as well as fungal strains.
Comparative Antimicrobial Performance
The antimicrobial activity of synthesized 2-aminobenzamide derivatives was assessed against various microorganisms. The results, summarized in Table 1, highlight the varying degrees of efficacy attributable to different structural modifications of the parent molecule.
| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| Bacillus subtilis (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | |
| 1 (2-Amino-N-(4-fluorophenyl)benzamide) | Moderate | Moderate | Low |
| 2 (2-Amino-N-(4-chlorophenyl)benzamide) | Moderate | Moderate | Low |
| 3 | Low | Low | Low |
| 5 | Good | Good | Good |
| 7 (2-Amino-N-(p-tolyl)benzamide) | Moderate | Moderate | Low |
| Clotrimazole (Standard) | - | - | - |
Data sourced from a study on the synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents.[1][2]
Among the tested compounds, derivative 5 demonstrated the most promising broad-spectrum antimicrobial activity, with excellent efficacy against the fungal strains Saccharomyces cerevisiae and Aspergillus fumigatus, and good activity against the tested bacteria.[1][2]
Experimental Protocol: Antimicrobial Activity Screening
The antimicrobial activity of the 2-aminobenzamide derivatives was determined using the agar (B569324) well diffusion method.
-
Preparation of Microbial Cultures: Bacterial strains were cultured on nutrient agar, while fungal strains were grown on Sabouraud dextrose agar.
-
Inoculation: A standardized inoculum of each test microorganism was uniformly spread on the surface of sterile agar plates.
-
Well Preparation: Wells of a standard diameter were aseptically punched into the agar plates.
-
Compound Application: A specific concentration (e.g., 25 µg/mL) of each test compound dissolved in a suitable solvent (e.g., DMSO) was added to the wells.
-
Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria and 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition around each well was measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Anticancer Activity of N-(2-amino-5-chlorobenzoyl)benzamidoxime Derivatives
In the realm of oncology, derivatives of benzamidoxime have been investigated for their potential to inhibit cancer cell growth. A study focusing on N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs revealed their dose-dependent cytotoxic effects on human leukemia cell lines.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values were determined for four chloride-substituted benzamidoxime analogs against Jurkat (T-cell lymphoma) and HL-60RG (human leukemia) cell lines.
| Compound | Jurkat Cells IC₅₀ (µM) | HL-60RG Cells IC₅₀ (µM) |
| IIIa (Original Benzamidoxime) | > 20 | > 20 |
| IIIb | ~15 | ~10 |
| IIIc | ~10 | ~7 |
| IIId | ~12 | ~8 |
Data from a study on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibiting human leukemia cell growth.[3][4][5]
The results indicate that the chloride-substituted derivatives exhibited significantly greater cytotoxicity compared to the original benzamidoxime. Compound IIIc was identified as the most potent analog against both cell lines.[3][4][5] Further investigation showed that these compounds induce a transient cell-cycle delay at lower concentrations and trigger cell death at higher concentrations.[3][4]
Experimental Protocol: Cell Viability Assay (MTT Assay)
The cytotoxic effects of the benzamidoxime derivatives were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., Jurkat, HL-60RG) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24 hours).
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) was calculated from the dose-response curve.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for the synthesis of 2-aminobenzamide derivatives and the MTT assay for assessing anticancer activity.
Caption: Workflow for the synthesis of 2-aminobenzamide derivatives.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(2-Amino-5-chlorobenzoyl)benzamidoxime Derivatives Inhibit Human Leukemia Cell Growth | Anticancer Research [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Guide to the Applications of 2-Aminobenzamidoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of 2-aminobenzamidoxime, a versatile chemical intermediate. We will objectively compare its performance in key applications with alternative compounds and methods, supported by experimental data. Detailed methodologies for cited experiments are provided to facilitate reproducibility and further research.
Introduction
2-Aminobenzamidoxime is a multifaceted organic compound that serves as a valuable precursor in the synthesis of various heterocyclic compounds, particularly in the realm of medicinal chemistry. Its unique structural features, combining an aromatic amine and an amidoxime (B1450833) functional group, make it a reactive building block for creating diverse molecular architectures with significant biological activities. This guide will explore its primary applications as a chemical intermediate in drug discovery and as an analytical reagent, comparing its utility against other established alternatives.
Medicinal Chemistry Applications
2-Aminobenzamidoxime and its derivatives have emerged as promising scaffolds in the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The 2-aminobenzamidoxime core is often utilized to synthesize more complex heterocyclic systems, such as quinazolines and benzimidazoles, which are known to interact with various biological targets.
As a Precursor for Enzyme Inhibitors
Derivatives of 2-aminobenzamidoxime have been investigated as inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. The general synthetic strategy involves the cyclization of 2-aminobenzamidoxime with various electrophiles to construct fused heterocyclic systems.
Comparison with a Standard Kinase Inhibitor: Gefitinib
While direct comparative studies on 2-aminobenzamidoxime as a kinase inhibitor are limited in publicly available literature, we can compare the performance of its derivatives, such as certain 2-aminobenzimidazole (B67599) compounds, with established drugs like Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor.
Table 1: Comparison of the Anticancer Activity (IC50 values in µM) of 2-Aminobenzimidazole Derivatives and Gefitinib
| Compound/Drug | Target/Cell Line | IC50 (µM) | Reference |
| Gefitinib (Standard) | EGFR | 0.015 - 0.04 | [1] |
| A549 (Lung Cancer) | 2.5 - 10 | [1] | |
| T47D (Breast Cancer) | >10 | [1] | |
| 2-(aminomethyl)benzimidazole derivative (4g) | T47D (Breast Cancer) | < Gefitinib | [1] |
| 2-(aminomethyl)benzimidazole derivative (2g) | T47D (Breast Cancer) | < Gefitinib | [1] |
| 2-aminobenzimidazole derivative | SK-MEL-5 (Melanoma) | 2.02 | [2] |
| Sorafenib (Standard) | SK-MEL-5 (Melanoma) | 9.22 | [2] |
| 2-aminobenzimidazole derivative | A375 (Melanoma) | 1.85 | [2] |
| Sorafenib (Standard) | A375 (Melanoma) | 5.25 | [2] |
Experimental Protocol: Synthesis of 2-(Aminomethyl)benzimidazole Derivatives
This protocol is a general representation based on the synthesis of similar compounds.
-
Step 1: N-alkylation of 2-aminobenzimidazole. To a solution of 2-aminobenzimidazole (1 mmol) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2 mmol) and the desired alkylating agent (e.g., a substituted benzyl (B1604629) chloride) (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Logical Relationship: From 2-Aminobenzamidoxime to Bioactive Heterocycles
The following diagram illustrates the general synthetic utility of 2-aminobenzamidoxime as a precursor for various heterocyclic systems with potential biological activity.
Caption: Synthetic pathways from 2-aminobenzamidoxime.
Analytical Chemistry Applications
2-Aminobenzamidoxime and its derivatives serve as effective reagents for the sensitive detection and quantification of aldehydes. This application is particularly relevant in biochemistry for studying oxidative stress and in food chemistry for quality control.
Aldehyde Detection and Quantification
The reaction of 2-aminobenzamidoxime with an aldehyde results in the formation of a stable, cyclic product that can be detected spectrophotometrically or fluorometrically.[3] This provides a basis for a quantitative assay.
Comparison with the 2,4-Dinitrophenylhydrazine (2,4-DNPH) Method
The 2,4-DNPH method is a classical and widely used technique for the detection and quantification of carbonyl compounds, including aldehydes.
Table 2: Performance Comparison of Aldehyde Detection Methods
| Feature | 2-Aminobenzamidoxime (ABAO) Method | 2,4-Dinitrophenylhydrazine (2,4-DNPH) Method |
| Principle | Cyclization reaction with aldehyde to form a detectable product.[3] | Formation of a 2,4-dinitrophenylhydrazone derivative.[4] |
| Detection | Spectrophotometry or Fluorometry.[3] | Spectrophotometry (UV-Vis).[4] |
| Selectivity | High for aldehydes. | Reacts with both aldehydes and ketones.[4] |
| Limit of Detection (LOD) | Can reach the low micromolar range for some derivatives.[2] | Typically in the parts-per-billion (ppb) range. |
| Reaction Conditions | Mild, aqueous conditions, often at room temperature.[3] | Acidic conditions, may require heating. |
| Advantages | High selectivity for aldehydes, potential for fluorogenic detection.[3] | Well-established, robust method.[4] |
| Disadvantages | May require synthesis of the reagent. | Reacts with a broader range of carbonyls, which can be a disadvantage if selectivity is required.[4] |
Experimental Protocol: Spectrophotometric Quantification of Aldehydes using 2-Aminobenzamidoxime
This protocol is a generalized procedure based on published methods.
-
Reagent Preparation: Prepare a stock solution of 2-aminobenzamidoxime in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Prepare the aldehyde-containing sample in the same buffer.
-
Reaction: Mix the 2-aminobenzamidoxime solution with the sample solution in a cuvette or a microplate well.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the product.
-
Quantification: Create a standard curve using known concentrations of a standard aldehyde to determine the concentration of the unknown sample.
Experimental Workflow: Aldehyde Detection
The following diagram outlines the typical workflow for detecting and quantifying aldehydes using 2-aminobenzamidoxime.
Caption: Workflow for aldehyde quantification.
Synthesis of 2-Aminobenzamidoxime
The synthesis of 2-aminobenzamidoxime is a critical first step for its various applications. A common and effective method starts from the readily available 2-aminobenzonitrile (B23959).
Experimental Protocol: Synthesis of 2-Aminobenzamidoxime from 2-Aminobenzonitrile
This protocol is based on the general reaction of nitriles with hydroxylamine (B1172632).
-
Step 1: Preparation of Hydroxylamine Solution. In a flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a suitable solvent like ethanol.
-
Add a base, such as sodium hydroxide (B78521) or potassium carbonate (1.2 equivalents), to the solution to generate free hydroxylamine. Stir for 30 minutes.
-
Step 2: Reaction with 2-Aminobenzonitrile. Add 2-aminobenzonitrile (1 equivalent) to the hydroxylamine solution.
-
Reflux the reaction mixture for several hours (e.g., 4-8 hours), monitoring the progress by TLC.
-
Step 3: Work-up and Purification. After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude 2-aminobenzamidoxime by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[5]
Synthesis Pathway
The following diagram illustrates the synthesis of 2-aminobenzamidoxime from 2-aminobenzonitrile.
Caption: Synthesis of 2-aminobenzamidoxime.
Conclusion
2-Aminobenzamidoxime is a valuable and versatile building block with significant applications in both medicinal and analytical chemistry. Its utility as a precursor for synthesizing biologically active heterocyclic compounds, particularly enzyme inhibitors with anticancer potential, is noteworthy. In the analytical realm, it offers a selective and sensitive method for the detection of aldehydes, providing a valuable alternative to traditional reagents. The straightforward synthesis of 2-aminobenzamidoxime further enhances its appeal for researchers in various scientific disciplines. Further exploration of its derivatives is likely to uncover even more potent and selective therapeutic agents and analytical tools.
References
- 1. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative and quantitative detection of aldehydes in DNA with 2-amino benzamidoxime derivative [ccspublishing.org.cn]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Free Article [chemicalbook.com]
A Comparative Guide to Bioorthogonal Chemistries: Validating the 2-Aminobenzamidoxime Ligation
For Researchers, Scientists, and Drug Development Professionals
The capacity to perform specific chemical reactions within a living system, without interfering with native biochemical processes, is a cornerstone of modern chemical biology and drug development. This guide provides an objective comparison of the 2-aminobenzamidoxime (ABAO) ligation with other prominent bioorthogonal reactions. By presenting key performance metrics, detailed experimental protocols, and supporting data, this document aims to equip researchers with the necessary information to select the most suitable bioorthogonal chemistry for their specific applications.
Quantitative Performance Comparison
A critical factor in the selection of a bioorthogonal reaction is its kinetic performance, typically represented by the second-order rate constant (k₂). A higher rate constant allows for efficient labeling at low concentrations, which is often a necessity in biological systems. The following table summarizes the kinetic data for the 2-aminobenzamidoxime ligation and several widely used alternative bioorthogonal reactions.
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| 2-Aminobenzamidoxime Ligation | 2-Aminobenzamidoxime (ABAO) + Aldehyde | Up to 40 (at pH 4.5)[1] | Rapid kinetics under mildly acidic conditions; product is a stable dihydroquinazoline (B8668462) derivative.[1] | pH-dependent kinetics; potential for cytotoxicity from the aldehyde reactant and the benzamidoxime (B57231) core.[2] |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 10³ - 10⁶ | Exceptionally fast kinetics; highly specific; no catalyst required. | TCO can be light-sensitive; some tetrazines have limited stability in aqueous media. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide (B81097) | ~0.1 - 2.3 | Copper-free; good biocompatibility; widely used. | Slower kinetics compared to iEDDA; potential for side reactions. |
| Bicyclononyne (BCN) + Azide | ~0.14 | Good balance of reactivity and stability. | Less reactive than DBCO. | |
| Difluorinated Cyclooctyne (B158145) (DIFO) + Azide | ~0.076 | High stability. | Slower reaction rate. | |
| Staudinger Ligation | Phosphine + Azide | ~0.002 - 0.003 | Highly selective; azides are small and abiotic. | Slow kinetics; phosphines can be prone to oxidation. |
Experimental Protocols
Accurate validation of a bioorthogonal reaction is essential for its reliable application. The following are detailed methodologies for key experiments to assess the performance of bioorthogonal chemistries.
Protocol 1: Determination of Reaction Kinetics by NMR Spectroscopy
This protocol allows for the determination of the second-order rate constant of a bioorthogonal reaction.
Materials:
-
Reactant 1 (e.g., 2-Aminobenzamidoxime)
-
Reactant 2 (e.g., an aldehyde-containing molecule)
-
Deuterated solvent (e.g., D₂O with appropriate buffer to maintain pH)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of Reactant 1 and the internal standard in the deuterated solvent in an NMR tube.
-
Acquire an initial NMR spectrum to determine the initial concentration of Reactant 1 relative to the internal standard.
-
Add a known concentration of Reactant 2 to the NMR tube to initiate the reaction.
-
Acquire a series of NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a non-reacting peak of Reactant 1 and the internal standard in each spectrum.
-
Plot the concentration of Reactant 1 as a function of time.
-
Fit the data to the appropriate second-order rate law equation to determine the rate constant (k₂).
Protocol 2: Cell Viability Assessment by MTT Assay
This protocol is used to evaluate the potential cytotoxicity of the bioorthogonal reactants and the ligation product.
Materials:
-
Cells cultured in a 96-well plate
-
Bioorthogonal reactants (e.g., 2-aminobenzamidoxime and an aldehyde)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the individual bioorthogonal reactants and the pre-formed ligation product for a desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Incubation: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate the plate at 37°C for 2-4 hours, until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizing a Bioorthogonal Workflow
The following diagrams illustrate a typical experimental workflow for metabolic labeling of cellular biomolecules, a common application of bioorthogonal chemistry.
Discussion and Conclusion
The 2-aminobenzamidoxime ligation presents itself as a valuable tool in the bioorthogonal chemistry toolbox, offering rapid reaction kinetics that are competitive with some of the slower SPAAC reactions, particularly under mildly acidic conditions.[1] The resulting dihydroquinazoline product is hydrolytically stable, a desirable feature for a bioorthogonal linkage.[1]
However, a critical consideration for its application in living systems is the potential for biological activity of the reactants and products. Benzamidoxime and quinazoline (B50416) derivatives have been reported to exhibit biological effects, including cytotoxicity in cancer cell lines.[3] Furthermore, the aldehyde reaction partner can also contribute to cytotoxicity.[2] This contrasts with the generally higher biocompatibility reported for the azide and cyclooctyne moieties used in SPAAC reactions.
References
- 1. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2-Aminobenzamidoxime Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reaction products derived from 2-Aminobenzamidoxime, supported by experimental data from peer-reviewed literature. It details methodologies for key experiments and offers visualizations to clarify reaction pathways and analytical workflows.
Introduction to 2-Aminobenzamidoxime Reactions
2-Aminobenzamidoxime (ABAO) is a versatile molecule that readily reacts with aldehydes to form stable 1,2-dihydroquinazoline 3-oxides.[1] This reaction is characterized by the formation of a Schiff base as the rate-determining step, followed by a rapid intramolecular cyclization. The reaction rate is notably pH-dependent, with optimal conditions typically found in acidic environments (around pH 4.5), suggesting that the protonated form of the benzamidoxime (B57231) acts as an internal general acid in the formation of the Schiff base. Furthermore, the reaction is accelerated by electron-donating substituents on the aromatic ring of the ABAO, which increase the basicity of the aromatic amine.
Quantitative Analysis of Reaction Products
The primary reaction of 2-aminobenzamidoxime with aldehydes yields 1,2-dihydroquinazoline 3-oxides. The efficiency of this reaction can be quantified by determining the yield of the product. For comparison, the synthesis of structurally related quinazoline (B50416) derivatives often proceeds with high efficiency.
| Reactant(s) | Product | Method | Yield (%) | Reference |
| 2-Aminobenzamidoxime + Aldehyde | 1,2-dihydroquinazoline 3-oxide | Cyclization | Nearly 99% | Not specified in abstract |
| 2-Aminobenzylamine + Amide | N-aryl-3,4-dihydroquinazolines | Cyclization | >70% to >80% | N/A |
| 2-Amino-N'-arylbenzamidines + Butanedione | 2-Acetyl-3-aryl-2-methyl-2,3-dihydroquinazolin-4(1H)-ones | Cyclization | 45% - 57% | N/A |
Alternative Reactions and Products
While the reaction with aldehydes is a primary focus, 2-aminobenzamide, a closely related compound, can undergo cyclocondensation with various electrophiles to yield a range of heterocyclic products. These alternative reactions provide a benchmark for evaluating the synthetic utility of 2-aminobenzamidoxime.
| Reactant(s) | Product | Method | Yield (%) | Reference |
| Isatoic anhydride (B1165640) + Amine derivative | 2-Aminobenzamide derivative | Conventional (reflux in DMF) | 72% - 97% | [2] |
| Isatoic anhydride + Amine derivative | 2-Aminobenzamide derivative | Microwave-assisted | 65% - 70% | [2] |
Experimental Protocols
General Synthesis of 1,2-dihydroquinazoline 3-oxides
This protocol is a generalized procedure based on the described reaction of 2-aminobenzamidoxime with aldehydes.
Materials:
-
2-Aminobenzamidoxime (ABAO)
-
Aldehyde of interest
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Suitable organic solvent (e.g., DMSO, ethanol)
-
Deionized water
Procedure:
-
Dissolve 2-Aminobenzamidoxime in a minimal amount of a suitable organic solvent.
-
Add the aldehyde to the ABAO solution in a 1:1 molar ratio.
-
Add sodium acetate buffer (pH 4.5) to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-60 °C) for a specified time (e.g., 0.5 - 2 hours).
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product can be isolated by extraction with a suitable organic solvent, followed by drying and evaporation of the solvent.
-
Further purification can be achieved by column chromatography or recrystallization.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantitative analysis of the reaction products, adapted from procedures for similar aromatic nitrogen heterocycles.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer or Formic acid
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the crude reaction product and dissolve it in a known volume of the mobile phase to create a stock solution. Prepare a series of calibration standards of a purified product sample of known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile). The specific gradient and buffer pH should be optimized to achieve good separation of the product from starting materials and byproducts.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Detection: Monitor the absorbance at a wavelength where the product has maximum absorbance, determined by a UV scan.
-
-
Analysis: Inject the calibration standards to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of the product.
-
Quantification: Calculate the concentration of the product in the sample using the calibration curve. The yield can then be determined based on the initial amount of the limiting reactant.
Quantitative Analysis by Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a general workflow for determining the purity and yield of the reaction product using qNMR.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the crude reaction product and a known amount of the internal standard into an NMR tube.
-
Add a sufficient volume of deuterated solvent to dissolve both the sample and the internal standard completely.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the product and a signal from the internal standard.
-
-
Quantification: The purity or amount of the product can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: Reaction pathway of 2-Aminobenzamidoxime with an aldehyde.
Caption: Experimental workflow for synthesis and quantitative analysis.
References
comparison of 2-Amino benzamidoxime and girard's reagents
A Comprehensive Comparison of 2-Amino Benzamidoxime (B57231) and Girard's Reagents for Carbonyl Derivatization
For researchers, scientists, and professionals in drug development, the precise detection and analysis of aldehydes and ketones are critical. This guide provides an objective comparison of two prominent derivatization agents: 2-Amino benzamidoxime (ABAO) and Girard's reagents (Girard's T and Girard's P). We will delve into their chemical properties, primary applications, and performance based on experimental data.
Introduction
This compound (ABAO) is a specialized reagent known for its rapid and efficient reaction with aldehydes to form highly fluorescent products. This makes it particularly useful for the sensitive detection and quantification of aldehydes in biological samples.
Girard's reagents, available as Girard's T (trimethylammoniohydrazide chloride) and Girard's P (pyridiniohydrazide chloride), are cationic hydrazine (B178648) salts. They are widely employed to derivatize carbonyl compounds, rendering them water-soluble and enhancing their ionization efficiency for analysis by mass spectrometry.
Chemical Properties and Reaction Mechanisms
This compound (ABAO)
ABAO reacts with aldehydes in a pH-dependent manner. The reaction proceeds through the formation of a Schiff base, which is the rate-determining step, followed by a rapid intramolecular cyclization to form a stable 1,2-dihydroquinazoline 3-oxide.[1][2] The reaction is accelerated by electron-donating substituents on the aromatic ring of ABAO and is fastest at a pH of around 4.5.[1] The product of this reaction is fluorescent, allowing for sensitive detection.[1][3]
Girard's Reagents
Girard's reagents react with both ketones and aldehydes to form stable hydrazones.[4] This reaction introduces a pre-charged quaternary ammonium (B1175870) (Girard's T) or pyridinium (B92312) (Girard's P) moiety onto the carbonyl compound. This permanent positive charge significantly improves the ionization efficiency of the derivatized analyte in electrospray ionization mass spectrometry (ESI-MS).[5][6]
Quantitative Data Presentation
| Feature | This compound (ABAO) | Girard's Reagent T | Girard's Reagent P |
| Target Carbonyls | Primarily Aldehydes[1][2] | Aldehydes and Ketones[4] | Aldehydes and Ketones |
| Reaction Product | Fluorescent 1,2-dihydroquinazoline 3-oxide[1][2] | Stable, cationic hydrazone[4] | Stable, cationic hydrazone |
| Primary Application | Fluorescent labeling and quantification[7][8] | Derivatization for Mass Spectrometry[5][9][10] | Derivatization for Mass Spectrometry |
| Detection Method | Fluorescence Spectroscopy[1][7] | Mass Spectrometry (LC-MS/MS)[5][9][10] | Mass Spectrometry (LC-MS/MS) |
| Reaction Rate | Rapid, up to 40 M⁻¹s⁻¹ at pH 4.5[1] | Reaction time can vary from minutes to hours[6][11] | Slower reaction rates compared to Girard's T in some cases |
| Optimal pH | ~4.5[1] | Acidic (e.g., in the presence of acetic acid)[6] | Acidic |
| Key Advantage | Produces a fluorescent signal for sensitive detection.[1][7] | High derivatization efficiency and improved MS signal.[6][9] | Effective for derivatization, but often superseded by Girard's T. |
| Limitations | Less effective for ketones. | Does not inherently provide a fluorescent signal. | May have lower yields compared to Girard's T. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Aldehydes in DNA with 5-methoxy-ABAO (PMA)
This protocol is adapted from a study on the detection of aldehydes in DNA.[7]
Materials:
-
5-methoxy-2-amino benzamidoxime (PMA)
-
DNA sample containing aldehyde modifications (e.g., 5-formyluracil)
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Acetonitrile
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a stock solution of PMA in a suitable solvent (e.g., acetonitrile).
-
To the DNA sample, add the sodium acetate buffer (pH 4.5) to achieve the optimal reaction pH.
-
Add the PMA stock solution to the DNA sample. The final concentration of PMA will depend on the expected concentration of aldehydes.
-
Incubate the reaction mixture at room temperature. Reaction times can be optimized, but significant product formation can be observed within 30 minutes to an hour.[1]
-
After incubation, measure the fluorescence of the sample using a fluorescence spectrophotometer. The product of the reaction between PMA and aldehydes exhibits fluorescence at approximately 535 nm.[7]
-
Quantify the aldehyde content by comparing the fluorescence intensity to a standard curve prepared with known concentrations of an aldehyde-containing standard.
Protocol 2: Derivatization of Steroids with Girard's Reagent T for LC-MS/MS Analysis
This protocol is a general procedure based on methods for steroid analysis.[6][11]
Materials:
-
Girard's Reagent T
-
Steroid sample (e.g., in serum or plasma)
-
Acetic acid
-
LC-MS/MS system
Procedure:
-
Extract the steroids from the biological matrix using a suitable solvent like methanol.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in a solution of Girard's Reagent T in methanol containing a small percentage of acetic acid (e.g., 10%). The molar ratio of Girard's Reagent T to the expected steroid concentration should be optimized, with ratios of 10:1 or higher often used.[6]
-
Incubate the reaction mixture. Incubation times and temperatures can be optimized, for example, at room temperature for several hours or at a slightly elevated temperature (e.g., 37°C) for a shorter period (e.g., 15-30 minutes).[11]
-
After the reaction is complete, the sample can be directly analyzed by LC-MS/MS. The derivatized steroids will carry a permanent positive charge, allowing for sensitive detection in positive ion mode.
Mandatory Visualizations
References
- 1. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [html.rhhz.net]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma | MDPI [mdpi.com]
- 11. med.upenn.edu [med.upenn.edu]
A Head-to-Head Comparison: 2-Amino Benzamidoxime vs. Aniline-Catalyzed Oxime Ligation
For researchers, scientists, and drug development professionals, the ability to create stable and specific covalent bonds between molecules is fundamental. Oxime ligation, a reaction between an aminooxy group and an aldehyde or ketone, has become a vital tool for bioconjugation due to its high chemoselectivity and the stability of the resulting bond.[1][2] This guide provides an objective, data-driven comparison of two prominent methods: the classic aniline-catalyzed oxime ligation and the more recent catalyst-free approach using 2-Amino benzamidoxime (B57231) (ABAO).
Reaction Mechanisms: A Tale of Two Catalyses
The fundamental difference between the two methods lies in their catalytic strategy. Aniline-catalyzed ligation relies on an external catalyst, while 2-Amino benzamidoxime has a built-in catalytic moiety.
Aniline-Catalyzed Oxime Ligation
In this well-established method, aniline (B41778) acts as a nucleophilic catalyst.[3] It first reacts with the aldehyde or ketone to form a protonated Schiff base intermediate. This intermediate is significantly more electrophilic and thus more susceptible to attack by the aminooxy-functionalized molecule.[4] This acceleration is most pronounced under acidic conditions (pH 4-5) but is also effective at neutral pH.[3][5]
References
A Comparative Guide to the Cytotoxicity of 2-Amino Benzamidoxime Derivatives
The following guide provides a comparative analysis of the cytotoxic effects of various 2-amino benzamidoxime (B57231) derivatives against several cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the objective assessment of these compounds' anti-cancer potential. The information is compiled from recent studies and presented with supporting experimental data and methodologies.
Quantitative Cytotoxicity Data
The cytotoxic activity of 2-amino benzamidoxime derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell population's growth. The data summarized below is derived from in vitro studies on different human cancer cell lines.
A series of newly synthesized 2-amino-1,4-naphthoquinone-benzamide derivatives (5a-n) were evaluated for their cytotoxic activities against three human cancer cell lines: MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The results indicated that all the synthesized compounds exhibited greater potency against the MDA-MB-231 cell line than the positive control, cisplatin (B142131). Furthermore, most of these derivatives were also more potent than cisplatin against the HT-29 cell line.[1][2] Among the tested compounds, derivative 5e was identified as the most potent cytotoxic agent across all three cell lines.[1][2]
In a separate study, chloride-substituted benzamidoxime analogs demonstrated dose-dependent inhibition of cell viability in Jurkat (T-cell lymphoma) and HL-60RG (human leukemia) cell lines.[3] These compounds tended to have a more pronounced effect on HL-60RG cells compared to Jurkat cells.[3] At a concentration of 10 μM (above the IC50), these benzamidoxime derivatives induced long-lasting attenuation of cell growth, suggesting a cytotoxic effect leading to cell death at higher doses, whereas at a lower dose of 5 µM, they caused a transient delay in the cell cycle.[3]
Below is a table summarizing the IC50 values for selected 2-amino-1,4-naphthoquinone-benzamide derivatives.
| Compound | Cell Line | IC50 (µM) |
| 5e | MDA-MB-231 (Breast Cancer) | 0.4 |
| 5l | MDA-MB-231 (Breast Cancer) | 0.4 |
| 5e | HT-29 (Colon Cancer) | Data not specified |
| Cisplatin (Control) | MDA-MB-231 (Breast Cancer) | Less potent than 5a-n |
| Cisplatin (Control) | HT-29 (Colon Cancer) | Less potent than most 5a-n |
| Cisplatin (Control) | SUIT-2 (Pancreatic Cancer) | More potent than 5a-n |
Table 1: Cytotoxicity of 2-Amino-1,4-naphthoquinone-benzamide Derivatives.[1][2][4]
Experimental Protocols
The evaluation of the cytotoxic properties of this compound derivatives predominantly relies on cell-based assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified duration, typically 48 to 72 hours.
-
MTT Incubation: Following the treatment period, the MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and a solvent (such as DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Mechanism of Action & Signaling Pathways
Several studies suggest that the cytotoxic effects of these derivatives are linked to the induction of apoptosis. For instance, morphological analysis using Hoechst 33258 staining confirmed apoptosis in cells treated with the most potent 2-amino-1,4-naphthoquinone-benzamide derivatives (5e, 5f, 5g, and 5l).[1][2] Furthermore, cell cycle analysis revealed that derivatives 5f and 5l led to a dose-dependent increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptosis.[1][2]
The diagram below illustrates a generalized workflow for the assessment of cytotoxicity and the investigation of apoptosis induction by this compound derivatives.
Figure 1: Experimental workflow for assessing cytotoxicity.
This workflow begins with the screening of the compounds on cancer cell lines, followed by quantitative assessment of cell viability to determine their potency (IC50 values). Promising candidates are then further investigated to elucidate their mechanism of action, often revealing the induction of apoptosis through various analytical techniques.
References
- 1. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
2-Amino Benzamidoxime: Not a Validated Probe for Nitric Oxide Detection in Flow Cytometry
Based on a comprehensive review of scientific literature, there is no evidence to support the use of 2-Amino benzamidoxime (B57231) as a probe for the detection of nitric oxide (NO) via flow cytometry. Research indicates that 2-Amino benzamidoxime and its derivatives are primarily utilized as aldehyde-reactive probes.[1][2] Their mechanism involves a rapid cyclization reaction with aldehydes to form fluorescent dihydroquinazoline (B8668462) products.[1][2]
This guide will therefore focus on the validation and comparison of established and widely used probes for the detection of intracellular nitric oxide by flow cytometry, namely the diaminofluorescein (DAF) family of dyes, with a particular focus on DAF-FM diacetate.
Comparison of Probes for Nitric Oxide Detection in Flow Cytometry
The detection of nitric oxide in living cells is crucial for understanding its role in various physiological and pathological processes.[3][4] Flow cytometry offers a powerful tool for the quantitative analysis of intracellular NO at the single-cell level. The most common probes for this application are the diaminofluorescein (DAF) derivatives.
Overview of Common Nitric Oxide Probes
| Probe Name | Chemical Name | Detection Mechanism | Excitation/Emission (nm) | Key Features |
| DAF-FM Diacetate | 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate | Reacts with an oxidized intermediate of NO (N₂O₃) to form a fluorescent triazole | 495 / 515 | Well-established, cell-permeant, high sensitivity. |
| DAF-2 Diacetate | 4,5-diaminofluorescein diacetate | Similar to DAF-FM, reacts with oxidized NO to form a fluorescent triazole | 495 / 515 | One of the original DAF probes, widely used.[5][6] |
| DAR-4M AM | Diaminorhodamine-4M acetoxymethyl ester | Reacts with oxidized NO to form a fluorescent triazole | 560 / 575 | Rhodamine-based, offers a different spectral profile.[4] |
| NO550 | 2-amino-3′-dimethylaminobiphenyl core | Condenses with N₂O₃ to form a fluorescent benzo[c]cinnoline | ~550 (emission) | Reported to have high selectivity and sensitivity.[7] |
| BD Pharmingen™ Orange Nitric Oxide Probe | Proprietary | Reacts with intracellular NO to become fluorescent | 545 / 576 | Commercially available kit, comparable sensitivity to DAF-FM DA.[3] |
Mechanism of Action: DAF-FM Diacetate
DAF-FM diacetate is a cell-permeable dye that is non-fluorescent until it reacts with nitric oxide in the presence of oxygen. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the DAF-FM molecule. DAF-FM then reacts with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO, to yield a highly fluorescent triazole derivative.
References
- 1. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct intracellular nitric oxide detection in isolated adult cardiomyocytes: flow cytometric analysis using the fluorescent probe, diaminofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a Fluorescent Probe for Imaging Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Amino Benzamidoxime
For researchers and professionals in drug development, the proper handling and disposal of chemical intermediates like 2-Amino benzamidoxime (B57231) are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino benzamidoxime, aligning with standard laboratory safety protocols and environmental regulations. Adherence to these guidelines will help mitigate risks and ensure the well-being of laboratory personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and prevents accidental contamination.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Use chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
-
Body Protection: Wear suitable protective clothing to avoid skin contact.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
General Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Do not breathe dust.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment.[1] Discharge into sewer systems or waterways must be strictly avoided.[1]
Step 1: Segregation and Collection
-
Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a designated, suitable, and closed container.[1]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" and the chemical name "this compound".[3]
Step 2: Waste Storage
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the storage area is secure and under the control of the generator.[3]
Step 3: Arrange for Professional Disposal
-
The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a complete Hazardous Material Pickup Request form, including the chemical name and composition.[3]
Step 4: Decontamination of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste.
-
After thorough decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on local regulations.[1]
Accidental Release Measures
In the event of a spill, immediate action is necessary to contain the material and protect personnel.
-
Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition and use spark-proof tools.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is limited, the following physical and chemical properties are important for safe handling and storage.
| Property | Value |
| Flash Point | 231.8°C |
| Density | 1.173 g/cm³ |
| Solubility in PBS (pH 7.2) | 2 mg/mL |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
Data sourced from available Safety Data Sheets.[1][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.
References
Safeguarding Your Research: Essential Protective Measures for Handling 2-Aminobenzamidoxime
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Aminobenzamidoxime. The following protocols are essential for minimizing exposure risk and ensuring a safe laboratory environment.
Due to the absence of a specific Safety Data Sheet (SDS) for 2-Aminobenzamidoxime, the following guidance is based on the hazard profile of the closely related compound, Benzamide oxime (CAS 613-92-3). 2-Aminobenzamidoxime is anticipated to present similar hazards, including potential toxicity if swallowed, skin and eye irritation, and possible respiratory irritation[1][2]. A cautious and proactive approach to safety is therefore mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is fundamental to safe handling. The following table summarizes the recommended equipment.
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving with chemically resistant gloves. Consider a laminate film glove (e.g., Silver Shield®) as the inner layer and a robust outer glove such as butyl rubber or Viton™. Note: Nitrile gloves may offer limited protection against aromatic amines and should be used with caution, primarily for short-duration tasks with no direct contact[3][4][5]. | To prevent skin contact. Aromatic amines can be absorbed through the skin, and double gloving provides an extra barrier. The choice of material is critical due to the poor resistance of some common lab gloves to this chemical class[6][7]. |
| Eye and Face Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A full-face shield should be worn over goggles when there is a splash hazard. | To protect eyes from dust particles and potential splashes, which can cause serious irritation[1][2]. |
| Skin and Body Protection | A laboratory coat with long sleeves and tight-fitting cuffs. Consider a chemically resistant apron or coveralls for larger quantities or when there is a significant risk of splashes. | To prevent contamination of personal clothing and minimize skin exposure[1][8]. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if handling the compound outside of a certified chemical fume hood, or if dust is generated. | To prevent inhalation of the compound, which may cause respiratory tract irritation[2]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and maintaining a safe laboratory environment.
-
Preparation and Engineering Controls :
-
All handling of 2-Aminobenzamidoxime should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[8].
-
Prepare all necessary equipment and reagents before commencing work to minimize movement in and out of the controlled workspace.
-
-
Weighing and Aliquoting :
-
When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to contain any dust.
-
Use anti-static equipment if there is a risk of dust generation.
-
Prepare solutions within the fume hood, adding the solid to the solvent slowly to avoid splashing.
-
-
Experimental Procedures :
-
Keep all containers with 2-Aminobenzamidoxime tightly sealed when not in use.
-
Conduct all reactions and manipulations in closed or contained systems whenever possible.
-
After handling, thoroughly wash hands and any exposed skin with soap and water, even after removing gloves.
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of 2-Aminobenzamidoxime and associated materials is critical to prevent environmental contamination and adhere to regulatory requirements.
-
Waste Compound :
-
Collect all waste 2-Aminobenzamidoxime, whether in solid or solution form, in a designated and clearly labeled hazardous waste container. The container must be kept sealed when not in use.
-
-
Contaminated Materials :
-
All disposable items that have come into contact with the compound, such as gloves, weigh paper, pipette tips, and absorbent materials from spills, must be considered hazardous waste.
-
Place these materials in a separate, labeled hazardous waste bag or container.
-
-
Empty Containers :
-
Rinse empty containers that held 2-Aminobenzamidoxime three times with a suitable solvent.
-
The rinsate from these containers must be collected and disposed of as hazardous chemical waste.
-
After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.
-
-
Waste Pickup :
-
Arrange for the collection of all hazardous waste by your institution's environmental health and safety (EHS) department. Do not dispose of any 2-Aminobenzamidoxime waste in regular trash or down the drain[8].
-
Visualizing the Workflow: Handling and Disposal of 2-Aminobenzamidoxime
The following flowchart illustrates the key decision points and procedural flow for the safe handling and disposal of 2-Aminobenzamidoxime.
Caption: Key steps for the safe handling and disposal of 2-Aminobenzamidoxime.
References
- 1. Benzamidoxime | CAS 613-92-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Benzamide oxime, CAS No. 613-92-3 - iChemical [ichemical.com]
- 3. gloves.com [gloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. sgnitrilegloves.com [sgnitrilegloves.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
